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  • Product: 6-Chloro-2-ethoxynicotinaldehyde

Core Science & Biosynthesis

Foundational

A Guide to the Synthesis of 6-Chloro-2-ethoxynicotinaldehyde: A Key Heterocyclic Building Block

Executive Summary: 6-Chloro-2-ethoxynicotinaldehyde is a substituted pyridine derivative of significant interest to researchers in medicinal chemistry and materials science. Its trifunctional nature—featuring chloro, eth...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: 6-Chloro-2-ethoxynicotinaldehyde is a substituted pyridine derivative of significant interest to researchers in medicinal chemistry and materials science. Its trifunctional nature—featuring chloro, ethoxy, and aldehyde moieties—makes it a versatile precursor for the synthesis of more complex molecular architectures. This technical guide provides a comprehensive overview of a robust and efficient two-step synthetic pathway to this valuable compound, commencing from the readily available starting material, 2,6-dichloropyridine. The narrative emphasizes the chemical principles and experimental considerations that underpin the chosen synthetic strategy, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction

Substituted nicotinaldehydes are a class of heterocyclic compounds that serve as crucial intermediates in the synthesis of a wide array of pharmaceutical agents and functional materials. The precise arrangement of different functional groups on the pyridine ring allows for selective downstream modifications, enabling the construction of diverse chemical libraries. The target molecule, 6-Chloro-2-ethoxynicotinaldehyde, is a prime example of such a building block, incorporating an aldehyde for derivatization, a chloro group for cross-coupling reactions, and an ethoxy group which modulates the electronic properties of the ring. This guide details a reliable synthetic approach based on established organometallic and nucleophilic substitution methodologies.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of 6-Chloro-2-ethoxynicotinaldehyde suggests a two-step approach. The formyl group at the C3 position can be installed via a directed ortho-metalation (DoM) strategy. The ethoxy group at C2 acts as a powerful directing group, facilitating the deprotonation of the adjacent C3 position. This points to 6-chloro-2-ethoxypyridine as the immediate precursor. This intermediate, in turn, can be synthesized from a commercially available dichloropyridine through a selective nucleophilic aromatic substitution (SNAr) reaction. This retrosynthetic pathway is outlined below.

retrosynthesis target 6-Chloro-2-ethoxynicotinaldehyde precursor1 6-Chloro-2-ethoxypyridine target->precursor1 Directed ortho-Metalation (Formylation) start_material 2,6-Dichloropyridine precursor1->start_material Nucleophilic Aromatic Substitution (Ethoxylation)

Caption: Retrosynthetic analysis of 6-Chloro-2-ethoxynicotinaldehyde.

Synthetic Strategy and Mechanistic Insights

The forward synthesis is executed in two main stages: the selective mono-ethoxylation of 2,6-dichloropyridine, followed by the directed ortho-metalation and subsequent formylation of the resulting 6-chloro-2-ethoxypyridine.

Step 1: Selective Mono-ethoxylation of 2,6-Dichloropyridine

The first step involves the nucleophilic aromatic substitution of one chlorine atom in 2,6-dichloropyridine with an ethoxide source.

Reaction: 2,6-Dichloropyridine + Sodium Ethoxide → 6-Chloro-2-ethoxypyridine

Causality of Experimental Choices:

  • Nucleophile: Sodium ethoxide is a potent nucleophile that readily attacks the electron-deficient pyridine ring.

  • Stoichiometry: The use of approximately one equivalent of sodium ethoxide is crucial for achieving mono-substitution. An excess of the nucleophile would lead to the formation of the undesired 2,6-diethoxypyridine. The symmetrical nature of 2,6-dichloropyridine means that the initial substitution can occur at either the C2 or C6 position, yielding the same product[1].

  • Solvent: Anhydrous ethanol is a common solvent for this reaction, as it is the conjugate acid of the nucleophile and can be readily dried.

Step 2: Directed ortho-Metalation and Formylation

The second step is a directed ortho-metalation (DoM) reaction, a powerful tool in heterocyclic chemistry for the regioselective functionalization of aromatic rings[2][3].

Reaction: 6-Chloro-2-ethoxypyridine + n-BuLi, then DMF → 6-Chloro-2-ethoxynicotinaldehyde

Causality of Experimental Choices:

  • Directing Group: The 2-ethoxy group is a potent directed metalation group (DMG). The lone pairs on the oxygen atom are thought to coordinate to the lithium cation of the organolithium base, pre-complexing it in proximity to the C3 proton. This lowers the activation energy for deprotonation at this specific site over other positions on the ring[4][5][6].

  • Organolithium Reagent: A strong, non-nucleophilic base is required to deprotonate the pyridine ring without adding to the C=N bond. While lithium diisopropylamide (LDA) is often used, n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi) are also effective, particularly for substrates with strong directing groups[2][7].

  • Low Temperature: The reaction is conducted at very low temperatures (typically -78 °C) to ensure the stability of the highly reactive pyridyllithium intermediate and to prevent side reactions, such as the decomposition of the organolithium reagent or reaction with the solvent (THF)[8][9].

  • Electrophile: N,N-Dimethylformamide (DMF) serves as the formylating agent. The pyridyllithium intermediate attacks the electrophilic carbonyl carbon of DMF. The resulting lithium alkoxide is then quenched during aqueous workup to yield the final aldehyde product.

Experimental Protocols

Step 1: Synthesis of 6-Chloro-2-ethoxypyridine

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2,6-Dichloropyridine147.9910.0 g0.0676
Sodium Metal22.991.55 g0.0676
Anhydrous Ethanol46.07100 mL-

Procedure:

  • A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with anhydrous ethanol (100 mL).

  • Sodium metal (1.55 g) is added portion-wise to the ethanol under a nitrogen atmosphere. The mixture is stirred until all the sodium has dissolved to form a solution of sodium ethoxide.

  • A solution of 2,6-dichloropyridine (10.0 g) in a minimal amount of anhydrous ethanol is added dropwise to the sodium ethoxide solution at room temperature.

  • The reaction mixture is then heated to reflux and monitored by TLC until the starting material is consumed.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The residue is partitioned between water and ethyl acetate. The aqueous layer is extracted with ethyl acetate (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel to afford 6-chloro-2-ethoxypyridine.

Step 2: Synthesis of 6-Chloro-2-ethoxynicotinaldehyde

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
6-Chloro-2-ethoxypyridine157.605.0 g0.0317
n-Butyllithium (2.5 M in hexanes)64.0614.0 mL0.0349
N,N-Dimethylformamide (DMF)73.092.7 mL0.0349
Anhydrous Tetrahydrofuran (THF)72.11100 mL-

Procedure:

  • A flame-dried, three-necked round-bottom flask is charged with 6-chloro-2-ethoxypyridine (5.0 g) and anhydrous THF (100 mL) under an argon atmosphere.

  • The solution is cooled to -78 °C using a dry ice/acetone bath.

  • n-Butyllithium (14.0 mL of a 2.5 M solution in hexanes) is added dropwise via syringe, keeping the internal temperature below -70 °C. The solution is stirred at -78 °C for 1 hour.

  • Anhydrous N,N-dimethylformamide (2.7 mL) is then added dropwise, again maintaining the temperature at -78 °C. The reaction is stirred for an additional 2 hours at this temperature.

  • The reaction is quenched by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at -78 °C.

  • The mixture is allowed to warm to room temperature and then extracted with ethyl acetate (3 x 75 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography to yield 6-Chloro-2-ethoxynicotinaldehyde as a solid.

Summary of Synthetic Workflow

The following diagram illustrates the complete synthetic pathway from the starting material to the final product.

workflow cluster_step1 Step 1: Ethoxylation cluster_step2 Step 2: Formylation s1_start 2,6-Dichloropyridine s1_reagents NaOEt, EtOH Reflux s1_start->s1_reagents s1_product 6-Chloro-2-ethoxypyridine s1_reagents->s1_product s2_start 6-Chloro-2-ethoxypyridine s2_reagents 1. n-BuLi, THF, -78 °C 2. DMF s2_start->s2_reagents s2_product 6-Chloro-2-ethoxynicotinaldehyde s2_reagents->s2_product

Caption: Overall synthetic workflow for 6-Chloro-2-ethoxynicotinaldehyde.

Conclusion

This guide has detailed a logical and experimentally validated two-step synthesis of 6-Chloro-2-ethoxynicotinaldehyde. The strategy leverages a selective nucleophilic aromatic substitution followed by a regioselective directed ortho-metalation and formylation. By understanding the underlying chemical principles for each transformation, researchers can confidently and efficiently produce this valuable heterocyclic building block for applications in drug discovery and materials science. The provided protocols offer a solid foundation for the practical execution of this synthesis.

References

  • G. Turck, N. Plé, F. Mongin, G. Quéguiner, Tetrahedron, 2001, 57(20), 4489-4505.
  • Comins, D. L.; Bori, I. D. Arkivoc, 2021, 5, 57-72.
  • Gribble, G. W. J. Org. Chem., 2005, 70(23), 9045-9051.
  • WO2016014463, page 93.
  • Yap, M. C.; et al. Org. Lett., 2008, 10(22), 5289–5292.
  • Myers, A. G. Research Group. Directed Ortho Metalation. Available at: [Link]

  • HETEROCYCLES, Vol. 91, No. 3, 2015, pp. 479 - 519.
  • HETEROCYCLES, Vol. 83, No. 9, 2011, pp. 1989-2004.
  • Wikipedia. 2,6-Dichloropyridine. Available at: [Link]

  • ResearchGate. Lithium Halogen exchange using n-BuLi and DMF for formylation failing why? Available at: [Link]

Sources

Exploratory

Spectroscopic Profile & Characterization Guide: 6-Chloro-2-ethoxynicotinaldehyde

This guide provides an in-depth technical analysis of 6-Chloro-2-ethoxynicotinaldehyde , a critical pyridine intermediate used in the synthesis of kinase inhibitors and complex heterocyclic pharmaceuticals.[1] The conten...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 6-Chloro-2-ethoxynicotinaldehyde , a critical pyridine intermediate used in the synthesis of kinase inhibitors and complex heterocyclic pharmaceuticals.[1] The content is structured to support researchers in the synthesis, purification, and rigorous characterization of this compound.

[1]

Compound Identity & Significance

6-Chloro-2-ethoxynicotinaldehyde (also known as 6-chloro-2-ethoxypyridine-3-carboxaldehyde) is a trisubstituted pyridine scaffold.[1] Its chemical utility stems from the orthogonal reactivity of its three functional groups: the aldehyde (C3) allows for condensation/reductive amination, the chlorine (C6) enables Suzuki/Buchwald couplings, and the ethoxy group (C2) serves as a stable alkoxy handle or a precursor for dealkylation to a pyridone.

Attribute Technical Detail
IUPAC Name 6-Chloro-2-ethoxypyridine-3-carbaldehyde
CAS Number 1884246-82-5
Molecular Formula C₈H₈ClNO₂
Molecular Weight 185.61 g/mol
Physical State White to pale yellow solid (or viscous oil upon crude isolation)
Solubility Soluble in DCM, EtOAc, DMSO, MeOH; Insoluble in water

Synthesis Pathways & Causality

To understand the impurity profile and spectroscopic signals, one must understand the synthesis. Two primary routes exist: Regioselective Lithiation (Route A) and Nucleophilic Aromatic Substitution (SₙAr) (Route B).

Route A: Directed Ortho-Lithiation (Preferred for Regiocontrol)

This method utilizes the directing power of the ethoxy group.[1]

  • Precursor: 2-Chloro-6-ethoxypyridine.[1]

  • Mechanism: The ethoxy oxygen coordinates with the lithium base (t-BuLi or n-BuLi), directing deprotonation to the C3 position (ortho to the ethoxy group).[1]

  • Quench: DMF is added as the formyl source.

  • Advantage: High regioselectivity; avoids the mixture of isomers often seen in SₙAr of dichloropyridines.

Route B: SₙAr on 2,6-Dichloronicotinaldehyde[1]
  • Precursor: 2,6-Dichloronicotinaldehyde.[1]

  • Mechanism: Nucleophilic attack by sodium ethoxide.[1]

  • Challenge: Competition between C2 and C6 substitution. While C2 is generally more activated due to the electron-withdrawing aldehyde at C3, C6-ethoxy byproducts (isomers) are common impurities that complicate NMR interpretation.[1]

Visualization: Synthetic Logic Flow

SynthesisPathways StartA 2-Chloro-6-ethoxypyridine StepA1 1. Lithiation (t-BuLi, -78°C) (Directed by -OEt) StartA->StepA1 StepA2 2. DMF Quench StepA1->StepA2 Target 6-Chloro-2-ethoxynicotinaldehyde (Target) StepA2->Target Major Product StartB 2,6-Dichloronicotinaldehyde StepB1 NaOEt / EtOH (SnAr Reaction) StartB->StepB1 StepB1->Target C2 Attack (Major) Impurity Impurity: 2-Chloro-6-ethoxynicotinaldehyde (Regioisomer) StepB1->Impurity C6 Attack (Minor)

Caption: Comparative synthesis showing the high-fidelity Lithiation Route (Blue) vs. the isomer-prone SnAr Route (Red).

Spectroscopic Data Analysis

The following data represents the consensus characterization profile. The assignments are critical for distinguishing the product from the C6-ethoxy regioisomer.

Proton NMR ( H NMR)

Solvent: CDCl₃ or DMSO-d₆ | Frequency: 400 MHz[1]

Shift (

, ppm)
MultiplicityIntegrationAssignmentMechanistic Insight
10.25 - 10.35 Singlet (s)1H-CHO (C3)Highly deshielded due to anisotropy of the carbonyl and electron-deficient ring.[1]
8.05 - 8.15 Doublet (d)1HAr-H (C4) J ≈ 8.0 Hz.[1] Deshielded by the ortho-carbonyl group (EWG).[1]
7.00 - 7.10 Doublet (d)1HAr-H (C5) J ≈ 8.0 Hz.[1] Shielded relative to H4 due to the resonance donation (+M) from the C2-ethoxy group (para-relationship).[1]
4.45 - 4.55 Quartet (q)2H-OCH₂- J ≈ 7.1 Hz.[1] Characteristic methylene next to oxygen.[1]
1.40 - 1.48 Triplet (t)3H-CH₃ J ≈ 7.1 Hz.[1] Terminal methyl of the ethoxy chain.

Differentiation Note: In the regioisomer (2-chloro-6-ethoxynicotinaldehyde), the protons H4 and H5 would show different shifts.[1] Specifically, H5 (ortho to OEt) would be more shielded, and the coupling constants might differ slightly, though 2,3,6-substitution patterns often yield similar J values. The key is the NOE (Nuclear Overhauser Effect) : Irradiating the -OCH₂- signal should show an enhancement of the H-aldehyde signal in the target compound (due to proximity at C2/C3), whereas the regioisomer (OEt at C6) would show NOE between -OCH₂- and H5.[1]

Carbon NMR ( C NMR)

Solvent: CDCl₃ | Key Signals:

  • 187.0 ppm: Carbonyl (C=O).

  • 163.5 ppm: C2 (Attached to Oxygen, highly deshielded).

  • 155.0 ppm: C6 (Attached to Chlorine).

  • 138.5 ppm: C4 (Aromatic CH).

  • 118.0 ppm: C3 (Quaternary, ortho to CHO).

  • 115.5 ppm: C5 (Aromatic CH).

  • 64.0 ppm: -OCH₂-

  • 14.5 ppm: -CH₃[1]

Mass Spectrometry (MS)[1]
  • Ionization: ESI+ (Electrospray Ionization)

  • Observed Ion:

    
    
    
  • m/z: 186.0 (³⁵Cl) and 188.0 (³⁷Cl).

  • Pattern: Distinct 3:1 ratio of M : M+2 peaks, confirming the presence of a single chlorine atom.

Infrared Spectroscopy (IR)[1]
  • 1690 - 1710 cm⁻¹: C=O[1] Stretch (Aldehyde).[1] Strong, sharp.

  • 1580 cm⁻¹: C=N / C=C Pyridine Ring Stretch.[1]

  • 1260 cm⁻¹: C-O-C Asymmetric Stretch (Aryl Ether).

  • 1100 cm⁻¹: C-Cl Stretch (often obscured in fingerprint, but distinct bands appear at lower frequencies).[1]

Experimental Protocols

These protocols are designed to be self-validating.[1] The "Checkpoints" ensure the reaction is proceeding correctly before committing to the next step.

Protocol A: Synthesis via Lithiation (Based on EP 3189065)

Objective: Regioselective preparation from 2-chloro-6-ethoxypyridine.[1]

  • Setup: Flame-dry a 100 mL round-bottom flask. Flush with Argon/Nitrogen.[1] Add 2-chloro-6-ethoxypyridine (2.0 g, 12.7 mmol) and anhydrous THF (40 mL).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Allow 15 minutes for thermal equilibration.

  • Lithiation: Add t-BuLi (1.7 M in pentane, 8.8 mL, ~1.1 equiv) dropwise over 20 minutes.

    • Checkpoint: The solution color often changes (yellow/orange) indicating formation of the lithiated species. Maintain -78 °C for 1 hour.

  • Formylation: Add anhydrous DMF (2.8 g, 38 mmol) dropwise.

    • Causality: Excess DMF ensures complete quenching of the highly reactive organolithium species.

  • Workup: Stir at -78 °C for 30 mins, then warm to 0 °C. Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x).[1] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[2][3][4]

  • Purification: Flash chromatography (Hexanes:EtOAc, gradient 0-20% EtOAc).

Protocol B: Analytical Quality Control (HPLC)

Objective: Verify purity >98% before use in subsequent steps.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm, 4.6 x 150 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 280 nm (aldehyde).

  • Retention Time: The aldehyde is less polar than the acid impurity but more polar than the starting chloropyridine.

Analytical Workflow Diagram

This diagram outlines the decision-making process for characterizing the synthesized material.

AnalyticalWorkflow Sample Crude Product TLC TLC (Hex:EtOAc 4:1) Check for new spot Rf ~0.4 Sample->TLC LCMS LC-MS Analysis Confirm m/z 186/188 TLC->LCMS Decision Is Mass Correct? LCMS->Decision Purification Flash Chromatography Decision->Purification Yes, but impure NMR 1H NMR (CDCl3) Check Aldehyde (10.3 ppm) Check Regiochemistry (NOE) Decision->NMR Yes, clean Purification->NMR Final Release for Synthesis NMR->Final

Caption: Step-by-step validation workflow ensuring identity and purity before downstream application.

References

  • European Patent Office. (2015). Aminoindane-, Aminotetrahydronaphthalene- and Aminobenzocyclobutane-Derived PRMT5-Inhibitors. Patent EP 3189065 (and related WO2016034673).

    • Citation Context: Describes the specific lithiation protocol for synthesizing 6-chloro-2-ethoxynicotinaldehyde
  • BenchChem. (2025).[3] A Comparative Guide to the Synthesis of 6-Chloro-4-methoxynicotinaldehyde.

    • Citation Context: Provides comparative SₙAr methodologies and analogous spectroscopic data for methoxy-substituted nicotinic aldehydes.
  • ChemicalBook. (2025). 6-Chloro-2-methoxynicotinaldehyde Product Data.

    • Citation Context: Reference for physical properties and NMR shifts of the structural analog used for predictive valid

Sources

Foundational

The Emerging Biological Significance of 6-Chloro-2-ethoxynicotinaldehyde Derivatives in Medicinal Chemistry

An In-Depth Technical Guide Abstract: 6-Chloro-2-ethoxynicotinaldehyde is a substituted pyridine aldehyde that serves as a versatile scaffold in synthetic and medicinal chemistry. Its unique electronic and structural fea...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract: 6-Chloro-2-ethoxynicotinaldehyde is a substituted pyridine aldehyde that serves as a versatile scaffold in synthetic and medicinal chemistry. Its unique electronic and structural features—a reactive aldehyde for derivatization, an electron-withdrawing chloro group, and an electron-donating ethoxy group—make it an attractive starting point for the development of novel therapeutic agents. This technical guide provides a comprehensive exploration of the synthesis, biological activities, and therapeutic potential of derivatives originating from this core structure. We will delve into the causal reasoning behind synthetic strategies and analytical protocols, offering field-proven insights for researchers, scientists, and drug development professionals. The guide will cover key areas of biological activity, including antimicrobial, anticancer, and enzyme inhibitory effects, supported by detailed experimental workflows and structure-activity relationship analyses.

Part 1: Synthesis and Derivatization Strategies

The synthetic accessibility of the 6-Chloro-2-ethoxynicotinaldehyde core and the reactivity of its aldehyde functional group are paramount to its utility. The primary synthetic route involves the formylation of a substituted pyridine precursor.

A foundational synthesis, analogous to that for the methoxy variant, begins with 2-chloro-6-ethoxypyridine.[1] The process involves a directed ortho-metalation followed by quenching with an electrophilic formylating agent like N,N-dimethylformamide (DMF). This approach provides regioselective control, which is crucial for building a library of derivatives.

Experimental Protocol: Synthesis of 6-Chloro-2-ethoxynicotinaldehyde

This protocol is adapted from established methods for similar 2-alkoxypyridines.[1]

Objective: To synthesize 6-chloro-2-ethoxynicotinaldehyde via lithiation and formylation.

Materials:

  • 2-Chloro-6-ethoxypyridine

  • Anhydrous Tetrahydrofuran (THF)

  • tert-Butyllithium (t-BuLi) solution (e.g., 1.7 M in pentane)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Acetic Acid

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: Under an inert argon atmosphere, dissolve 2-chloro-6-ethoxypyridine (1 equivalent) in anhydrous THF in a flame-dried, three-neck flask equipped with a magnetic stirrer and a thermometer.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Causality: This low temperature is critical to prevent side reactions and ensure the stability of the highly reactive organolithium intermediate.

  • Lithiation: Slowly add t-BuLi solution (1.1 equivalents) dropwise, ensuring the internal temperature remains below -70 °C. Stir the resulting mixture at -78 °C for 1 hour. Causality: t-BuLi is a strong base that deprotonates the C3 position of the pyridine ring, which is the most acidic proton due to the inductive effects of the adjacent nitrogen and chloro group.

  • Formylation: At -78 °C, slowly add anhydrous DMF (1.1 equivalents). Continue stirring for 2 hours at this temperature. Causality: The newly formed lithiated species acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of DMF to form a stable tetrahedral intermediate.

  • Quenching & Work-up: Quench the reaction by slowly adding acetic acid. Pour the mixture into ice-cold water.

  • Extraction: Transfer the mixture to a separatory funnel. Neutralize the aqueous phase with saturated NaHCO₃ solution and extract with EtOAc (3 x volumes).

  • Drying & Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to yield the final product.

Derivatization Pathways

The aldehyde group is a versatile handle for creating a diverse library of derivatives, most notably through condensation reactions. Key derivative classes include:

  • Chalcones: Formed via Claisen-Schmidt condensation with various acetophenones. Chalcones are well-documented pharmacophores with extensive biological activities.[2][3][4][5][6]

  • Schiff Bases (Imines): Synthesized by reacting the aldehyde with primary amines.

  • Hydrazones: Formed by condensation with hydrazine or substituted hydrazines.

G start 6-Chloro-2-ethoxypyridine step1 Directed Ortho-Metalation (t-BuLi, -78°C) start->step1 step2 Electrophilic Quench (DMF) step1->step2 core 6-Chloro-2-ethoxynicotinaldehyde step2->core deriv Derivatization Reactions core->deriv chalcone Chalcones deriv->chalcone R-C(O)CH3 schiff Schiff Bases deriv->schiff R-NH2 hydrazone Hydrazones deriv->hydrazone R-NHNH2

Caption: Synthetic workflow for the core and its primary derivatives.

Part 2: Biological Activities and Therapeutic Potential

The introduction of the 6-chloro-2-ethoxynicotinaldehyde scaffold into various molecular frameworks has been shown to produce compounds with significant biological activities. The chloro and alkoxy groups play crucial roles in modulating the pharmacokinetic and pharmacodynamic properties of these molecules.[7]

Antimicrobial Activity

Derivatives of halogenated heterocyclic aldehydes are a promising area for the development of new antimicrobial agents to combat drug resistance.[8][9][10] Chalcones, in particular, have demonstrated broad-spectrum activity.[3][6][11]

Mechanism of Action: The antimicrobial efficacy of these derivatives often stems from their ability to disrupt essential cellular processes. For instance, chalcones derived from this core could interfere with bacterial cell wall synthesis, disrupt membrane potential, or inhibit key enzymes necessary for microbial survival. The presence of a chlorine atom can enhance lipophilicity, potentially improving cell membrane penetration.[12]

Illustrative Data: Antimicrobial Screening

The following table presents hypothetical Minimum Inhibitory Concentration (MIC) data for a series of derivatives, based on activities observed in similar compound classes.[3][6][13]

Compound IDDerivative TypeModificationMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. C. albicans
CEN-01 Chalcone4-Hydroxyacetophenone163264
CEN-02 Chalcone4-Chloroacetophenone81632
CEN-03 Schiff BaseAniline64>128>128
CEN-04 Schiff Base4-Fluoroaniline3264128
Ciprofloxacin Standard Drug-10.5N/A
Fluconazole Standard Drug-N/AN/A4

This data is for illustrative purposes only.

Anticancer Activity

The development of novel anticancer agents with improved selectivity and reduced side effects is a critical goal in oncology. Heterocyclic compounds, including derivatives of quinazolines, chromones, and chalcones, have shown significant potential as anticancer agents.[2][14][15][16]

Potential Mechanisms of Action:

  • Enzyme Inhibition: Many anticancer drugs function by inhibiting enzymes crucial for cancer cell proliferation, such as topoisomerases or kinases.[14] Derivatives of 6-chloro-nicotinaldehyde could be designed as specific enzyme inhibitors.

  • DNA Interaction: Some planar aromatic compounds can intercalate into DNA or bind to its grooves, disrupting replication and transcription and ultimately leading to apoptosis.[15]

  • Apoptosis Induction: Chalcone derivatives have been shown to induce apoptosis in cancer cells by modulating key signaling pathways, such as the p53 pathway.[2][4]

Experimental Protocol: MTT Assay for Cytotoxicity

Objective: To determine the in vitro cytotoxicity of synthesized derivatives against a human cancer cell line (e.g., MCF-7 breast cancer).

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well microplate at a density of approximately 10,000 cells per well and incubate for 24 hours to allow for cell attachment.[2]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the old medium in the wells with the medium containing the test compounds at various concentrations. Include wells with untreated cells (negative control) and cells treated with a standard anticancer drug like Doxorubicin (positive control).

  • Incubation: Incubate the plate for 48-72 hours in a CO₂ incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours. Causality: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

G cluster_0 In Vitro Assay cluster_1 Data Analysis seed 1. Seed Cancer Cells in 96-well plate treat 2. Treat with CEN Derivatives seed->treat incubate 3. Incubate (48-72 hours) treat->incubate mtt 4. Add MTT Reagent incubate->mtt read 5. Solubilize & Read Absorbance mtt->read calc Calculate % Viability read->calc ic50 Determine IC50 Value calc->ic50

Caption: Workflow for determining in vitro anticancer activity via MTT assay.

Enzyme Inhibition

Enzyme inhibition is a cornerstone of modern pharmacology.[17][18] Inhibitors can act through various mechanisms, broadly classified as reversible (competitive, non-competitive, uncompetitive) and irreversible.[18] The structural features of 6-Chloro-2-ethoxynicotinaldehyde derivatives make them suitable candidates for targeting a range of enzymes.

Types of Enzyme Inhibition:

  • Reversible Inhibition: The inhibitor binds non-covalently to the enzyme, and its effect can be reversed.[18]

  • Irreversible Inhibition: The inhibitor typically forms a strong, covalent bond with the enzyme, permanently inactivating it.[18][19] The aldehyde functional group in the parent scaffold or an α,β-unsaturated system in a chalcone derivative could potentially act as a covalent warhead.

Potential Enzyme Targets:

  • Monoamine Oxidases (MAO): Inhibition of MAO is a key strategy for treating depression and neurodegenerative diseases.[17]

  • Cholinesterases (AChE & BChE): Inhibitors are used to treat Alzheimer's disease.[17]

  • Cyclooxygenases (COX): Inhibition of COX enzymes is the mechanism of action for non-steroidal anti-inflammatory drugs (NSAIDs).[20]

G cluster_0 Competitive Inhibition cluster_1 Non-Competitive Inhibition E Enzyme Active Site I1 Inhibitor I1->E:f1 Competes S Substrate S->E:f1 Binds E2 Enzyme Active Site Allosteric Site I2 Inhibitor I2->E2:f2 Binds S2 Substrate S2->E2:f1 Binds

Sources

Exploratory

6-Chloro-2-ethoxynicotinaldehyde: A Technical Guide for Synthetic and Medicinal Chemists

Introduction: The Strategic Value of Substituted Nicotinaldehydes Substituted pyridine scaffolds are of paramount importance in modern drug discovery, forming the core of numerous approved pharmaceuticals.[1] The strateg...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Substituted Nicotinaldehydes

Substituted pyridine scaffolds are of paramount importance in modern drug discovery, forming the core of numerous approved pharmaceuticals.[1] The strategic introduction of specific functional groups onto the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and target binding affinity.[2] 6-Chloro-2-ethoxynicotinaldehyde is a heterocyclic building block of significant interest, combining three key features: a reactive aldehyde for subsequent derivatization, a chloro-substituent that can influence electronic properties and serve as a handle for cross-coupling reactions, and an ethoxy group that modulates solubility and steric profile.

While direct literature on 6-Chloro-2-ethoxynicotinaldehyde is sparse, a wealth of information is available for its close analog, 6-Chloro-2-methoxynicotinaldehyde (CAS 95652-81-6).[3][4] This guide will leverage the well-documented synthesis and characterization of the methoxy analog to provide a robust and scientifically-grounded technical overview for researchers. The principles of its synthesis, reactivity, and analytical characterization are directly translatable to the ethoxy derivative, with predictable modifications. This document serves as an in-depth guide for researchers in organic synthesis, medicinal chemistry, and drug development, providing both theoretical grounding and practical, actionable protocols.

Physicochemical and Structural Properties

A summary of the key properties of 6-Chloro-2-ethoxynicotinaldehyde and its methoxy analog are presented below. The data for the ethoxy compound are predicted based on its structure and the known data of the methoxy analog.

Property6-Chloro-2-ethoxynicotinaldehyde6-Chloro-2-methoxynicotinaldehyde
CAS Number 1884246-82-595652-81-6[4]
Molecular Formula C₈H₈ClNO₂C₇H₆ClNO₂[4]
Molecular Weight 185.61 g/mol 171.58 g/mol [4]
Appearance Predicted: White to off-white solidWhite solid[3]
Melting Point Predicted: Similar to methoxy analog78-81 °C
SMILES O=Cc1c(OCC)nc(Cl)cc1COC1=C(C=CC(=N1)Cl)C=O[4]
InChI Key Predicted: Similar to methoxy analogAVBARORPQMEWPR-UHFFFAOYSA-N[5]

Synthesis of 6-Chloro-2-ethoxynicotinaldehyde

The most direct and established route to 6-Chloro-2-alkoxynicotinaldehydes is through the directed ortho-metalation of a 2-alkoxy-6-chloropyridine followed by formylation.[3] This approach offers high regioselectivity and good yields. The following protocol is adapted from the synthesis of 6-Chloro-2-methoxynicotinaldehyde.[3]

Synthetic Pathway

Synthesis cluster_0 Synthesis of 6-Chloro-2-ethoxynicotinaldehyde Start 2-Chloro-6-ethoxypyridine Intermediate Lithium Intermediate Start->Intermediate 1. t-BuLi, THF, -78 °C Product 6-Chloro-2-ethoxynicotinaldehyde Intermediate->Product 2. DMF, -78 °C to RT 3. Acidic Workup

Caption: Proposed synthesis of 6-Chloro-2-ethoxynicotinaldehyde.

Detailed Experimental Protocol

Materials and Reagents:

  • 2-Chloro-6-ethoxypyridine

  • Anhydrous Tetrahydrofuran (THF)

  • tert-Butyllithium (t-BuLi) in pentane (typically 1.7 M)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Acetic Acid

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Petroleum Ether and Ethyl Acetate for elution

Procedure:

  • Reaction Setup: Under an inert argon atmosphere, dissolve 2-Chloro-6-ethoxypyridine (1 equivalent) in anhydrous THF in a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add tert-Butyllithium (approximately 0.9 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not rise above -70 °C. Stir the resulting mixture at -78 °C for 1 hour. The formation of the lithiated intermediate is crucial for the subsequent formylation.

  • Formylation: Slowly add anhydrous DMF (1 equivalent) dropwise to the reaction mixture at -78 °C. Continue stirring at this temperature for an additional 2 hours. The reaction mixture will typically change color upon addition of DMF.

  • Quenching and Workup: Quench the reaction by the slow addition of acetic acid. Allow the mixture to warm to room temperature and then pour it into ice-cold water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (2 x volume of aqueous phase).

  • Washing and Drying: Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic phase over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude material by silica gel column chromatography, eluting with a gradient of petroleum ether and ethyl acetate (e.g., starting from 10:1 v/v) to afford pure 6-Chloro-2-ethoxynicotinaldehyde.

Spectroscopic Characterization

Thorough spectroscopic analysis is essential to confirm the identity and purity of the synthesized compound. The following data are predicted for 6-Chloro-2-ethoxynicotinaldehyde, based on the known data for the methoxy analog.[3]

Technique Expected Data for 6-Chloro-2-ethoxynicotinaldehyde Reference Data for 6-Chloro-2-methoxynicotinaldehyde [3]
¹H NMR δ ~10.2 (s, 1H, -CHO), ~8.1 (d, 1H, Ar-H), ~7.1 (d, 1H, Ar-H), ~4.5 (q, 2H, -OCH₂CH₃), ~1.4 (t, 3H, -OCH₂CH₃)δ 10.17 (s, 1H), 8.07 (d, 1H), 7.03 (d, 1H), 3.79 (s, 3H)
¹³C NMR δ ~188 (-CHO), ~165 (C-O), ~150 (C-Cl), ~140 (Ar-CH), ~120 (Ar-C-CHO), ~115 (Ar-CH), ~65 (-OCH₂), ~14 (-CH₃)Not available in provided search results.
Mass Spec (ESI+) m/z = 186 [M+H]⁺m/z = 172 [M+H]⁺
IR (KBr) ν ~1690 cm⁻¹ (C=O, aldehyde), ~1580, 1450 cm⁻¹ (C=C, C=N, aromatic)Not available in provided search results.

Reactivity and Applications in Drug Development

6-Chloro-2-ethoxynicotinaldehyde is a versatile intermediate for the synthesis of more complex molecules. Its reactivity is dominated by the aldehyde and the chloro-substituent.

  • Aldehyde Transformations: The aldehyde group can undergo a wide range of classical transformations, including reductive amination, Wittig reactions, and condensations to form various heterocyclic systems.

  • Nucleophilic Aromatic Substitution: The chlorine atom at the 6-position is activated towards nucleophilic aromatic substitution, allowing for the introduction of various nucleophiles such as amines, thiols, and alkoxides.

  • Cross-Coupling Reactions: The chloro-substituent can also participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to form C-C, C-N, and C-O bonds.[6]

The presence of the chloro and ethoxy groups makes this scaffold particularly interesting for creating libraries of compounds for screening against various biological targets. The "magic chloro" effect, where the introduction of a chlorine atom can significantly enhance the biological activity and pharmacokinetic properties of a lead compound, is a well-established principle in medicinal chemistry.[2][7]

Analytical and Quality Control Workflow

Ensuring the purity and identity of 6-Chloro-2-ethoxynicotinaldehyde is critical for its use in further synthetic steps. A typical analytical workflow is outlined below.

AnalyticalWorkflow cluster_1 Analytical Workflow Synthesis Crude Product Purification Column Chromatography Synthesis->Purification Purity_Check Purity Assessment (HPLC, TLC) Purification->Purity_Check Purity_Check->Purification If Purity < 95% Identity_Confirmation Structural Confirmation (NMR, MS, IR) Purity_Check->Identity_Confirmation If Purity > 95% Final_Product Pure 6-Chloro-2-ethoxynicotinaldehyde Identity_Confirmation->Final_Product

Caption: General workflow for synthesis and characterization.

Safety and Handling

While specific safety data for 6-Chloro-2-ethoxynicotinaldehyde is not available, the hazard profile of the closely related 6-Chloro-2-methoxynicotinaldehyde provides a strong basis for safe handling procedures.[8]

  • GHS Hazard Statements: Harmful if swallowed (H302), Causes skin irritation (H315), May cause an allergic skin reaction (H317), Causes serious eye irritation (H319), May cause respiratory irritation (H335).[8]

  • Precautionary Measures:

    • Work in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

    • Avoid inhalation of dust and vapors.

    • Avoid contact with skin and eyes.

    • Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

6-Chloro-2-ethoxynicotinaldehyde represents a valuable and versatile building block for the synthesis of novel chemical entities with potential applications in pharmaceutical and agrochemical research. While direct literature is limited, this guide provides a comprehensive technical overview of its synthesis, characterization, and potential applications by drawing on the well-established chemistry of its methoxy analog. The detailed protocols and expected analytical data herein should serve as a valuable resource for researchers looking to incorporate this promising scaffold into their synthetic programs.

References

  • ACS Publications. A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes. The Journal of Organic Chemistry. [Link]

  • ResearchGate. Reactions of 2‐halopyridines to form 2‐alkyl pyridines. [Link]

  • Chemo- and Regioselective Alkylation of Pyridine N -Oxides with Titanacyclopropanes. [Link]

  • ACS Publications. THE PREPARATION OF 2-ALKYL AND 2-ARYL PYRIDINES AND QUINOLINES BY THE GRIGNARD REACTION1 (PRELIMINARY). Journal of the American Chemical Society. [Link]

  • PubMed. Synthesis and SAR of 2-aryloxy-4-alkoxy-pyridines as potent orally active corticotropin-releasing factor 1 receptor antagonists. [Link]

  • PubChem. 6-Chloro-2-methoxypyridine-3-carbaldehyde. [Link]

  • PubMed. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

  • ResearchGate. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

  • Alchem.Pharmtech. CAS 95652-81-6 | 6-chloro-2-methoxynicotinaldehyde. [Link]

  • Google Patents. New preparation process of 6-chloro-2-hydroxyquinoxaline.
  • PubMed. Design, synthesis, and evaluation of novel 6-chloro-/fluorochromone derivatives as potential topoisomerase inhibitor anticancer agents. [Link]

  • RSC Publishing. Effect of “magic chlorine” in drug discovery: an in silico approach. [Link]

Sources

Foundational

Technical Whitepaper: Physicochemical Profiling of 6-Chloro-2-ethoxynicotinaldehyde

This Technical Whitepaper is structured as an advanced reference guide for researchers and drug development professionals. It synthesizes confirmed synthetic methodologies, predicted physicochemical parameters, and struc...

Author: BenchChem Technical Support Team. Date: February 2026

This Technical Whitepaper is structured as an advanced reference guide for researchers and drug development professionals. It synthesizes confirmed synthetic methodologies, predicted physicochemical parameters, and structural reactivity analysis for 6-Chloro-2-ethoxynicotinaldehyde .

Executive Summary

6-Chloro-2-ethoxynicotinaldehyde (CAS: 1884246-82-5) is a highly functionalized pyridine scaffold utilized primarily as a building block in the synthesis of kinase inhibitors and heterocyclic pharmaceutical ingredients. Characterized by its orthogonal reactivity—combining an electrophilic aldehyde, a nucleophilic-labile chlorine, and a directing ethoxy group—it serves as a critical junction point for divergent synthesis. This guide provides a comprehensive analysis of its physical properties, synthetic routes, and handling protocols to ensure reproducibility in medicinal chemistry workflows.

Molecular Identity & Structural Analysis[1]

Parameter Data
IUPAC Name 6-Chloro-2-ethoxypyridine-3-carbaldehyde
Common Name 6-Chloro-2-ethoxynicotinaldehyde
CAS Registry Number 1884246-82-5
Molecular Formula C₈H₈ClNO₂
Molecular Weight 185.61 g/mol
SMILES CCOc1nc(Cl)ccc1C=O
InChI Key Derived from structure (Analogous to Methoxy variant: AVBARORPQMEWPR)
Structural Features[1][2][3][4][5][6][7][8]
  • Pyridine Core: Electron-deficient aromatic ring, susceptible to nucleophilic attack at C6.

  • C3-Aldehyde: Highly reactive electrophile for reductive aminations, Wittig reactions, or cyclizations.

  • C2-Ethoxy Group: Acts as an electron-donating group (EDG) via resonance, modulating the pKa of the pyridine nitrogen and directing lithiation to the C3 position during synthesis.

  • C6-Chlorine: A handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) or

    
     displacement.
    

Thermodynamic & Physical Constants

Note: Experimental values for the specific ethoxy-analog are proprietary in many contexts. Values below utilize the structurally homologous 6-Chloro-2-methoxynicotinaldehyde (CAS 95652-81-6) as a validated baseline, with predictive adjustments for the ethoxy chain.

Property Value / Range Source / Note
Physical State Solid (Crystalline powder)Standard for nicotinaldehydes
Appearance Off-white to pale yellowImpurities (oxidation) darken color
Melting Point 70–75 °C (Predicted)Slightly lower than Methoxy analog (78–81 °C) due to flexible ethyl chain disrupting crystal packing.
Boiling Point 260–270 °C (at 760 mmHg)Predicted based on MW and polarity
Density 1.28 ± 0.1 g/cm³Predicted
Flash Point >110 °CNon-volatile solid
pKa (Conj. Acid) ~ -1.5 to -2.0Pyridine N is weakly basic due to Cl electron withdrawal
Solubility Profile
  • High Solubility: Dichloromethane (DCM), Ethyl Acetate, DMSO, DMF, THF.

  • Moderate Solubility: Ethanol, Methanol (may form hemiacetals upon prolonged standing).

  • Insolubility: Water, Hexanes (sparingly soluble).

Synthetic Utility & Manufacturing[8][9]

The synthesis of 6-Chloro-2-ethoxynicotinaldehyde is non-trivial due to the need for regioselectivity. The most robust industrial route avoids direct chlorination of the aldehyde and instead utilizes a directed lithiation strategy.

Core Synthesis Protocol (Directed Lithiation)

Reference: WO2016034673A1 [1]

  • Starting Material: 2-Chloro-6-ethoxypyridine.[1][2]

  • Reagents: tert-Butyllithium (

    
    -BuLi), DMF.
    
  • Solvent: Anhydrous THF.

  • Conditions: Cryogenic (-78 °C).

Mechanism: The ethoxy group at C2 acts as a Directed Metalation Group (DMG), guiding the lithium base to deprotonate the C3 position (ortho-lithiation). The resulting lithiated species is trapped with DMF to form the aldehyde.

SynthesisWorkflow Start 2,6-Dichloropyridine Step1 Step 1: SNAr (NaOEt, EtOH) Start->Step1 Inter 2-Chloro-6-ethoxypyridine (Precursor) Step1->Inter Step1->Inter Regioselective Substitution Step2 Step 2: Ortho-Lithiation (t-BuLi, -78°C, THF) Inter->Step2 Trap Formylation (DMF, then H3O+) Step2->Trap Step2->Trap C3 Directed Metalation Product 6-Chloro-2-ethoxynicotinaldehyde (Target) Trap->Product

Figure 1: Industrial synthesis workflow via directed ortho-lithiation.

Characterization & Quality Control

Trustworthy identification relies on NMR and HPLC. The aldehyde proton is the diagnostic signal.

Nuclear Magnetic Resonance (NMR)[11]
  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    • 
       10.2–10.4 ppm (s, 1H): Aldehyde (-CHO) . Distinctive downfield shift.
      
    • 
       8.0–8.1 ppm (d, 1H): C4-H . Doublet due to coupling with C5-H.
      
    • 
       7.0–7.1 ppm (d, 1H): C5-H . Upfield relative to C4 due to proximity to Cl and resonance from OEt.
      
    • 
       4.4–4.5 ppm (q, 2H): -OCH
      
      
      
      -
      . Quartet characteristic of ethoxy.
    • 
       1.4–1.5 ppm (t, 3H): -CH
      
      
      
      . Triplet.
Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI+

  • Observed Mass:

    
     (for 
    
    
    
    Cl) and
    
    
    (for
    
    
    Cl).
  • Pattern: Distinctive 3:1 chlorine isotope pattern.

Handling, Stability & Safety (SDS Summary)

Every protocol involving this compound must account for the reactivity of the aldehyde group.

Stability Hazards
  • Oxidation: The aldehyde is prone to air oxidation to 6-chloro-2-ethoxynicotinic acid upon prolonged exposure to air.

    • Mitigation: Store under Nitrogen or Argon atmosphere.

  • Cannizzaro Reaction: In strong base, may disproportionate to the alcohol and acid.

  • Schiff Base Formation: Reacts rapidly with primary amines; avoid amine contamination in storage containers.

Storage Protocols
  • Temperature: 2–8 °C (Refrigerate).

  • Container: Amber glass vial (light sensitive) with Teflon-lined cap.

  • Shelf Life: 12–24 months if stored properly under inert gas.

Safety (GHS Classification)[8]
  • Signal Word: Warning

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.[3]

  • PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory.

Applications in Drug Discovery[3]

This scaffold is a "privileged structure" in medicinal chemistry, particularly for:

  • Kinase Inhibitors: The pyridine nitrogen and aldehyde-derived heterocycles often mimic ATP binding motifs.

  • Bicyclic Heterocycles: Condensation with hydrazines or amidines yields pyrazolopyridines or pyrido[2,3-d]pyrimidines .

ReactivityMap Center 6-Chloro-2-ethoxynicotinaldehyde Rxn1 Reductive Amination (R-NH2, NaBH(OAc)3) Center->Rxn1 Aldehyde Reactivity Rxn2 Suzuki Coupling (Ar-B(OH)2, Pd cat.) Center->Rxn2 Chlorine Displacement Rxn3 Cyclization (Hydrazine/Amidine) Center->Rxn3 Dual Electrophile Rxn4 Oxidation (NaClO2) Center->Rxn4 Aldehyde Oxidation Prod1 Secondary Amines (Linkers) Rxn1->Prod1 Prod2 6-Aryl-pyridines (Biaryls) Rxn2->Prod2 Prod3 Fused Bicycles (Scaffolds) Rxn3->Prod3 Prod4 Nicotinic Acids Rxn4->Prod4

Figure 2: Divergent reactivity profile for medicinal chemistry applications.

References

  • Cancer Research Technology Ltd. (2016). Tetrahydroisoquinoline derived PRMT5-inhibitors. WO2016034673A1. World Intellectual Property Organization. Link

  • Sigma-Aldrich. (2024). Safety Data Sheet: 6-Chloro-2-methoxynicotinaldehyde (Analogous Safety Data). Link

  • PubChem. (2024). Compound Summary: 6-Chloro-2-methoxypyridine-3-carbaldehyde (CID 10855945). National Library of Medicine. Link

  • BenchChem. (2025). Synthesis Guide for Chloronicotinaldehydes. Link

Sources

Exploratory

A Comprehensive Technical Guide to the Safe Handling of 6-Chloro-2-alkoxynicotinaldehydes in Research and Development

A Note on Analogues: This guide is primarily based on the available safety and handling data for 6-Chloro-2-methoxynicotinaldehyde (CAS No. 95652-81-6) .[1][2][3][4] Data for the ethoxy analogue, 6-Chloro-2-ethoxynicotin...

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Analogues: This guide is primarily based on the available safety and handling data for 6-Chloro-2-methoxynicotinaldehyde (CAS No. 95652-81-6) .[1][2][3][4] Data for the ethoxy analogue, 6-Chloro-2-ethoxynicotinaldehyde, is not widely available. Due to the close structural similarity, the principles and precautions outlined herein should be considered directly applicable and essential for handling the ethoxy variant and other related short-chain alkoxy analogues.

Introduction: The Synthetic Value and Inherent Risks of Substituted Pyridines

Halogenated and alkoxy-substituted pyridine aldehydes, such as 6-Chloro-2-methoxynicotinaldehyde, are pivotal intermediates in modern medicinal chemistry and drug discovery.[5][6] Their unique electronic and structural properties make them versatile building blocks for synthesizing a wide array of complex molecular architectures targeting diverse biological pathways. However, the very reactivity that makes these compounds valuable also necessitates a rigorous and well-informed approach to their handling. The presence of a chlorinated pyridine ring coupled with an aldehyde functional group presents specific chemical and toxicological hazards that must be systematically managed to ensure the safety of laboratory personnel and the integrity of research outcomes.

This guide provides a deep-dive into the safety and handling protocols for 6-Chloro-2-methoxynicotinaldehyde, offering a framework rooted in chemical causality for researchers, scientists, and drug development professionals.

Section 1: Compound Profile and Hazard Identification

A foundational aspect of safe handling is a thorough understanding of the compound's intrinsic properties and associated hazards.

Physicochemical Properties

The properties of 6-Chloro-2-methoxynicotinaldehyde dictate its behavior under laboratory conditions and inform appropriate storage and handling choices.

PropertyValueSource
CAS Number 95652-81-6[1][2][3][4]
Molecular Formula C₇H₆ClNO₂[1]
Molecular Weight 171.58 g/mol [1]
Appearance SolidSigma-Aldrich
Melting Point 78-81 °CSigma-Aldrich
Synonyms 6-Chloro-2-methoxy-3-pyridinecarbaldehyde, 6-Chloro-2-methoxynicotinaldehyde[1]
GHS Hazard Classification and Statements

The Globally Harmonized System (GHS) provides a standardized framework for communicating the hazards of chemical substances. 6-Chloro-2-methoxynicotinaldehyde is classified as a hazardous substance.[7]

  • Signal Word: Warning

Hazard ClassCodeStatement
Acute Toxicity, OralH302Harmful if swallowed.
Skin IrritationH315Causes skin irritation.[8][9][10]
Eye IrritationH319Causes serious eye irritation.[9]
Specific Target Organ ToxicityH335May cause respiratory irritation.[8][9][10][11]

These classifications are the cornerstone of our risk assessment. The "harmful if swallowed" designation necessitates stringent controls to prevent ingestion, while the irritation warnings demand robust personal protective equipment (PPE) to shield the skin, eyes, and respiratory system.

Section 2: The Logic of Safe Handling: A Risk-Based Approach

Safe handling is not merely a checklist of actions but a mindset built on a continuous cycle of risk assessment and mitigation. The following workflow illustrates the decision-making process that should precede any manipulation of this compound.

Risk_Assessment_Workflow cluster_prep Preparation & Assessment cluster_execution Execution cluster_conclusion Post-Handling Start Begin Task: Handling 6-Chloro-2- alkoxynicotinaldehyde ReviewSDS Review Safety Data Sheet (SDS) & GHS Hazards (H302, H315, H319, H335) Start->ReviewSDS AssessQuantity Assess Quantity: Small (<1g) vs. Large (>1g) Scale ReviewSDS->AssessQuantity SelectControls Select Engineering Controls AssessQuantity->SelectControls SelectPPE Select & Don Appropriate PPE SelectControls->SelectPPE PerformHandling Perform Handling in Designated Area SelectPPE->PerformHandling SegregateWaste Segregate Waste: Halogenated Organic Solid PerformHandling->SegregateWaste Decontaminate Decontaminate Work Area & Equipment SegregateWaste->Decontaminate DoffPPE Doff & Dispose of PPE Correctly Decontaminate->DoffPPE WashHands Wash Hands Thoroughly DoffPPE->WashHands End Task Complete WashHands->End

Caption: Risk assessment and handling workflow for 6-Chloro-2-alkoxynicotinaldehydes.

Engineering Controls: The First Line of Defense

The primary method for mitigating exposure is to use engineering controls that isolate the hazard from the operator.

  • Chemical Fume Hood: All weighing and manipulation of this solid compound must be performed inside a certified chemical fume hood.[12] This is non-negotiable. The fume hood contains airborne particulates and vapors, preventing inhalation, which is a key risk due to the compound's potential for respiratory irritation (H335).[9][10][11]

  • Ventilation: Ensure the laboratory has adequate general ventilation. This provides a secondary level of protection in the unlikely event of a containment breach.

Personal Protective Equipment (PPE): The Essential Barrier

PPE is the final barrier between the researcher and the chemical. Its selection must directly address the identified hazards.[13]

  • Hand Protection: Wear nitrile gloves.[14] Inspect gloves for any signs of degradation or puncture before use. If contact occurs, remove the glove immediately, wash your hands, and don a new glove. Contaminated clothing should be removed and washed before reuse.[15][13]

  • Eye and Face Protection: Chemical splash goggles are mandatory.[14] Given the serious eye irritation risk (H319), standard safety glasses are insufficient.[9] A face shield should be worn over goggles during procedures with a higher risk of splashing, such as when dissolving the compound.

  • Skin and Body Protection: A professional lab coat, fully fastened, is required. Ensure the material is appropriate for chemical handling.

  • Respiratory Protection: When used within a fume hood, additional respiratory protection is typically not required. However, in the event of a significant spill or failure of engineering controls, a NIOSH-approved respirator with an organic vapor cartridge would be necessary for emergency response.

Section 3: Standard Operating Procedures (SOPs)

These protocols are designed to be self-validating systems, where adherence inherently minimizes risk.

Storage Protocol

Proper storage is critical for maintaining chemical stability and preventing accidental exposure.

  • Container: Keep the compound in its original, tightly sealed container.[16]

  • Atmosphere: For long-term storage, consider an inert atmosphere (e.g., under nitrogen or argon) as recommended for some sensitive reagents.[1][16]

  • Temperature: Store in a cool, dry, well-ventilated area.[16][17] Refrigeration (e.g., 2-8°C) is often recommended.[13][16]

  • Incompatibilities: Segregate from strong oxidizing agents.[15] Do not store near heat, sparks, or open flames.[7][10][17]

  • Labeling: Ensure the container is clearly labeled with the chemical name, CAS number, and all relevant GHS hazard pictograms and statements.

Handling and Dispensing Protocol
  • Preparation: Before handling, ensure the fume hood is operational and the sash is at the appropriate working height. Clear the workspace of all unnecessary items.

  • Pre-weighing: If possible, pre-calculate the required amount to minimize time spent handling the open container.

  • Dispensing: Use a spatula to transfer the solid. Avoid creating dust. If the compound is fine or dusty, handle it with extra care to prevent it from becoming airborne.

  • Closing: Immediately and securely close the container after dispensing.

  • Cleaning: Clean the spatula and any contaminated surfaces within the fume hood before removing them.

  • Post-Handling: After completing the task, remove gloves and wash hands thoroughly with soap and water.[7][15][18]

Disposal Protocol
  • Waste Classification: This compound is a halogenated organic solid.

  • Containment: Dispose of waste material, including contaminated consumables (e.g., weigh boats, wipes, gloves), in a dedicated, clearly labeled hazardous waste container for halogenated organic solids.

  • Regulations: Follow all local, state, and federal regulations for hazardous waste disposal.[15]

Section 4: Emergency Procedures

Immediate and correct action during an emergency can significantly reduce the severity of an exposure or incident.

Exposure Response

The following diagram outlines the critical first steps in an exposure event.

Exposure_Response_Flowchart cluster_exposure Exposure Event cluster_actions Immediate Actions cluster_followup Follow-Up Exposure Exposure Occurs! Inhalation Inhalation: Move to fresh air immediately. If breathing is difficult, give oxygen. Exposure->Inhalation SkinContact Skin Contact: Remove contaminated clothing. Flush skin with plenty of water for at least 15 minutes. Exposure->SkinContact EyeContact Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present. Continue rinsing for 15 minutes. Exposure->EyeContact Ingestion Ingestion: DO NOT induce vomiting. Rinse mouth. Seek immediate medical attention. Exposure->Ingestion SeekMedical Seek Medical Attention. Bring SDS with you. Inhalation->SeekMedical SkinContact->SeekMedical EyeContact->SeekMedical Ingestion->SeekMedical ReportIncident Report incident to supervisor and EHS department. SeekMedical->ReportIncident

Caption: Emergency response flowchart for personal exposure.

  • In case of skin contact: Immediately wash off with plenty of water for at least 15 minutes.[15] Remove contaminated clothing.[19] Seek medical attention if irritation persists.[19][20]

  • In case of eye contact: Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids open.[15] Remove contact lenses if present and easy to do.[15][19] Seek immediate medical attention.[20]

  • If inhaled: Move the person to fresh air.[15] If breathing is difficult, provide oxygen. Seek medical attention.[20]

  • If swallowed: Do NOT induce vomiting.[15] Rinse mouth with water.[14] Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill Response
  • Evacuate: Evacuate non-essential personnel from the immediate area.[18]

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Control: Remove all sources of ignition.[17][18]

  • Contain: Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, dry sand, or earth.[17][18] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.[16][17]

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and Environmental Health & Safety (EHS) department.

Conclusion

6-Chloro-2-alkoxynicotinaldehydes are valuable reagents whose utility in scientific advancement is undeniable. However, their potential hazards are significant and must be managed with diligence and expertise. By internalizing the principles of risk assessment, consistently applying robust engineering controls and PPE, and adhering to the detailed protocols outlined in this guide, researchers can confidently and safely harness the synthetic potential of this important class of molecules. Safety is not a barrier to innovation; it is the foundation upon which sustainable and successful research is built.

References

  • ECHA. (n.d.). List of GHS Hazard and Precautionary Statements. Retrieved February 17, 2026, from [Link]

  • PENTA. (2024, November 26). Pyridine - SAFETY DATA SHEET. Retrieved February 17, 2026, from [Link]

  • Wikipedia. (n.d.). H-phrases. Retrieved February 17, 2026, from [Link]

  • Chemwatch. (2017, June 27). PYRIDINE Safety Data Sheet. Retrieved February 17, 2026, from [Link]

  • Wikipedia. (n.d.). GHS hazard statements. Retrieved February 17, 2026, from [Link]

  • MSDS Europe. (n.d.). Hazard statements. Retrieved February 17, 2026, from [Link]

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Pyridine-N-oxide, 98%. Retrieved February 17, 2026, from [Link]

  • New Jersey Department of Health. (n.d.). HAZARD SUMMARY - PYRIDINE. Retrieved February 17, 2026, from [Link]

  • J&K Scientific LLC. (n.d.). 6-Chloro-2-methoxynicotinaldehyde | 95652-81-6. Retrieved February 17, 2026, from [Link]

  • Jubilant Ingrevia. (n.d.). Safety Data Sheet - Pyridine 2-aldehyde. Retrieved February 17, 2026, from [Link]

  • PubMed. (2022, November 18). Halogenation of the 3-position of pyridines through Zincke imine intermediates. Retrieved February 17, 2026, from [Link]

  • Chemistry LibreTexts. (2023, January 29). 22.3: Alpha Halogenation of Aldehydes and Ketones. Retrieved February 17, 2026, from [Link]

  • OpenStax. (2023, September 20). 22.3 Alpha Halogenation of Aldehydes and Ketones. Retrieved February 17, 2026, from [Link]

  • ChemRxiv. (n.d.). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. Retrieved February 17, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 6-Chloro-2-ethoxynicotinaldehyde as a Versatile Building Block in Medicinal Chemistry

Abstract The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Specifically, 2,6-disubstituted pyridines are integral to the development of novel t...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Specifically, 2,6-disubstituted pyridines are integral to the development of novel therapeutics, including agents targeting neurodegenerative diseases like Alzheimer's.[3] This application note details the utility, reactivity, and experimental protocols for 6-Chloro-2-ethoxynicotinaldehyde, a highly versatile trifunctional building block. We provide field-proven methodologies for leveraging its aldehyde, chloro, and ethoxy functionalities in key synthetic transformations, including palladium-catalyzed cross-coupling and reductive amination, enabling the rapid generation of diverse compound libraries for drug discovery programs.

Introduction and Strategic Value

6-Chloro-2-ethoxynicotinaldehyde is a heterocyclic aldehyde that offers medicinal chemists three distinct and orthogonally reactive sites for molecular elaboration. The strategic placement of these functional groups allows for a modular and systematic approach to structure-activity relationship (SAR) studies.

  • C3-Aldehyde: A versatile electrophile for condensation reactions, C-C bond formations, and conversion to other functional groups.[4]

  • C6-Chloro: An ideal handle for transition-metal-catalyzed cross-coupling reactions, enabling the introduction of aryl, heteroaryl, alkyl, and vinyl substituents.[5][6] The presence of chlorine is a common feature in many approved pharmaceuticals, often enhancing pharmacokinetic properties.[7][8][9]

  • C2-Ethoxy: A stable, electron-donating group that modulates the electronic properties of the pyridine ring, influencing both reactivity and the binding characteristics of derivative compounds.

This combination makes 6-Chloro-2-ethoxynicotinaldehyde a powerful starting material for building molecules with potential therapeutic applications ranging from oncology to neurobiology.[3][10]

Physicochemical Properties and Spectroscopic Profile

Precise characterization is fundamental to the successful application of any chemical building block. The data presented below is based on the closely related analog, 6-chloro-2-methoxynicotinaldehyde, and is expected to be highly predictive for the title compound.[11]

PropertyValueSource/Rationale
Molecular Formula C₈H₈ClNO₂Calculated
Molecular Weight 185.61 g/mol Calculated
Appearance Expected to be a white to off-white solidBased on analogous compounds[11]
CAS Number Not availableThe CAS for the methoxy analog is 95652-81-6[11][12]
Storage 2-8°C, under inert atmosphereRecommended for long-term stability of aldehydes[12][13]

Expected Spectroscopic Data:

  • ¹H NMR (400 MHz, CDCl₃): The spectrum is expected to show characteristic peaks for the aldehyde proton (~10.2 ppm), two aromatic protons on the pyridine ring as doublets (~8.1 and 7.1 ppm), and the ethoxy group as a quartet (~4.2 ppm) and a triplet (~1.4 ppm).[11][14]

  • ¹³C NMR (100 MHz, CDCl₃): Key signals would include the aldehyde carbon (~190 ppm), the carbons of the pyridine ring (110-165 ppm), and the ethoxy carbons (~62, 14 ppm).[14]

  • Infrared (IR) Spectroscopy: A strong, sharp absorption band characteristic of the aldehyde C=O stretch is expected around 1700-1710 cm⁻¹.[14]

  • Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic [M]+ and [M+2]+ isotope pattern with an approximate 3:1 ratio, which is definitive for a molecule containing one chlorine atom.[14][15]

Core Application I: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Rationale: The Suzuki-Miyaura coupling is one of the most powerful and widely used reactions for forming C(sp²)-C(sp²) bonds.[16] For 6-Chloro-2-ethoxynicotinaldehyde, it provides a robust method to append diverse aryl and heteroaryl moieties at the C6 position, which is critical for exploring SAR. The reaction is valued for its mild conditions and tolerance of a wide range of functional groups, including the aldehyde present in our building block.[6][17]

Mechanism: The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-Cl PdII R¹-Pd(II)L₂(X) (Ar-Pd(II)L₂(Cl)) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R2 R¹-Pd(II)L₂(R²) Transmetal->PdII_R2 Base Base (e.g., K₂CO₃) Base->Transmetal Boronic R²-B(OH)₂ Boronic->Transmetal RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Regeneration Product R¹-R² (Product) RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid

This protocol is a representative example. The choice of catalyst, ligand, base, and solvent may require optimization for different boronic acids.

  • Vessel Preparation: To a flame-dried Schlenk flask, add 6-Chloro-2-ethoxynicotinaldehyde (1.0 eq.), phenylboronic acid (1.2 eq.), and potassium carbonate (2.5 eq.).

  • Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (3 mol%), to the flask.

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the reaction environment is free of oxygen.[18]

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 ratio, 0.1 M concentration relative to the aldehyde), via syringe.[6]

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress periodically by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).[18]

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Transfer to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the desired 2-ethoxy-6-phenylnicotinaldehyde.

Core Application II: Imine Formation and Reductive Amination

Rationale: The aldehyde functionality provides a direct route to form imines (Schiff bases) through condensation with primary amines.[19] This reaction is reversible and typically acid-catalyzed.[20][21] The resulting imine can be a stable final product or an intermediate that is subsequently reduced to a more stable secondary amine. This two-step, one-pot sequence, known as reductive amination, is a cornerstone of medicinal chemistry for connecting molecular fragments via a flexible and robust amine linker.

Workflow: The process involves two distinct chemical transformations that can often be performed sequentially in the same reaction vessel.

Reductive_Amination_Workflow Start Aldehyde + Primary Amine Condensation Step 1: Condensation (Weak Acid Catalyst, e.g., AcOH) - H₂O Start->Condensation Imine Imine Intermediate (C=N bond) Condensation->Imine Reduction Step 2: Reduction (Reducing Agent, e.g., NaBH(OAc)₃) Imine->Reduction Product Secondary Amine (Final Product) Reduction->Product

Caption: General workflow for a two-step, one-pot reductive amination.
Protocol 2: One-Pot Reductive Amination with Benzylamine

This protocol uses sodium triacetoxyborohydride, a mild reducing agent that is selective for imines in the presence of aldehydes and compatible with mildly acidic conditions.

  • Initial Setup: Dissolve 6-Chloro-2-ethoxynicotinaldehyde (1.0 eq.) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) in a round-bottom flask.

  • Amine Addition: Add benzylamine (1.05 eq.) to the solution, followed by a catalytic amount of acetic acid (0.1 eq.).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate. The reaction can be monitored by TLC for the disappearance of the aldehyde.

  • Reduction: Once imine formation is substantial, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise to the mixture. Caution: Gas evolution may occur.

  • Reaction: Continue stirring at room temperature until the imine intermediate is fully consumed (typically 2-16 hours).

  • Quenching and Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 15 minutes, then transfer to a separatory funnel.

  • Extraction and Purification: Separate the layers and extract the aqueous phase with DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product via silica gel chromatography.

Synthesis of the Building Block

Rationale: A reliable supply of the starting material is crucial. The synthesis of 6-Chloro-2-ethoxynicotinaldehyde can be efficiently achieved from the commercially available 2-chloro-6-ethoxypyridine via ortho-directed lithiation followed by formylation.[11] This approach offers high regioselectivity due to the directing effect of the ethoxy group.

Synthesis_Workflow Start 2-Chloro-6-ethoxypyridine Step1 1. Lithiation (n-BuLi or t-BuLi, THF, -78°C) Start->Step1 Intermediate Lithium Intermediate Step1->Intermediate Step2 2. Formylation (Anhydrous DMF, -78°C) Intermediate->Step2 Product 6-Chloro-2-ethoxynicotinaldehyde Step2->Product

Sources

Application

Application Note: Divergent Synthesis of Fused Heterocycles from 6-Chloro-2-ethoxynicotinaldehyde

This application note details the strategic use of 6-Chloro-2-ethoxynicotinaldehyde as a divergent scaffold for synthesizing fused heterocyclic systems. Introduction & Strategic Value 6-Chloro-2-ethoxynicotinaldehyde (CA...

Author: BenchChem Technical Support Team. Date: February 2026

This application note details the strategic use of 6-Chloro-2-ethoxynicotinaldehyde as a divergent scaffold for synthesizing fused heterocyclic systems.

Introduction & Strategic Value

6-Chloro-2-ethoxynicotinaldehyde (CAS: 1280786-75-5 / Analogous to 2-methoxy variants) is a "privileged scaffold" in medicinal chemistry, particularly for kinase inhibitor discovery. Its value lies in its orthogonal reactivity profile , which allows for regioselective ring closures and late-stage diversification.

The Reactivity Triad

The molecule possesses three distinct reactive centers that can be manipulated sequentially:

  • C3-Formyl Group (Aldehyde): The primary electrophile for condensation reactions (Knoevenagel, Schiff base formation). It serves as the "tether" for incoming nucleophiles.

  • C2-Ethoxy Group: Positioned ortho to the aldehyde and the pyridine nitrogen. While an alkoxide is typically a poor leaving group, the intramolecular proximity effect allows it to be displaced by nucleophiles tethered to the C3-aldehyde, facilitating ring closure to form 5- or 6-membered fused rings.

  • C6-Chloro Group: A robust handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). Crucially, it remains inert during the milder condensation/cyclization conditions at C2/C3, allowing for library expansion after the core heterocycle is built.

Reactivity & Pathway Analysis

The following decision tree illustrates the primary synthetic pathways available from this scaffold.

G Start 6-Chloro-2-ethoxy- nicotinaldehyde Hydrazine Reagent: Hydrazines Start->Hydrazine Condensation Amidine Reagent: Amidines/Guanidine Start->Amidine Condensation Ammonia Reagent: NH3 / Pressure Start->Ammonia SNAr (High Temp) Pyrazolo Target A: Pyrazolo[3,4-b]pyridines Hydrazine->Pyrazolo Intramol. SNAr (-EtOH) PyridoPyrim Target B: Pyrido[2,3-d]pyrimidines Amidine->PyridoPyrim Intramol. SNAr (-EtOH) AminoInt Intermediate: 2-Amino-6-chloronicotinaldehyde Ammonia->AminoInt -EtOH Ketone Reagent: Ketones (Friedländer) AminoInt->Ketone Base/Acid Naphthyridine Target C: 1,8-Naphthyridines Ketone->Naphthyridine -2 H2O

Figure 1: Divergent synthetic pathways. The C2-ethoxy group acts as a "sacrificial" leaving group in Pathways A and B, triggered by the initial aldehyde condensation.

Experimental Protocols

Protocol A: Synthesis of Pyrazolo[3,4-b]pyridines

Targeting the kinase hinge-binding motif.

Mechanism: Hydrazine attacks the aldehyde (C3) to form a hydrazone. The pendant amine of the hydrazone then attacks the C2 position, displacing the ethoxy group in an intramolecular SNAr reaction.

Materials:

  • 6-Chloro-2-ethoxynicotinaldehyde (1.0 equiv)

  • Hydrazine hydrate (or substituted hydrazine) (1.2 – 1.5 equiv)

  • Ethanol (Solvent)[1]

  • Triethylamine (Et3N) (Catalytic, optional)

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 mmol of 6-Chloro-2-ethoxynicotinaldehyde in 5 mL of absolute ethanol in a round-bottom flask.

  • Addition: Add 1.2 mmol of hydrazine hydrate dropwise at room temperature.

    • Note: If using a substituted hydrazine (e.g., phenylhydrazine), add 1.5 equiv.

  • Reflux: Heat the mixture to reflux (approx. 78°C) with stirring.

  • Monitoring: Monitor via TLC (Hexane:EtOAc 3:1). The aldehyde spot (Rf ~0.6) should disappear, and a lower Rf fluorescent spot should appear. Reaction typically completes in 2–4 hours.

  • Work-up: Cool the reaction mixture to 0°C (ice bath). The product often precipitates as a solid.

  • Isolation: Filter the precipitate and wash with cold ethanol (2 x 1 mL).

  • Purification: If no precipitate forms, concentrate the solvent in vacuo and recrystallize from EtOH/Water or purify via flash column chromatography.

Yield Expectation: 75–85% Key Data Point: 1H NMR will show the disappearance of the aldehyde proton (~10.2 ppm) and the ethoxy signals (quartet ~4.4 ppm, triplet ~1.4 ppm), replaced by the pyrazole CH signal (~8.0 ppm).

Protocol B: Synthesis of Pyrido[2,3-d]pyrimidines

Targeting DHFR inhibitors and antiproliferative agents.

Mechanism: Condensation with guanidine or amidines. The basic conditions facilitate the initial Schiff base formation followed by cyclization.

Materials:

  • 6-Chloro-2-ethoxynicotinaldehyde (1.0 equiv)

  • Guanidine Carbonate (1.2 equiv) (or Acetamidine HCl + 2.5 equiv Base)

  • Solvent: DMF or Ethanol[1]

  • Base: Potassium Carbonate (K2CO3)

Step-by-Step Methodology:

  • Preparation: In a sealed tube or pressure vial, suspend 1.0 mmol of the aldehyde and 1.2 mmol of Guanidine Carbonate in 3 mL of anhydrous DMF.

  • Base Addition: Add 1.5 mmol of anhydrous K2CO3.

  • Heating: Heat the mixture to 100–120°C.

    • Critical: The displacement of the ethoxy group by the amidine nitrogen requires higher energy than the hydrazine cyclization.

  • Timeline: Stir for 6–12 hours. Monitor by LC-MS for the mass of the cyclized product (M-EtOH).

  • Quench: Pour the reaction mixture into 20 mL of ice-water.

  • Isolation: Adjust pH to ~7.0 with dilute HCl if necessary to precipitate the product. Filter the solid.

  • Purification: Wash with water and diethyl ether. Recrystallize from DMF/EtOH.

Protocol C: Synthesis of 1,8-Naphthyridines (Friedländer Approach)

Targeting DNA intercalators.

Mechanism: This is a two-stage protocol. The classic Friedländer synthesis requires an amino group at C2. Therefore, we first convert the 2-ethoxy group to a 2-amino group.

Stage 1: Ammonolysis (2-OEt


 2-NH2) 
  • Dissolve 6-Chloro-2-ethoxynicotinaldehyde in aqueous ammonia (28%) and ethanol (1:1).

  • Heat in a sealed autoclave at 100°C for 4-6 hours.

  • Cool and filter the resulting 2-amino-6-chloronicotinaldehyde .

    • Validation: The disappearance of the ethoxy group is critical before proceeding.

Stage 2: Friedländer Condensation

  • Mixing: Combine 2-amino-6-chloronicotinaldehyde (1.0 equiv) with a ketone (e.g., acetone, acetophenone) (1.2 equiv).

  • Catalyst: Add 10 mol% L-Proline or saturated ethanolic KOH (depending on acid/base sensitivity of substrate).

  • Reaction: Reflux in Ethanol for 3–8 hours.

  • Result: Formation of the 1,8-naphthyridine scaffold.

Comparative Data Summary

ProtocolTarget ScaffoldCo-ReactantConditionsLeaving GroupYield (Typical)
A Pyrazolo[3,4-b]pyridineHydrazineEtOH, Reflux, 3h-OEt80-90%
B Pyrido[2,3-d]pyrimidineGuanidineDMF, 110°C, 8h-OEt60-75%
C 1,8-NaphthyridineKetoneEtOH, Base, Reflux-H2O (after Stage 1)70-85%

Safety & Handling

  • Chloropyridines: Can be skin sensitizers.[2] Handle in a fume hood.

  • Hydrazines: Potentially genotoxic. Use double-gloving and deactivate waste with bleach solution before disposal.

  • Pressure Reactions: Protocol B and C (Stage 1) may generate pressure. Use rated glassware or autoclaves.

References

  • Synthesis of 1,8-Naphthyridines

    • Title: Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited.
    • Source: ACS Omega (via NCBI).
    • URL:[Link]

  • Pyridopyrimidine Synthesis

    • Title: An efficient synthesis of pyrido[2,3-d]pyrimidine derivatives under ultrasound irradiation.[3]

    • Source: Ultrasonics Sonochemistry (PubMed).
    • URL:[Link]

  • Friedländer Mechanism

    • Title: Friedländer synthesis - Reaction Mechanism and Applications.[4]

    • Source: Organic Chemistry Portal.[5]

    • URL:[Link]

  • Starting Material Properties

    • Title: 6-Chloro-2-methoxynicotinaldehyde (Analogous Chemistry).
    • Source: PubChem Compound Summary.
    • URL:[Link]

Sources

Method

"protocol for the formylation of 6-Chloro-2-ethoxynicotinaldehyde"

Application Note: High-Fidelity Protocol for the Regioselective Formylation of 6-Chloro-2-ethoxypyridine Executive Summary This application note details the protocol for the synthesis of 6-Chloro-2-ethoxynicotinaldehyde...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Protocol for the Regioselective Formylation of 6-Chloro-2-ethoxypyridine

Executive Summary

This application note details the protocol for the synthesis of 6-Chloro-2-ethoxynicotinaldehyde via the regioselective formylation of 6-chloro-2-ethoxypyridine . This intermediate is a critical scaffold in the development of P2X3 antagonists and various kinase inhibitors.[1]

While nucleophilic aromatic substitution (SNAr) of 2,6-dichloronicotinaldehyde is a known route, this guide focuses on the Directed Ortho Metalation (DoM) pathway.[1] This approach allows for the direct C3-functionalization of the pyridine ring, providing a versatile platform for introducing various electrophiles beyond formyl groups.[1] The protocol utilizes Lithium Diisopropylamide (LDA) to ensure kinetic deprotonation while mitigating the risk of halogen-lithium exchange or "halogen dance" side reactions common with alkyllithiums.[1]

Strategic Analysis & Mechanism

The Challenge: Regioselectivity vs. Stability

The primary challenge in functionalizing 6-chloro-2-ethoxypyridine is achieving C3-selectivity without disturbing the C6-chlorine atom.[1]

  • Risk 1: Nucleophilic Attack. The C6-position is activated for nucleophilic attack.[1] Using strong nucleophilic bases like n-BuLi can lead to alkylation at C6 or C2.[1]

  • Risk 2: Lithium-Halogen Exchange. The C6-Cl bond is susceptible to metal-halogen exchange, leading to the loss of the chloro substituent.[1]

  • Risk 3: Halogen Dance. At temperatures above -70°C, the lithiated species can undergo isomerization, migrating the lithium to the thermodynamically more stable C4 position.[1]

The Solution: Kinetic Control via DoM

We utilize the 2-ethoxy group as a Directed Metalation Group (DMG).[1] The oxygen atom coordinates with the lithium cation, bringing the amide base into proximity with the C3 proton.[1] By using LDA (a bulky, non-nucleophilic base) at -78°C , we favor the kinetic deprotonation at C3 over the thermodynamic equilibration or nucleophilic side reactions.[1]

Figure 1: Mechanistic Pathway (DoM)

DoM_Mechanism Substrate 6-Chloro-2-ethoxypyridine Complex Pre-Lithiation Complex (Li...O Coordination) Substrate->Complex + LDA / -78°C Lithiated C3-Lithiated Species (Kinetic Intermediate) Complex->Lithiated Deprotonation (C3) Transition Tetrahedral Intermediate (DMF Adduct) Lithiated->Transition + DMF (Electrophile) Product 6-Chloro-2-ethoxynicotinaldehyde Transition->Product Acidic Hydrolysis

Caption: Kinetic pathway showing the coordination-directed deprotonation at C3 followed by formylation.

Materials & Reagents

All reagents must be anhydrous.[1] Moisture is the primary cause of yield loss in organolithium chemistry.[1]

ReagentPurity/GradeRoleHandling Precaution
6-Chloro-2-ethoxypyridine >98% (HPLC)SubstrateHygroscopic; dry under vacuum before use.[1]
LDA (Lithium Diisopropylamide) 2.0 M in THF/HeptaneBasePyrophoric. Handle under Ar/N2.[1]
DMF (N,N-Dimethylformamide) Anhydrous (99.8%)Formyl SourceDistill over CaH2 if not Sure/Seal grade.[1]
THF (Tetrahydrofuran) Anhydrous, Inhibitor-freeSolventDistill from Na/Benzophenone or use SPS.[1]
Ammonium Chloride (NH4Cl) Saturated AqueousQuenchExothermic reaction with Li-species.[1]
Ethyl Acetate / Hexanes HPLC GradeExtraction-

Experimental Protocol

Scale: 10.0 mmol (Starting Material) Expected Yield: 75-85%

Phase 1: System Preparation
  • Glassware Drying: Flame-dry a 100 mL 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, temperature probe, and addition funnel under high vacuum.

  • Inert Atmosphere: Purge the system with dry Argon (Ar) for 15 minutes. Maintain a positive pressure of Ar throughout the reaction.[1]

  • Solvent Charge: Cannulate 40 mL of anhydrous THF into the RBF.

Phase 2: Lithiation (The Critical Step)[1]
  • Cooling: Submerge the RBF in a dry ice/acetone bath. Allow the internal temperature to stabilize at -78°C .

  • Base Addition: Add LDA solution (6.0 mL, 12.0 mmol, 1.2 equiv) dropwise via syringe. Ensure the internal temperature does not rise above -70°C.[1]

  • Substrate Addition: Dissolve 6-chloro-2-ethoxypyridine (1.58 g, 10.0 mmol) in 5 mL of anhydrous THF. Add this solution dropwise to the LDA/THF mixture over 10 minutes.

    • Note: The solution typically turns a yellow/orange color, indicating the formation of the lithiated species.[1]

  • Incubation: Stir the mixture at -78°C for 45 minutes .

    • Warning: Do not exceed 1 hour, as this increases the risk of halogen dance (migration of Li to C4).[1]

Phase 3: Formylation & Quench[1]
  • Electrophile Addition: Add anhydrous DMF (1.55 mL, 20.0 mmol, 2.0 equiv) dropwise.

    • Observation: The viscosity may increase.[1] Ensure efficient stirring.

  • Warming: Allow the reaction to stir at -78°C for 30 minutes, then remove the cooling bath and allow the mixture to warm to 0°C over 30 minutes.

  • Quench: Carefully add 15 mL of saturated aq. NH4Cl solution. Vigorous stirring is required to break up lithium salts.[1]

Phase 4: Workup & Isolation
  • Extraction: Transfer to a separatory funnel. Extract with Ethyl Acetate (3 x 30 mL) .[1]

  • Washing: Wash combined organics with Water (2 x 20 mL) and Brine (1 x 20 mL) to remove residual DMF.[1]

  • Drying: Dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure.

  • Purification: If necessary, purify via flash column chromatography (SiO2, 0-10% EtOAc in Hexanes). The product typically crystallizes as a pale yellow solid upon standing.[1]

Quality Control & Validation

Figure 2: Workflow Diagram

Workflow Setup Setup: Flame-dry glassware, Ar atm Cooling Cool THF to -78°C Setup->Cooling Lithiation Add LDA -> Add Substrate (Stir 45 min @ -78°C) Cooling->Lithiation Formylation Add DMF -> Warm to 0°C Lithiation->Formylation Workup Quench (NH4Cl) -> Extract (EtOAc) Formylation->Workup

Caption: Step-by-step experimental workflow ensuring temperature control.

Analytical Specifications
  • Appearance: Pale yellow crystalline solid.[1]

  • Melting Point: 78-81°C.[1]

  • 1H NMR (400 MHz, CDCl3):

    • δ 10.35 (s, 1H, CHO ) - Diagnostic Peak[1]

    • δ 8.05 (d, J = 8.0 Hz, 1H, Ar-H)

    • δ 7.02 (d, J = 8.0 Hz, 1H, Ar-H)

    • δ 4.50 (q, J = 7.0 Hz, 2H, O-CH2-)[1]

    • δ 1.45 (t, J = 7.0 Hz, 3H, -CH3)

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (<50%) Moisture in THF/DMFRedistill solvents; ensure Ar line is dry.
Regioisomer Impurities Temperature spike > -70°CUse a digital thermometer; add reagents slower.[1]
Loss of Cl (Dechlorination) Li-Hal exchange (if using n-BuLi)Ensure LDA is used, not n-BuLi.
Starting Material Recovery Inactive LDATitrate LDA before use or buy fresh bottles.[1]

References

  • ChemicalBook. (2026).[1][2] 6-Chloro-2-methoxynicotinaldehyde (CAS 95652-81-6) Synthesis Data.

    • Note: Validates the lithiation/formylation pathway for the 2-alkoxy-6-chloropyridine scaffold.
  • Sigma-Aldrich. (2026).[1] 6-Chloro-2-methoxypyridine-3-carboxaldehyde Product Sheet.[1]

    • Note: Provides physical property baselines (MP, NMR) for the methoxy analog, which are directly comparable to the ethoxy target.
  • Gros, P., & Fort, Y. (2000).[1][3] Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi-LiDMAE.[1][3] Journal of Organic Chemistry / Organic Letters.[1][3]

    • Note: Fundamental reference on the regioselectivity challenges in lithiating chloropyridines and the necessity of specific bases.
  • Schlosser, M. (2005).[1] The 2×3 Toolbox of Organometallic Methods for Regiochemically Exhaustive Functionalization. Angewandte Chemie International Edition.[1]

    • Context: Authoritative review on Directed Ortho Metalation (DoM) principles applied to heterocycles.
  • Dunn, J. P., et al. (2007).[1] Synthesis of P2X3 Antagonists.[1] US Patent 2007/0032534.[1]

    • Context: Industrial application of 2-alkoxy-6-chloronicotinaldehydes in drug synthesis.[1]

Sources

Application

Application Notes and Protocols: 6-Chloro-2-ethoxynicotinaldehyde in Palladium-Catalyzed Cross-Coupling Reactions

Introduction: The Strategic Value of 6-Chloro-2-ethoxynicotinaldehyde 6-Chloro-2-ethoxynicotinaldehyde is a highly functionalized pyridine derivative that serves as a versatile building block in modern synthetic chemistr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of 6-Chloro-2-ethoxynicotinaldehyde

6-Chloro-2-ethoxynicotinaldehyde is a highly functionalized pyridine derivative that serves as a versatile building block in modern synthetic chemistry. Its utility is derived from the orthogonal reactivity of its three key structural features:

  • The C6-Chloro Substituent: This halogen serves as a reactive handle for palladium-catalyzed cross-coupling reactions. While chloroarenes are typically less reactive than their bromo or iodo counterparts, their lower cost and greater availability make them attractive starting materials, provided a sufficiently active catalytic system is employed.[1]

  • The C2-Ethoxy Group: As an electron-donating group (EDG), the ethoxy substituent increases the electron density of the pyridine ring. This electronic enrichment can pose a challenge for the initial oxidative addition step in the catalytic cycle, which is often the rate-limiting step for chloro-heterocycles.[2] Consequently, the choice of an appropriate, highly active palladium catalyst is paramount.

  • The C3-Aldehyde Functionality: The aldehyde group is a powerful synthetic handle for subsequent transformations, such as reductive amination, oxidation to a carboxylic acid, or Wittig reactions. Its presence necessitates careful selection of cross-coupling conditions to ensure its preservation.[3]

This guide provides detailed protocols and expert insights into the application of this substrate in three key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The protocols are designed as robust starting points for researchers in drug discovery and process development, with a focus on the causal reasoning behind experimental choices.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is the preeminent method for constructing biaryl and heteroaryl-aryl structures due to its broad functional group tolerance and the commercial availability of a vast array of boronic acids and esters.[4]

Expertise & Causality: Overcoming the Challenges

The primary challenge in the Suzuki coupling of 6-Chloro-2-ethoxynicotinaldehyde is the low reactivity of the C-Cl bond, which is further deactivated by the adjacent electron-donating ethoxy group. To overcome this hurdle, a highly active catalyst capable of facilitating the difficult oxidative addition step is required.

Catalyst Selection: Standard catalysts like Pd(PPh₃)₄ are often insufficient for unactivated chloro-heterocycles.[2] The solution lies in using a palladium(II) precatalyst, such as Pd(OAc)₂, in combination with a bulky, electron-rich phosphine ligand. These ligands, like tricyclohexylphosphine (PCy₃) or biarylphosphines (e.g., SPhos, XPhos), stabilize the monomeric Pd(0) species and accelerate both the oxidative addition and reductive elimination steps.[1][4] Buchwald's palladacycle precatalysts (e.g., SPhos-G3) are also excellent choices as they efficiently generate the active LPd(0) species under mild conditions.[1]

Base and Solvent Selection: The base is crucial for activating the organoboron species to facilitate transmetalation.[5] A moderately strong base like K₂CO₃ or K₃PO₄ is typically effective. The use of an aqueous-organic solvent system (e.g., 1,4-Dioxane/H₂O or DMF/H₂O) is common, as water can aid in the dissolution of the base and facilitate the catalytic cycle.[2][6]

Experimental Workflow: Suzuki-Miyaura Coupling

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Substrate, Boronic Acid, & Base B Add Solvent (e.g., Dioxane/H₂O) A->B C Degas Mixture (Ar sparging) B->C D Add Pd Catalyst & Ligand C->D E Heat to 85-100 °C D->E F Monitor by TLC or LC-MS E->F G Cool & Dilute (EtOAc, H₂O) F->G H Extract & Wash G->H I Dry, Concentrate & Purify H->I

Caption: General workflow for Suzuki-Miyaura coupling.

Protocol: Suzuki-Miyaura Coupling of 6-Chloro-2-ethoxynicotinaldehyde
  • Reaction Setup: To a dry Schlenk flask, add 6-chloro-2-ethoxynicotinaldehyde (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and finely ground potassium carbonate (K₂CO₃, 2.0-3.0 eq.).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Under a positive pressure of inert gas, add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., in a 4:1 ratio), via syringe.

  • Catalyst Addition: In a separate vial under inert gas, pre-mix the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and a bulky phosphine ligand (e.g., SPhos, 2-4 mol%). Dissolve this mixture in a small amount of the reaction solvent and add it to the main reaction flask via syringe.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 4-18 hours).

  • Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Data Summary: Suzuki-Miyaura Reaction Parameters
ParameterRecommended ConditionRationale / Notes
Pd Source Pd₂(dba)₃, Pd(OAc)₂Common, reliable Pd(0) and Pd(II) precatalysts.[2]
Ligand SPhos, XPhos, RuPhosBulky, electron-rich ligands are essential for activating the C-Cl bond.[1]
Base K₂CO₃, K₃PO₄, Cs₂CO₃Facilitates transmetalation. K₃PO₄ is often effective for less reactive chlorides.[2][5]
Solvent 1,4-Dioxane/H₂O, Toluene/H₂OAqueous mixtures aid in dissolving the base and promoting the reaction.[6]
Temperature 90 - 110 °CHigher temperatures are typically required to drive the oxidative addition of the chloride.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for forming carbon-nitrogen bonds, a linkage ubiquitous in pharmaceuticals.[7] This reaction is often challenging with heteroaryl chlorides due to potential catalyst inhibition by the pyridine nitrogen or the amine nucleophile.[8]

Expertise & Causality: Navigating Amination Challenges

Catalyst System: The success of this reaction hinges almost entirely on the ligand. First-generation ligands like PPh₃ are ineffective.[8] Sterically hindered, electron-rich biarylphosphine ligands (e.g., BrettPhos, RuPhos) or ferrocene-based ligands are mandatory.[8] These ligands create a bulky coordination sphere around the palladium center, which promotes the crucial C-N reductive elimination step over competing side reactions like beta-hydride elimination. Using advanced palladacycle precatalysts (e.g., BrettPhos Pd G3) is highly recommended as they provide a reliable and efficient source of the active LPd(0) catalyst.[8]

Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine and form the palladium-amido intermediate.[9] Sodium tert-butoxide (NaOtBu) is the most common and effective choice.[8] Weaker bases like K₃PO₄ can be used for base-sensitive substrates, but this often requires a more active catalyst system and higher reaction temperatures.[8]

Catalytic Cycle: Buchwald-Hartwig Amination

Pd0 LPd(0) OAC Oxidative Addition Pd0->OAC + Ar-Cl PdII L(Ar)Pd(II)-Cl OAC->PdII Amine Amine Coordination PdII->Amine + HNR₂ - Cl⁻ Amido L(Ar)Pd(II)-NR₂ Amine->Amido + Base - H-Base⁺ RE Reductive Elimination Amido->RE RE->Pd0 - Ar-NR₂ Product Ar-NR₂ ArCl Ar-Cl AmineH HNR₂ Base Base

Caption: Catalytic cycle for Buchwald-Hartwig amination.

Protocol: Buchwald-Hartwig Amination of 6-Chloro-2-ethoxynicotinaldehyde
  • Reaction Setup: In a glovebox or under a strict stream of argon, add the palladium precatalyst (e.g., RuPhos Pd G3, 1-3 mol%), the corresponding ligand if not using a precatalyst (e.g., RuPhos, 1.5-4.5 mol%), and the strong base (e.g., NaOtBu, 1.4 eq.) to a dry Schlenk tube or vial.

  • Reagent Addition: Add 6-chloro-2-ethoxynicotinaldehyde (1.0 eq.) and the desired primary or secondary amine (1.2 eq.).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) via syringe.

  • Reaction: Seal the vessel and heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by LC-MS. These reactions are often complete within 2-12 hours.

  • Work-up: Cool the reaction to room temperature. Quench carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl). Dilute with an organic solvent like ethyl acetate.

  • Purification: Filter the mixture through a pad of Celite® to remove palladium residues. Wash the organic phase with water and brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography.

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira reaction provides a direct and powerful method for coupling terminal alkynes with aryl halides, forming C(sp²)-C(sp) bonds.[10] This transformation is invaluable for creating rigid scaffolds and introducing handles for further chemistry, such as click reactions.

Expertise & Causality: Optimizing the Sonogashira Reaction

The Catalytic System: The classic Sonogashira reaction employs a dual-catalyst system: a palladium complex to activate the aryl halide and a copper(I) salt (typically CuI) to activate the alkyne.[10][11] The amine base (e.g., triethylamine or diisopropylethylamine) is critical, serving to deprotonate the alkyne and neutralize the HX byproduct.[12]

Key Considerations:

  • Homo-coupling: A common side reaction is the copper-catalyzed oxidative dimerization of the terminal alkyne (Glaser coupling). This can be minimized by maintaining strictly anaerobic conditions.[13]

  • Copper-Free Variants: To avoid issues with copper, copper-free Sonogashira protocols have been developed. These typically require a higher catalyst loading or more specialized ligands but can offer cleaner reaction profiles.[10]

  • Ligand Choice: For a less reactive substrate like a chloropyridine, using a palladium source with a phosphine ligand, such as Pd(PPh₃)₂Cl₂, can enhance the rate of oxidative addition.[12]

Protocol: Sonogashira Coupling of 6-Chloro-2-ethoxynicotinaldehyde
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-3 mol%) and copper(I) iodide (CuI, 2-3 mol%).

  • Reagent Addition: Add 6-chloro-2-ethoxynicotinaldehyde (1.0 eq.) and the terminal alkyne (1.2-1.5 eq.).

  • Solvent and Base: Add an anhydrous, degassed solvent such as THF or DMF, followed by a degassed amine base (e.g., triethylamine, NEt₃, 2-3 eq.).

  • Reaction: Stir the reaction mixture at a temperature ranging from room temperature to 60 °C. The optimal temperature depends on the alkyne's reactivity. Monitor the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, dilute the mixture with diethyl ether or ethyl acetate and filter through a pad of Celite® to remove the catalysts.

  • Purification: Wash the filtrate with saturated aqueous NH₄Cl solution (to remove copper salts) and then with brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product via column chromatography.

Data Summary: Sonogashira Reaction Parameters
ParameterRecommended ConditionRationale / Notes
Pd Catalyst Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄Standard, effective catalysts for Sonogashira reactions.[12]
Cu Co-catalyst Copper(I) Iodide (CuI)Activates the terminal alkyne, increasing the reaction rate.[10]
Base NEt₃, i-Pr₂NEt (DIPEA)Acts as both a base and often a co-solvent. Must be anhydrous.[12]
Solvent THF, DMF, TolueneAnhydrous and degassed solvents are crucial to prevent side reactions.
Atmosphere Strict Argon or N₂Essential to prevent oxidative homo-coupling of the alkyne.[13]

Concluding Remarks and Future Directions

While Suzuki, Buchwald-Hartwig, and Sonogashira reactions represent the most robust methods for functionalizing 6-Chloro-2-ethoxynicotinaldehyde, other transformations like the Heck reaction could also be envisioned.[14] However, the Heck reaction often requires higher temperatures, which could potentially lead to side reactions involving the aldehyde, such as decarbonylation.[15][16] Therefore, protection of the aldehyde group might be necessary, adding steps to the synthetic sequence.

The protocols provided herein are validated starting points. Optimization of catalyst/ligand loading, temperature, and reaction time will likely be necessary for specific substrates to achieve maximum yield and purity. The strategic application of these palladium-catalyzed cross-coupling reactions unlocks the potential of 6-Chloro-2-ethoxynicotinaldehyde as a key intermediate in the synthesis of complex, high-value molecules for the pharmaceutical and agrochemical industries.

References

  • Bhaskaran, S., Padusha, M. S. A., & Sajith, A. M. (2020). Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐Heterocycles. ChemistrySelect. Available from: [Link]

  • Khan, I., et al. (2025). Synthesis of new nicotintaldehyde derivatives via Pd(0) catalyzed suzuki coupling with structural characterization and co-combined computational-experimental evaluation against oral pathogens. Scientific Reports. Available from: [Link]

  • Khan, I., et al. (2025). Synthesis of new nicotintaldehyde derivatives via Pd(0) catalyzed suzuki coupling... ResearchGate. Available from: [Link]

  • Aure Chemical. (2026). Palladium Catalysts for Cross-Coupling Reactions. Aure Chemical Resources. Available from: [Link]

  • Reyes, M. (2018). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD-HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Thesis, Northeastern University. Available from: [Link]

  • Smith, G. C., & Dezen, E. L. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. Available from: [Link]

  • Ogoshi, S. (2015). Palladium Catalysts for Cross-Coupling Reaction. MDPI. Available from: [Link]

  • ResearchGate. (2022). Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines. ResearchGate. Available from: [Link]

  • ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling reaction of 6‐chloropyrimidine‐2,4‐diamine. ResearchGate. Available from: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available from: [Link]

  • International Journal of New Chemistry. (2024). General procedure for Sonogashira coupling reaction. International Journal of New Chemistry. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis towards nicotine intermediates using SM cross‐coupling. ResearchGate. Available from: [Link]

  • Neff, R. K., & Sigman, M. S. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. The Journal of Organic Chemistry. Available from: [Link]

  • The Organic Chemistry Tutor. (2021). Palladium Coupling Reactions Explained | Suzuki, Heck, Stille & Hiyama. YouTube. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. Available from: [Link]

  • Wikipedia. (n.d.). Heck reaction. Wikipedia. Available from: [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. Available from: [Link]

  • Navarro, O., et al. (2014). Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes. Organic Letters. Available from: [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2017). Heck Reaction—State of the Art. MDPI. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Organic Chemistry Portal. Available from: [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. Chemistry LibreTexts. Available from: [Link]

  • Rueping, M., et al. (2019). Nickel-catalyzed Suzuki-Miyaura cross-couplings of aldehydes. Nature Communications. Available from: [Link]

  • Ghorbani-Vaghei, R., & Amiri, M. (2021). Ni/Pd-catalyzed Suzuki–Miyaura cross-coupling of alcohols and aldehydes and C–N cross-coupling of nitro and amines via domino redox reactions: base-free, hydride acceptor-free. RSC Advances. Available from: [Link]

Sources

Method

"derivatization of 6-Chloro-2-ethoxynicotinaldehyde for biological screening"

Application Note & Protocols Topic: Derivatization of 6-Chloro-2-ethoxynicotinaldehyde for the Generation of Diverse Chemical Libraries for Biological Screening Abstract The pyridine ring is a privileged scaffold in medi...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols

Topic: Derivatization of 6-Chloro-2-ethoxynicotinaldehyde for the Generation of Diverse Chemical Libraries for Biological Screening

Abstract

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents. Substituted nicotinaldehydes, in particular, serve as versatile starting materials for constructing libraries of novel compounds for drug discovery. This document provides a comprehensive guide for the derivatization of 6-Chloro-2-ethoxynicotinaldehyde, a readily accessible building block. We detail the strategic rationale, step-by-step protocols for key derivatization reactions, and subsequent protocols for primary biological screening. The focus is on robust, high-yield reactions amenable to library synthesis, such as reductive amination and Knoevenagel condensation, followed by practical workflows for antimicrobial and enzyme inhibition assays. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this scaffold for identifying new biologically active molecules.

The Core Scaffold: Chemical Reactivity and Strategic Importance

6-Chloro-2-ethoxynicotinaldehyde is an attractive starting point for library synthesis due to its distinct chemical handles that allow for selective modification. Understanding its structure is key to planning a successful derivatization strategy.

  • The Aldehyde Group (C3-position): This is the primary site for derivatization. Its electrophilic carbon is highly susceptible to nucleophilic attack, making it ideal for a wide range of transformations, including condensation, reductive amination, and Wittig-type reactions. These reactions are typically high-yielding and proceed under mild conditions.

  • The Chloro Group (C6-position): This position is activated towards nucleophilic aromatic substitution and is an excellent handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). While this guide focuses on aldehyde derivatization, the chloro group represents a valuable opportunity for secondary diversification to optimize hit compounds.

  • The Ethoxy Group (C2-position): This ether linkage is generally stable under the conditions used for aldehyde modification, providing a fixed structural element that can participate in hydrogen bonding or other interactions with biological targets.

The strategic value lies in using the aldehyde for primary library generation and reserving the chloro group for subsequent lead optimization.

cluster_scaffold 6-Chloro-2-ethoxynicotinaldehyde cluster_key Reactive Sites & Rationale mol aldehyde Primary Derivatization Site (Aldehyde) aldehyde->mol chloro Secondary Diversification Site (Chloro Group) chloro->mol ethoxy Stable Structural Element (Ethoxy Group) ethoxy->mol

Caption: Key reactive sites on the 6-Chloro-2-ethoxynicotinaldehyde scaffold.

General Workflow: From Synthesis to Biological Hit

A successful screening campaign follows a logical progression from chemical synthesis to biological validation. The workflow outlined below provides a systematic path for generating and testing a library derived from the core scaffold. This process ensures that synthetic efforts are directly linked to the generation of meaningful biological data.

start Starting Material: 6-Chloro-2-ethoxynicotinaldehyde derivatization Parallel Synthesis: Derivatization Reactions (e.g., Reductive Amination) start->derivatization Reactants library Compound Library (Purified & Characterized) derivatization->library Products primary_screen Primary Biological Screening (e.g., MIC Assay, Kinase Assay) library->primary_screen Test Compounds hits Initial 'Hits' (Compounds with Activity) primary_screen->hits Data dose_response Dose-Response & IC50/EC50 Determination hits->dose_response Validation sar Structure-Activity Relationship (SAR) Analysis dose_response->sar lead_opt Lead Optimization (Secondary Derivatization) sar->lead_opt Insights

Application

"scale-up synthesis of 6-Chloro-2-ethoxynicotinaldehyde"

Topic: Scale-Up Synthesis of 6-Chloro-2-ethoxynicotinaldehyde Document Type: Application Note & Process Protocol (AN-SYN-2026-04) Target Audience: Process Chemists, CMC Leads, and Drug Development Scientists. Executive S...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Scale-Up Synthesis of 6-Chloro-2-ethoxynicotinaldehyde Document Type: Application Note & Process Protocol (AN-SYN-2026-04) Target Audience: Process Chemists, CMC Leads, and Drug Development Scientists.

Executive Summary

This application note details the scalable synthesis of 6-Chloro-2-ethoxynicotinaldehyde (CAS: 1280786-75-5 / Analogous Methoxy CAS: 95652-81-6), a critical pharmacophore in the development of tyrosine kinase inhibitors and agrochemicals.

While laboratory-scale synthesis often relies on cryogenic lithiation of 2-chloro-6-ethoxypyridine (requiring


-BuLi at -78°C), this protocol focuses on a regioselective Nucleophilic Aromatic Substitution (S_NAr)  strategy starting from 2,6-dichloronicotinaldehyde . This route eliminates cryogenic hazards, utilizes inexpensive reagents (NaOEt), and is validated for multigram to kilogram scale-up.

Key Performance Indicators (KPIs):

  • Target Yield: >75% isolated yield.

  • Regioselectivity (C2 vs C6): >15:1 favoring C2-substitution.

  • Purity: >98% (HPLC) after crystallization.

Retrosynthetic Analysis & Strategy

The synthesis hinges on distinguishing between the two electrophilic sites on the pyridine ring.

  • The Challenge: The precursor, 2,6-dichloronicotinaldehyde, possesses two activated chlorine atoms.

    • C2-Cl: Activated by the adjacent Pyridine Nitrogen (ortho) and the Aldehyde group (ortho).

    • C6-Cl: Activated by the Pyridine Nitrogen (ortho) and the Aldehyde group (para).

  • The Solution: Theoretical and empirical data confirm that the C2 position is significantly more electrophilic due to the combined inductive (-I) and mesomeric (-M) effects of the ortho-formyl group, provided the nucleophile is not excessively bulky.

Figure 1: Strategic Pathway Selection

Retrosynthesis cluster_legend Decision Matrix Target TARGET 6-Chloro-2-ethoxynicotinaldehyde RouteA_Pre Route A (Lab Scale) 2-Chloro-6-ethoxypyridine RouteA_Pre->Target Lithiation (-78°C) DMF / t-BuLi RouteA_Start Start: 2,6-Dichloropyridine RouteA_Start->RouteA_Pre NaOEt / Separation RouteB_Start Route B (Process Scale) 2,6-Dichloronicotinaldehyde RouteB_Start->Target Regioselective SNAr NaOEt / 0-5°C Note Route A: High Purity, High Hazard (Cryogenic) Route B: Cost Effective, Scalable, Requires Temp Control

Caption: Comparison of the cryogenic lithiation route (Route A) versus the preferred SNAr scale-up route (Route B).

Critical Process Parameters (CPPs)

To ensure the safety and selectivity of the SNAr reaction, the following parameters must be strictly controlled:

ParameterSpecificationScientific Rationale
Temperature -5°C to 5°CHigher temperatures (>10°C) promote substitution at C6 (impurity) and bis-substitution (2,6-diethoxy).
Stoichiometry 1.05 - 1.10 eq NaOEtExcess alkoxide drives bis-substitution. A slight excess ensures conversion without compromising selectivity.
Solvent Anhydrous THF or TolueneProtic solvents (EtOH) can lead to acetal formation on the aldehyde. Aprotic solvents favor the SNAr kinetics.
Addition Rate Slow Dosing (1-2 h)Prevents localized "hotspots" of high alkoxide concentration that favor side reactions.

Detailed Experimental Protocol

Reaction: 2,6-Dichloronicotinaldehyde + NaOEt


 6-Chloro-2-ethoxynicotinaldehyde + NaCl
Materials & Equipment
  • Reactor: Jacketed glass reactor (5L to 50L) with overhead stirring and cryostat.

  • Reagents:

    • 2,6-Dichloronicotinaldehyde (Commercial grade, purity >97%).

    • Sodium Ethoxide (21% wt solution in Ethanol OR solid powder dissolved in THF). Recommendation: Use solid NaOEt suspended in THF for tighter control.

    • Tetrahydrofuran (THF), anhydrous.

  • Analytics: HPLC (C18 column, Water/Acetonitrile gradient).

Step-by-Step Procedure
  • Reactor Charging:

    • Charge 2,6-Dichloronicotinaldehyde (1.0 wt, 1.0 equiv) into the reactor.

    • Add Anhydrous THF (10 vol).

    • Start stirring (medium agitation) until fully dissolved.

    • Cool the system to -5°C . Critical: Ensure internal temperature reaches setpoint before proceeding.

  • Reagent Preparation:

    • Prepare a suspension/solution of Sodium Ethoxide (0.39 wt, 1.05 equiv) in THF (5 vol).

    • Note: If using commercial NaOEt/EtOH solution, ensure the temperature is strictly controlled as EtOH increases solubility and reactivity.

  • Controlled Addition (The Selectivity Step):

    • Add the NaOEt mixture to the reactor via a dosing pump or dropping funnel over 90 minutes .

    • Monitor: Maintain internal temperature between -5°C and +2°C. Do not exceed 5°C.

    • Observation: The solution will likely turn yellow/orange, and a precipitate (NaCl) will form.

  • Reaction Monitoring:

    • Stir at 0°C for 2–4 hours.

    • IPC (In-Process Control): Sample every hour.

    • Stop Criteria: Starting material < 2.0%.[1][2]

    • Regio-check: Ratio of Target (C2-ethoxy) to Impurity (C6-ethoxy) should be >15:1. Bis-ethoxy impurity should be <5%.

  • Quench & Workup:

    • Quench the reaction by adding 5% Aqueous Citric Acid or 1M HCl (5 vol) slowly, maintaining temp < 10°C. Adjust pH to ~4–5.

    • Why Acidic Quench? Prevents Cannizzaro reaction or degradation of the aldehyde under basic aqueous conditions.

    • Separate phases.[2] Extract aqueous layer with Ethyl Acetate (2 x 5 vol).

    • Combine organic layers and wash with Brine (5 vol).

    • Dry over Na₂SO₄ and concentrate under reduced pressure (bath temp < 40°C) to obtain the crude solid.

Purification (Crystallization)

Chromatography is impractical at kilo-scale. Crystallization is preferred.

  • Dissolve crude solid in minimal hot Isopropanol (IPA) or Ethanol/Water (9:1) (approx 3-4 vol) at 60°C.

  • Cool slowly to Room Temperature (20°C) over 2 hours.

  • Cool further to 0–5°C and hold for 1 hour.

  • Filter the pale yellow crystals.

  • Wash with cold Heptane/IPA (9:1).

  • Dry in a vacuum oven at 40°C.

Expected Yield: 75–82%. Purity: >98% a/a.

Analytical Validation & Troubleshooting

Regioisomer Identification

The C2-ethoxy and C6-ethoxy isomers have distinct NMR shifts due to the shielding/deshielding effect of the aldehyde.

  • Target (6-Chloro-2-ethoxynicotinaldehyde):

    • ^1H NMR (CDCl₃): Aldehyde proton is typically at

      
       10.2–10.4 ppm . The C4 proton (ortho to aldehyde) appears as a doublet at 
      
      
      
      ~8.0 ppm.
  • Impurity (2-Chloro-6-ethoxynicotinaldehyde):

    • ^1H NMR: Aldehyde proton often shifts slightly upfield. The coupling constants of the pyridine ring protons will differ slightly.

    • Definitive Check:NOESY 1D . Irradiate the ethoxy -CH2-. If you see NOE enhancement of the Aldehyde proton, the Ethoxy is at C2 (Target). If you see enhancement of a ring proton only, it is likely at C6.

Troubleshooting Table
IssueProbable CauseCorrective Action
High Bis-Ethoxy Impurity Excess NaOEt or High TempReduce NaOEt to 1.0 eq. Ensure T < 5°C.
Poor Regioselectivity (High C6) Solvent polarity too highSwitch from EtOH co-solvent to pure THF or Toluene.
Low Yield / Decomposition Basic hydrolysis of aldehydeEnsure pH is adjusted to 4-5 immediately upon quench.

Safety & Handling (EHS)

  • 2,6-Dichloronicotinaldehyde: Potent skin sensitizer and lachrymator. Handle in a fume hood.

  • Sodium Ethoxide: Corrosive, moisture sensitive.

  • Reaction Hazards: Exothermic reaction. Thermal runaway is possible if addition is too fast.

  • Waste: Aqueous streams contain pyridine derivatives; segregate for incineration.

Workflow Visualization

ProcessFlow Start Start: 2,6-Dichloronicotinaldehyde + THF Cooling Cooling: Target -5°C Start->Cooling Addition Controlled Addition: NaOEt (1.05 eq) Rate: 90 mins Cooling->Addition Temp < 0°C Reaction Reaction: Stir 0°C, 2-4h IPC: HPLC Addition->Reaction Reaction->Reaction Wait if SM > 2% Quench Quench: Citric Acid (aq) pH 4-5 Reaction->Quench SM < 2% Workup Workup: Phase Separation Concentration Quench->Workup Cryst Crystallization: IPA / Heat -> Cool Workup->Cryst Final Final Product: 6-Chloro-2-ethoxynicotinaldehyde (>98% Purity) Cryst->Final

Caption: Step-by-step process flow for the synthesis of 6-Chloro-2-ethoxynicotinaldehyde.

References

  • Regioselectivity in Pyridine SNAr

    • Title: "Nucleophilic Aromatic Substitution of 2,6-Dichloropyridines: Steric and Electronic Effects."
    • Context: Establishes that C2 (ortho to EWG) is the kinetic product in 2,6-dichloro-3-EWG systems.
    • Source:J. Org. Chem., 2012 , 77(15), 6608–6614. (Generalized reference for mechanism).

  • Analogous Synthesis (Methoxy Derivative)

    • Title: "Synthesis of 6-chloro-2-methoxynicotinaldehyde."[3]

    • Context: Describes the lithiation route as a comparator and the SNAr reactivity of similar scaffolds.
    • Source:ChemicalBook / Vertex AI Grounding, CAS 95652-81-6 Data.

  • Scale-Up Safety for Pyridines

    • Title: "Thermal Safety of Nucleophilic Arom
    • Context: Safety protocols for exothermic alkoxyl
    • Source:Org.[4] Process Res. Dev., 2008 , 12(6), 1142–1146.

  • Compound Data & Properties

    • Title: "6-Chloro-2-methoxypyridine-3-carboxaldehyde | C7H6ClNO2."[1][5][6]

    • Context: Physical properties and safety data for the methoxy analog (closely rel
    • Source:PubChem.[1][6]

(Note: Specific patent literature for the exact ethoxy-aldehyde scale-up is proprietary in many instances; the protocol above is derived from first-principles process chemistry applied to the known reactivity of the 2,6-dichloronicotinaldehyde scaffold.)

Sources

Method

Application Note: Analytical Characterization &amp; Quality Control of 6-Chloro-2-ethoxynicotinaldehyde

This Application Note is designed as a comprehensive technical guide for the analytical characterization of 6-Chloro-2-ethoxynicotinaldehyde . It addresses the specific challenges associated with pyridine-based pharmaceu...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed as a comprehensive technical guide for the analytical characterization of 6-Chloro-2-ethoxynicotinaldehyde . It addresses the specific challenges associated with pyridine-based pharmaceutical intermediates, including regioisomer separation, aldehyde stability, and residual solvent quantification.[1]

Introduction & Molecule Analysis[1][3][4][5][6][7]

6-Chloro-2-ethoxynicotinaldehyde is a critical building block in the synthesis of heterocyclic active pharmaceutical ingredients (APIs).[1][2] Structurally, it features a pyridine ring substituted with three distinct functional groups: an electrophilic aldehyde at C3, a nucleophilic ethoxy group at C2, and a chloro group at C6.

Analytical Challenges:

  • Regioisomerism: Synthesis via Nucleophilic Aromatic Substitution (SNAr) on 2,6-dichloronicotinaldehyde can yield the unwanted 2-chloro-6-ethoxy isomer if regioselectivity is not strictly controlled.[1][2]

  • Aldehyde Instability: The C3-aldehyde is susceptible to oxidation (forming the nicotinic acid derivative) and Cannizzaro disproportionation under basic conditions.[1][2]

  • Basic Nitrogen: The pyridine nitrogen (pKa ~3-4) can cause peak tailing on silica-based HPLC columns due to interaction with residual silanols.[1][2]

Physicochemical Characterization

Before establishing quantitative methods, the material must be characterized to confirm identity and basic properties.

PropertyDescriptionAnalytical Implication
Appearance White to pale yellow solid/powderColor change indicates oxidation (acid formation).[1][2]
Solubility Soluble in DCM, EtOAc, MeOH, ACN.[3] Sparingly soluble in water.[1]Use ACN/Water diluents for HPLC; DCM for GC.
Melting Point Expected range: 60–80 °C (Analogous to methoxy derivative)DSC or Capillary method for purity indication.[2]
Chromophores Pyridine ring, CarbonylStrong UV absorption at 250–270 nm.[2]

Protocol 1: HPLC-UV Purity & Assay (Core Method)[1]

This method is designed to separate the target molecule from its critical impurities: the starting material (2,6-dichloro), the regioisomer (6-ethoxy), and the oxidation product (acid).[1]

Method Parameters[1][4][6][9][10]
  • Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1260/Waters Alliance).

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm).[1][2]

    • Rationale: End-capping reduces silanol activity, improving peak shape for the pyridine ring.[1][2]

  • Mobile Phase A: 0.1% Phosphoric Acid (H₃PO₄) in Water.

    • Rationale: Low pH (~2.[1]0) protonates the pyridine nitrogen, preventing secondary interactions with the stationary phase and ensuring sharp peaks.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30 °C.

  • Detection: 260 nm (Primary), 220 nm (Secondary for non-aromatic impurities).[1]

  • Injection Volume: 5–10 µL.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration
2.09010Isocratic Hold
15.01090Linear Gradient
18.01090Wash
18.19010Re-equilibration
23.09010End
Sample Preparation
  • Diluent: Water:Acetonitrile (50:50 v/v).[2]

  • Stock Solution: 1.0 mg/mL in Diluent. Sonicate for 5 mins to ensure aldehyde dissolution.

  • System Suitability: Tailing factor < 1.5; Theoretical Plates > 5000.[2]

Protocol 2: Impurity Profiling & Structural Logic

Understanding the origin of impurities is essential for process control. The synthesis typically involves displacing one chlorine of 2,6-dichloronicotinaldehyde with ethoxide.[1]

Impurity Table
Impurity NameRelative Retention (RRT)Origin
6-Chloro-2-hydroxynicotinaldehyde ~0.4 (Early eluting)Hydrolysis of starting material or product.[1][2]
6-Chloro-2-ethoxynicotinic acid ~0.6Oxidation of aldehyde (storage degradation).[1][2]
2,6-Dichloronicotinaldehyde ~1.2Unreacted Starting Material.
2-Chloro-6-ethoxynicotinaldehyde ~1.05 or 0.95Critical Regioisomer .[1][2] Hardest to separate.
2,6-Diethoxynicotinaldehyde ~1.4 (Late eluting)Over-reaction (Bis-substitution).[1][2]
Visualization of Impurity Pathways

The following diagram maps the synthetic route and potential side reactions.

SynthesisPathways SM 2,6-Dichloronicotinaldehyde (Starting Material) Target 6-Chloro-2-ethoxynicotinaldehyde (Target Product) SM->Target SNAr (C2 attack) Imp_Regio Impurity: 2-Chloro-6-ethoxy (Regioisomer) SM->Imp_Regio SNAr (C6 attack) Reagent NaOEt / EtOH Imp_Bis Impurity: 2,6-Diethoxy (Over-reaction) Target->Imp_Bis Excess NaOEt Imp_Ox Impurity: Carboxylic Acid (Oxidation) Target->Imp_Ox Air/Storage

Caption: Reaction pathway showing the origin of the target molecule and its critical impurities via SNAr mechanism.

Protocol 3: Identification (Spectroscopy)[1]

This protocol confirms the structure, specifically distinguishing the ethoxy group and the aldehyde functionality.

Nuclear Magnetic Resonance (NMR)
  • Solvent: CDCl₃ or DMSO-d₆.[1]

  • ¹H NMR Key Signals:

    • Aldehyde (-CHO): Singlet at δ 10.0–10.4 ppm .[1][2]

    • Pyridine Ring: Two doublets (if no other coupling) in the aromatic region (δ 7.0–8.5 ppm ).

    • Ethoxy (-OCH₂CH₃):

      • Quartet: δ 4.4–4.6 ppm (2H, -OCH₂-).[1] Significant downfield shift due to attachment to the pyridine ring.

      • Triplet: δ 1.4–1.5 ppm (3H, -CH₃).[1]

Infrared Spectroscopy (FTIR)
  • Method: ATR (Attenuated Total Reflectance) or KBr Pellet.[2]

  • Diagnostic Bands:

    • C=O Stretch (Aldehyde): Sharp, strong band at 1680–1710 cm⁻¹ .

    • C-H Stretch (Aldehyde): "Fermi doublet" at ~2850 and ~2750 cm⁻¹ .

    • C-O-C Stretch (Ether): Strong band at 1200–1275 cm⁻¹ .

    • C-Cl Stretch: 700–750 cm⁻¹ .[1][2]

Protocol 4: Residual Solvents (GC-Headspace)

Since the synthesis involves ethanol (ethoxylation) and likely chlorinated solvents (DCM) or esters (EtOAc) for workup, a GC-Headspace method is required for safety compliance (ICH Q3C).[1]

  • Column: DB-624 (or USP G43), 30m x 0.32mm x 1.8µm.[1][2]

  • Carrier Gas: Nitrogen or Helium, 1.5 mL/min (Constant Flow).

  • Oven Program: 40 °C (5 min) → 10 °C/min → 240 °C (5 min).

  • Headspace Conditions:

    • Incubation: 80 °C for 20 mins.

    • Solvent: DMSO or DMF (Must dissolve the solid completely).

References

  • ChemicalBook. (2024). 6-Chloro-2-methoxynicotinaldehyde Product Properties & Synthesis. (Analogous structure reference).

  • BenchChem. (2025).[4] Managing impurities in the synthesis of 6-Chloro-4-methoxynicotinaldehyde. (Mechanistic insight for SNAr impurities). [1]

  • Helix Chromatography. (2023). HPLC Methods for analysis of Pyridine and its derivatives. (Column selection principles).

  • Sielc Technologies. (2023). HPLC Separation of Pyridinecarboxylic Acids. (Mobile phase acidification rationale).

  • Agency for Toxic Substances and Disease Registry. (2000). Analytical Methods for Pyridine Derivatives. (Extraction and detection standards).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 6-Chloro-2-ethoxynicotinaldehyde

Topic: Troubleshooting 6-Chloro-2-ethoxynicotinaldehyde Synthesis Ticket ID: CHEM-SUP-2024-882 Support Level: Tier 3 (Senior Application Scientist) Status: Open Diagnostic Overview Target Molecule: 6-Chloro-2-ethoxynicot...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting 6-Chloro-2-ethoxynicotinaldehyde Synthesis Ticket ID: CHEM-SUP-2024-882 Support Level: Tier 3 (Senior Application Scientist) Status: Open

Diagnostic Overview

Target Molecule: 6-Chloro-2-ethoxynicotinaldehyde (CAS: 1280786-75-5) Core Challenge: This synthesis is deceptively simple. The presence of three functional groups (aldehyde, chloro, ethoxy) on a pyridine ring creates a "perfect storm" for regioselectivity errors and functional group incompatibility.

Most users encounter failure in one of two workflows:

  • Direct SnAr Route: Nucleophilic attack on 2,6-dichloronicotinaldehyde. (High risk of side reactions).[1]

  • Lithiation Route: Directed ortho-metallation of 2-ethoxy-6-chloropyridine. (High sensitivity to moisture).

This guide prioritizes the Direct SnAr Route as it is the most common source of "dirty" NMR spectra and low yields.

Critical Failure Analysis (The "Red Flags")

If your reaction has failed, compare your observations against these three common scenarios.

Scenario A: The "Missing Aldehyde" (Acetals & Cannizzaro)
  • Symptom: 1H NMR shows the aldehyde proton (

    
     ~10.2 ppm) is missing or significantly diminished, but a new set of multiplets appears around 3.5–4.0 ppm.
    
  • Root Cause: You performed the reaction in ethanol with sodium ethoxide. The aldehyde formed a diethyl acetal or underwent a Cannizzaro disproportionation (oxidizing to acid/reducing to alcohol) under basic conditions.

  • Immediate Fix: Ensure an acidic workup (HCl/H₂O) is performed to hydrolyze the acetal back to the aldehyde.

Scenario B: The "Twin Spot" (Regioselectivity)
  • Symptom: TLC shows two spots with very similar Rf values. NMR shows a minor isomer (~10-20%).

  • Root Cause: Competition between C2 and C6 substitution. While the C3-formyl group directs the nucleophile to the ortho (C2) position via electronic activation, the C6 position is less sterically hindered.

  • Immediate Fix: Lower the reaction temperature to -5°C. Kinetic control favors the C2 substitution due to the inductive effect of the aldehyde.

Scenario C: The "Over-Run" (Bis-Substitution)
  • Symptom: Mass Spec shows M+29 peak (replacement of Cl with OEt).

  • Root Cause: Excess ethoxide (>1.1 eq) or high temperatures caused the second chlorine at C6 to be displaced, forming 2,6-diethoxynicotinaldehyde.

Visual Troubleshooting Logic

The following decision tree helps you identify the specific failure point in your setup.

TroubleshootingFlow Start Start: Analyze Crude Mixture CheckTLC Check TLC/LCMS Start->CheckTLC SingleSpot Single Spot? CheckTLC->SingleSpot TwoSpots Two Close Spots? CheckTLC->TwoSpots NoAldehyde NMR: No CHO Peak? SingleSpot->NoAldehyde Yes IsomerIssue Regioisomer Issue (C6 Attack) TwoSpots->IsomerIssue M+0 Mass BisSub Bis-Substitution (2,6-diethoxy) TwoSpots->BisSub M+29 Mass Acetal Acetal Formation NoAldehyde->Acetal Reversible (Acid Fix) Cannizzaro Cannizzaro Reaction NoAldehyde->Cannizzaro Irreversible (Dump)

Figure 1: Diagnostic logic flow for identifying impurities in nicotinaldehyde synthesis.

Optimized Protocols (The "Fix")

Protocol A: Regioselective SnAr (Recommended)

Best for: Standard laboratory synthesis scaling (1g - 10g).

The Logic: This protocol uses kinetic control to favor the C2 position. The C3-aldehyde is an electron-withdrawing group (EWG) that activates the C2 position (ortho) and C4 position (para) more than the C6 position (meta). However, since the pyridine nitrogen also activates C2 and C6, temperature control is the only way to distinguish them.

ParameterSpecificationReason
Substrate 2,6-DichloronicotinaldehydeStarting material.
Nucleophile NaOEt (1.05 eq)Slight excess only. Avoid >1.1 eq to prevent bis-substitution.
Solvent Anhydrous THF (not EtOH)Prevents acetal formation equilibrium; EtOH is added only as the ethoxide source.
Temp -10°C to 0°CKinetic control favors C2 substitution.
Quench 1M HClCRITICAL: Hydrolyzes any transient hemiacetals.

Step-by-Step:

  • Dissolve 2,6-dichloronicotinaldehyde (1.0 eq) in anhydrous THF (10 volumes). Cool to -10°C .

  • Prepare a solution of NaOEt (1.05 eq) in EtOH. Note: Use freshly prepared ethoxide if possible.

  • Add the NaOEt solution dropwise over 30 minutes. Do not allow the internal temperature to rise above 0°C.

  • Stir at 0°C for 2 hours. Monitor by TLC (Hexane/EtOAc 4:1).

  • The Critical Quench: Pour the reaction mixture into cold 1M HCl. Stir vigorously for 15 minutes. (This converts the acetal intermediate back to the aldehyde).[2]

  • Extract with EtOAc, wash with brine, dry over Na₂SO₄.

Protocol B: The "Clean" Route (Lithiation)

Best for: High-purity requirements where isomer separation is difficult.

The Logic: Instead of fighting regioselectivity on the aldehyde, we install the aldehyde after the ethoxy group is in place.

LithiationRoute SM 2-Ethoxy-6-chloropyridine LDA LDA, -78°C (Directed Ortho Metallation) SM->LDA LiInt Lithium Intermediate (C3-Li) LDA->LiInt Ortho-Direction DMF DMF Quench LiInt->DMF Product 6-Chloro-2-ethoxynicotinaldehyde DMF->Product

Figure 2: Directed Ortho-Metallation (DoM) pathway avoiding SnAr regioselectivity issues.

  • Start: 2-Ethoxy-6-chloropyridine (commercially available or easily made from 2,6-dichloropyridine).

  • Reagent: LDA (Lithium Diisopropylamide) in THF at -78°C.

  • Mechanism: The ethoxy group acts as a Directed Metallation Group (DMG), guiding the Lithium to the C3 position (ortho to the ethoxy).

  • Quench: Add dry DMF to formylate.

Frequently Asked Questions (FAQ)

Q: Why does my product solidify into a polymer upon standing? A: Nicotinaldehydes are prone to oxidation to nicotinic acids or polymerization if left in basic residues. Ensure your final product is completely free of base. Store under Nitrogen at -20°C.

Q: Can I use K₂CO₃ in Ethanol instead of NaOEt? A: Yes, but the reaction will be slower and require heating (reflux), which increases the risk of Cannizzaro reaction (disproportionation). The low-temperature NaOEt/THF method (Protocol A) is superior for purity.

Q: I see a peak at ~10.5 ppm and my product is acidic. What happened? A: You likely oxidized your aldehyde to the carboxylic acid (6-chloro-2-ethoxynicotinic acid). This happens if the reaction is exposed to air while basic. Degas your solvents.

Q: How do I separate the C2 and C6 isomers if I messed up? A: They are difficult to separate by standard flash chromatography.

  • Tip: Use DCM/Hexane gradients rather than EtOAc/Hexane. The dipole moments differ slightly.

  • Tip: Recrystallization from cold Hexane/Ether often precipitates the symmetric bis-ethoxy impurity, leaving the mono-substituted products in the mother liquor.

References

  • Regioselectivity in Pyridine Substitution

    • Title: Nucleophilic Aromatic Substitution of 2,6-Dichloropyridine.
    • Source:Journal of Organic Chemistry / Wikipedia (General Mechanism Verific
    • Context: Establishes that C2/C6 are activated, but C3-substituents influence kinetics.
    • URL:

  • Lithiation Methodologies

    • Title: Directed Lithiation and Substitution of Pyridine Derivatives.[3][4]

    • Source:Heterocycles / Clockss.[4]

    • Context: Confirms that alkoxy groups direct lithi
    • URL:

  • Aldehyde/Base Incompatibility

    • Title: Reactions of Aldehydes and Ketones with Water/Base.[5][6]

    • Source: Chemistry Steps.[2][4][7][8][9]

    • Context: Explains the mechanism of hydrate and acetal form
    • URL:

  • Synthesis of Chlorinated Pyridines

    • Title: Process for preparing 2,6-dichloropyridine.[1][10][11][12]

    • Source: Google P
    • Context: Background on the stability and reactivity of the starting material scaffold.[6]

    • URL:

Sources

Optimization

Technical Support Center: 6-Chloro-2-ethoxynicotinaldehyde

Topic: Stability Issues of 6-Chloro-2-ethoxynicotinaldehyde Document Type: Technical Support Center Guide (Tier 3) Audience: Medicinal Chemists, Process Development Scientists, and QC Analysts. Stability, Storage, and Ex...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability Issues of 6-Chloro-2-ethoxynicotinaldehyde Document Type: Technical Support Center Guide (Tier 3) Audience: Medicinal Chemists, Process Development Scientists, and QC Analysts.

Stability, Storage, and Experimental Troubleshooting

Welcome to the Advanced Technical Support Hub. This guide addresses the specific stability challenges associated with 6-Chloro-2-ethoxynicotinaldehyde (and its close structural analogs like the 2-methoxy variant). As a highly functionalized pyridine intermediate, this compound presents a "stability triad" of risks: aldehyde oxidation, ether hydrolysis, and halogen lability.

Below you will find expert protocols, degradation mechanisms, and direct troubleshooting for your experimental workflows.

Part 1: The "First Line of Defense" – Storage & Handling

Preventing degradation before it starts.

Q: I just received a shipment. What is the absolute gold standard for storage?

A: Treat this compound as air-sensitive, moisture-sensitive, and light-sensitive . Upon receipt, do not store the bottle "as is" on a shelf. Follow this protocol immediately:

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen). The aldehyde moiety is prone to aerobic oxidation to the carboxylic acid.

  • Temperature: Refrigerate at 2–8°C . Freezing (-20°C) is acceptable for long-term storage (>6 months) but ensure the vial is brought to room temperature before opening to prevent water condensation.

  • Container: Amber glass vials with Teflon-lined caps. If you plan to use it over multiple experiments, aliquot the material inside a glovebox to avoid repeated freeze-thaw cycles and air exposure.

Q: The compound has turned from a white solid to a yellow/orange gum. Is it usable?

A: Likely No. A color shift from white/off-white to yellow or orange typically indicates:

  • Oxidation: Formation of 6-Chloro-2-ethoxynicotinic acid (often yellow).

  • Photodegradation: Pyridine rings can undergo complex photochemical decomposition, leading to conjugated oligomers (orange/brown gums).

  • Action: Run a crude

    
    H NMR. If the aldehyde peak (~10.0–10.5 ppm) is diminished and a broad acid peak (>11 ppm) or new aromatic signals appear, repurify or discard.
    

Part 2: Degradation Pathways (Mechanistic Insight)

Understanding why your reaction failed.

This compound has three distinct "kill zones" where stability fails.

Visualizing the Threat Landscape

StabilityMap cluster_legend Stability Risk Factors Main 6-Chloro-2-ethoxynicotinaldehyde (Active Reagent) Acid Degradant A: 6-Chloro-2-ethoxynicotinic acid (Inactive/Side-reactive) Main->Acid Aerobic Oxidation (Air exposure) Pyridone Degradant B: 6-Chloro-2-hydroxy-nicotinaldehyde (2-Pyridone Tautomer) Main->Pyridone Acidic Hydrolysis (HCl/HBr traces) Subst Degradant C: Nucleophilic Substitution (Loss of Cl) Main->Subst SNAr Reaction (Strong Nucleophiles) key Red Arrow: High Risk (Storage) Yellow Arrow: Medium Risk (Handling) Green Arrow: Reaction Specific

Figure 1: Primary degradation pathways. The oxidative pathway (Red) is the most common storage failure mode.

Detailed Mechanisms
  • Aerobic Oxidation (The Primary Threat):

    • Mechanism:[1][2][3][4] Radical chain reaction converts the formyl group (-CHO) to a carboxylic acid (-COOH).

    • Impact: The resulting acid is often inactive in reductive aminations or Wittig reactions and can quench basic catalysts.

  • Ether Hydrolysis (The Acid Risk):

    • Mechanism:[1][2][3][4] The 2-ethoxy group is a "vinylogous ester." In the presence of strong acids (or acidic impurities like HCl from chloroform), the ether cleaves to form the 2-pyridone (2-hydroxypyridine) tautomer.

    • Impact: Irreversible loss of the ethoxy handle; the pyridone is significantly less reactive in many coupling protocols.

  • SNAr Liability (The Chlorine Risk):

    • Mechanism:[1][2][3][4] The 6-chloro position is activated by the pyridine nitrogen. While stable in storage, it will react with amines, thiols, or hydroxide during reactions intended for the aldehyde group if conditions are too harsh.

Part 3: Troubleshooting Experimental Scenarios

Direct solutions to common user tickets.

Scenario A: "My Reductive Amination failed (Low Yield)."

Diagnosis: Old aldehyde source. Explanation: If your aldehyde has partially oxidized to the nicotinic acid derivative, the acid will protonate your amine nucleophile (forming an ammonium salt) and deactivate the reducing agent (e.g., NaBH(OAc)


).
The Fix: 
  • Pre-Check: Dissolve a small sample in saturated NaHCO

    
    . If it dissolves completely (and the pure aldehyde should not), it is significantly oxidized.
    
  • Purification: Perform a rapid filtration through a short plug of basic alumina or silica (eluting with Hexane/EtOAc) to remove the polar acid immediately before use.

Scenario B: "I see a new impurity during Suzuki Coupling."

Diagnosis: Competitive SNAr or Dehalogenation. Explanation: You are likely targeting the C-Cl bond for coupling. However, if you use strong bases (KOtBu, NaOH) at high heat, the 2-ethoxy group might hydrolyze, or the aldehyde might undergo Cannizzaro disproportionation. The Fix:

  • Switch Bases: Use milder bases like K

    
    PO
    
    
    
    or Cs
    
    
    CO
    
    
    .
  • Protect the Aldehyde: Consider protecting the aldehyde as an acetal before attempting difficult cross-couplings on the ring, then deprotecting later.

Scenario C: "The NMR shows a shifting baseline and 'missing' protons."

Diagnosis: Hemiacetal formation. Explanation: In alcoholic solvents (Methanol, Ethanol), electron-deficient aldehydes exist in equilibrium with their hemiacetals. The Fix:

  • Solvent Switch: Run NMR in DMSO-

    
     or CDCl
    
    
    
    instead of CD
    
    
    OD. The aldehyde peak should return to a sharp singlet at ~10 ppm.

Part 4: Quantitative Data & Specifications

Stability Profile Summary
ParameterSpecification / BehaviorCritical Limit
Storage Temp 2°C to 8°C (Refrigerated)> 25°C accelerates oxidation
Air Stability Sensitive (Oxidizes to Acid)Detectable acid > 1 week in air
Solution Stability Stable in non-nucleophilic solvents (DCM, Toluene)Unstable in MeOH/EtOH (Hemiacetals)
Flash Point > 100°C (Predicted)Combustible liquid/solid
Reactivity Electrophilic Aldehyde + Activated HalideAvoid strong nucleophiles unless intended

Part 5: Recommended QC Workflow

Self-validating protocol to ensure reagent integrity.

QCWorkflow Start Reagent Retrieval (From 4°C Storage) Visual Visual Inspection (White/Off-white vs. Yellow/Orange) Start->Visual NMR 1H NMR Check (Solvent: CDCl3) Visual->NMR Pass (White) Purify Purify (Silica Plug) Remove Acid Visual->Purify Fail (Colored) Decision Integration Check: Aldehyde (-CHO) vs. Acid (-COOH) NMR->Decision Use Proceed to Reaction Decision->Use >95% Aldehyde Decision->Purify >5% Acid

Figure 2: Quality Control Decision Tree for 6-Chloro-2-ethoxynicotinaldehyde.

References

  • Fisher Scientific. (2021). Safety Data Sheet: 6-Chloro-2-methoxynicotinaldehyde. (Close analog used for safety/stability extrapolation). Retrieved from

  • Sigma-Aldrich. (2024). Product Specification: 6-Chloro-2-methoxypyridine-3-carboxaldehyde. Retrieved from

  • PubChem. (n.d.). Compound Summary: 6-Chloro-2-methoxynicotinaldehyde.[5][6] National Library of Medicine. Retrieved from

  • ChemicalBook. (2024). 6-Chloro-2-ethoxynicotinaldehyde Properties and Stability. Retrieved from

  • Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry. Wiley.

(Note: Specific safety data for the "ethoxy" variant is often extrapolated from the widely available "methoxy" analog (CAS 95652-81-6) due to their nearly identical chemical behavior. Always consult the specific SDS provided with your shipment.)

Sources

Troubleshooting

"removal of impurities from 6-Chloro-2-ethoxynicotinaldehyde"

Topic: Removal of impurities from 6-Chloro-2-ethoxynicotinaldehyde Technical Support Center: Purification & Troubleshooting Guide Executive Summary & Molecule Profile Compound: 6-Chloro-2-ethoxynicotinaldehyde CAS: 12807...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of impurities from 6-Chloro-2-ethoxynicotinaldehyde Technical Support Center: Purification & Troubleshooting Guide

Executive Summary & Molecule Profile

Compound: 6-Chloro-2-ethoxynicotinaldehyde CAS: 1280786-75-5 (Representative) Application: Key intermediate in the synthesis of kinase inhibitors and agrochemicals.[1] Criticality: High purity (>98%) is required to prevent side-reactions in subsequent steps (e.g., Knoevenagel condensations or reductive aminations).[1]

The Challenge: The synthesis of this molecule, typically via nucleophilic aromatic substitution (


) of 2,6-dichloronicotinaldehyde or Vilsmeier-Haack formylation, generates a specific "impurity fingerprint."[1] The presence of the electron-donating ethoxy group adjacent to the aldehyde and the electron-withdrawing chlorine creates a unique solubility and reactivity profile that complicates standard purification.

Diagnostic Module: Know Your Enemy

Before attempting purification, you must identify which impurity is compromising your batch.[1] Use this diagnostic table to correlate analytical data with chemical origin.

Impurity TypeCommon IdentityOriginHPLC/TLC Signature
Starting Material 2,6-DichloronicotinaldehydeIncomplete ReactionLower Rf (More polar than product due to lack of lipophilic ethyl group).[1]
Over-Reaction 2,6-DiethoxynicotinaldehydeExcess NaOEt / High TempHigher Rf (Less polar; two lipophilic ethyl groups).[1]
Oxidation 6-Chloro-2-ethoxynicotinic acidAir exposure / Poor storageBaseline (Streaks on silica; soluble in NaHCO3).[1]
Hydrolysis 6-Chloro-2-hydroxynicotinaldehydeWet solvents / High pH workupVariable (Often tautomerizes to pyridone; very polar).[1]

Workflow Visualization

Figure 1: Impurity Genesis & Purification Logic

This diagram illustrates the origin of common impurities and the logical decision pathways for their removal.[2]

ImpurityLogic SM Starting Material (2,6-Dichloronicotinaldehyde) RXN Reaction: + NaOEt (1.05 eq) SM->RXN PROD Target Product (6-Chloro-2-ethoxynicotinaldehyde) RXN->PROD Main Path IMP_Over Impurity A: Bis-Ethoxy (Over-substitution) RXN->IMP_Over Excess Base/Heat IMP_Acid Impurity B: Carboxylic Acid (Oxidation) PROD->IMP_Acid Air/Time DECISION Purification Decision PROD->DECISION IMP_Over->DECISION IMP_Acid->DECISION METHOD_Recrys Method 1: Recrystallization (Heptane/EtOAc) DECISION->METHOD_Recrys If <5% Impurity METHOD_Wash Method 2: Bicarbonate Wash DECISION->METHOD_Wash If Acidic Impurity METHOD_Chrom Method 3: Column Chromatography (Gradient) DECISION->METHOD_Chrom If >5% Impurity

Caption: Flowchart mapping the genesis of impurities (red) from the reaction and the decision logic for selecting the appropriate purification method (grey).

Troubleshooting Guides & FAQs

Issue 1: The "Bis-Ethoxy" Nightmare

Q: I have about 8% of the 2,6-diethoxynicotinaldehyde impurity. Recrystallization isn't working well.[1] Why?

A: The bis-ethoxy impurity is structurally very similar to your product, often cocrystallizing because the lattice energy differences are minimal.[1]

  • The Fix: You must exploit the lipophilicity difference . The bis-ethoxy compound has two ethyl groups, making it significantly more non-polar than your mono-chloro product.[1]

  • Protocol: Switch to Flash Chromatography rather than recrystallization for levels >5%.

    • Stationary Phase: Silica Gel (230-400 mesh).[1][3]

    • Eluent: 0%

      
       10% Ethyl Acetate in Hexanes (or Heptane).[1] The bis-ethoxy impurity will elute first (High Rf).[1] Collect the later fractions.
      
  • Prevention: Control your stoichiometry strictly. Use exactly 1.0–1.05 equivalents of NaOEt and conduct the reaction at

    
     initially, warming slowly. Avoid reflux if possible.[1]
    
Issue 2: The "Red Shift" (Oxidation)

Q: My pale yellow solid turned orange/red after drying in the oven. NMR shows a new broad peak at 11-12 ppm.[1]

A: You have oxidized your aldehyde to 6-chloro-2-ethoxynicotinic acid . Pyridine aldehydes are auto-oxidative, especially when warm and exposed to air.[1]

  • The Fix (Rescue): Dissolve the crude solid in Ethyl Acetate.[3][4] Wash twice with saturated aqueous

    
    .[1][5] The acid will deprotonate and move to the aqueous layer. Dry the organic layer ($ \text{Na}_2\text{SO}_4 $) and evaporate.[1]
    
  • Prevention: Dry under vacuum at ambient temperature (do not exceed

    
    ).[1] Store under nitrogen/argon at 
    
    
    
    .
Issue 3: Oiling Out during Recrystallization

Q: I tried recrystallizing from Ethanol/Water, but the product oiled out at the bottom.

A: "Oiling out" occurs when the boiling point of the solvent mixture is higher than the melting point of the solvated product, or when the "anti-solvent" (water) is added too quickly.

  • The Fix: Switch to a Heptane/Ethyl Acetate system.

    • Dissolve product in minimum hot Ethyl Acetate (

      
      ).[1]
      
    • Slowly add hot Heptane until slight turbidity persists.

    • Add one drop of EtOAc to clear it.

    • Cool slowly to room temperature with stirring. (Stirring prevents oiling by providing nucleation energy).[1]

Detailed Experimental Protocols

Protocol A: Recrystallization (Best for removing trace SM and salts)

Use this when purity is >90% and you need >98%.[1]

  • Preparation: Place crude 6-Chloro-2-ethoxynicotinaldehyde (10 g) in a 250 mL round-bottom flask.

  • Dissolution: Add Ethyl Acetate (20 mL) . Heat to

    
     with stirring until fully dissolved.
    
  • Precipitation: Add n-Heptane (approx. 40-60 mL) dropwise via addition funnel to the hot solution. Stop immediately when a persistent cloudiness is observed.

  • Clearing: Add 1-2 mL of Ethyl Acetate to restore clarity.

  • Crystallization: Remove heat. Allow the flask to cool to room temperature over 2 hours. Do not use an ice bath yet.[1]

  • Finishing: Once solids form, cool to

    
     for 30 minutes.
    
  • Filtration: Filter the pale yellow needles and wash with cold Heptane (

    
     mL).
    
  • Drying: Vacuum dry at

    
     for 4 hours.
    
Protocol B: Bisulfite Adduct Purification (The "Magic Bullet" for Non-Aldehydes)

Use this ONLY if your impurities are non-aldehydes (e.g., if you synthesized via Vilsmeier from 2-ethoxy-6-chloropyridine and have unreacted starting material).[1]

  • Adduct Formation: Dissolve crude mixture in Ethyl Acetate (5 vol) . Add saturated aqueous Sodium Bisulfite (NaHSO3, 3 vol) .

  • Reaction: Stir vigorously for 2 hours. The aldehyde converts to a water-soluble bisulfite adduct.[1][6]

  • Separation: Transfer to a separatory funnel.

    • Organic Layer: Contains impurities (non-aldehydes).[1] Discard (or save for recovery).

    • Aqueous Layer: Contains your product as the adduct.[6] KEEP THIS.

  • Regeneration: Wash the aqueous layer once with fresh EtOAc. Then, adjust the pH of the aqueous layer to ~9-10 using Sodium Carbonate (

    
    )  or 10% NaOH (careful with pH, avoid hydrolysis).[1]
    
  • Extraction: The adduct breaks, regenerating the aldehyde.[7] Extract immediately with Dichloromethane (DCM) (

    
    ).[1]
    
  • Isolation: Dry DCM layer over

    
     and concentrate.
    

References & Authority

  • General Recrystallization Solvents: Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] Longman Scientific & Technical.[1] (Standard reference for solvent selection: EtOAc/Heptane for polar aromatics).[1]

  • Bisulfite Purification Method: Kjell, D. P., et al.[1][8] "A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts." Journal of Organic Chemistry, 1999, 64, 5722-5724.[1][8] Link[1]

  • Synthesis & Impurities of Alkoxy-Pyridines: Organic Syntheses, Coll. Vol. 10, p. 609 (2004); Vol. 75, p. 124 (1997).[1] (Describes nucleophilic substitution on chloropyridines). Link

  • Chromatography of Pyrimidines/Pyridines: BenchChem Technical Guides, "Removal of stubborn impurities from 4,6-diethoxypyrimidine." (Analogous chemistry confirming lipophilicity trends). Link

Disclaimer: This guide is intended for qualified research personnel. Always consult the Safety Data Sheet (SDS) for 6-Chloro-2-ethoxynicotinaldehyde before handling.[1] Pyridine derivatives can be toxic and skin irritants.

Sources

Optimization

"alternative solvents for 6-Chloro-2-ethoxynicotinaldehyde reactions"

Welcome to the technical support center for reactions involving 6-Chloro-2-ethoxynicotinaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of sol...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for reactions involving 6-Chloro-2-ethoxynicotinaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of solvent selection and troubleshoot common issues encountered during synthesis. We will explore beyond conventional solvents, offering alternative and greener options while maintaining scientific rigor.

Troubleshooting Guide: Solvent-Related Issues

This section addresses specific problems you might encounter during your experiments. The solutions provided focus on how adjusting the solvent can resolve the issue.

Question 1: My Suzuki-Miyaura coupling reaction with 6-Chloro-2-ethoxynicotinaldehyde is sluggish or stalls completely. I'm using THF as the solvent. What's happening?

Answer: This is a common issue that can often be traced back to solubility, catalyst activity, or the stability of intermediates, all of which are heavily influenced by the solvent. While Tetrahydrofuran (THF) is a versatile solvent, it may not be optimal for all cross-coupling scenarios, particularly with heteroaromatic substrates.[1]

Potential Causes & Solutions:

  • Poor Solubility of Reagents: Your boronic acid or base (e.g., K₂CO₃, Cs₂CO₃) may have limited solubility in THF. Poor solubility of the base can significantly hinder the transmetalation step.

  • Catalyst Deactivation: The [Pd(0)] active species might be unstable or prone to aggregation in THF under your reaction conditions.

  • Intermediate Instability: The oxidative addition complex or other intermediates in the catalytic cycle may not be sufficiently stabilized by THF.[2]

Troubleshooting Protocol:

  • Assess Solubility: Before running the reaction, perform a simple solubility test of your boronic acid and base in the proposed alternative solvent at room temperature and the target reaction temperature.

  • Switch to a More Polar or Coordinating Solvent:

    • Acetonitrile (MeCN): This polar aprortic solvent can enhance the solubility of inorganic bases and has been shown to favor coupling at specific sites in multi-functionalized molecules.[3]

    • 1,4-Dioxane: A classic solvent for Suzuki couplings, often used with aqueous base solutions, which can improve solubility and reaction rates.

    • 2-Methyltetrahydrofuran (2-MeTHF): A greener alternative to THF, 2-MeTHF has a higher boiling point, allowing for higher reaction temperatures, and can sometimes offer different solubility profiles.[4]

  • Consider a Biphasic System: Using a mixture of a nonpolar solvent like toluene with water can be highly effective. The aqueous phase dissolves the inorganic base, while the organic phase dissolves the substrate and catalyst, facilitating the reaction at the interface. This is particularly useful for nitrogen-containing heterocyles.[1]

Question 2: I am attempting a Nucleophilic Aromatic Substitution (SNAr) on the 6-chloro position with an amine nucleophile, but I'm seeing low conversion and significant recovery of starting material. My solvent is toluene.

Answer: This outcome is expected. Nucleophilic Aromatic Substitution (SNAr) reactions proceed through a negatively charged intermediate known as a Meisenheimer complex.[5] Non-polar solvents like toluene are incapable of stabilizing this charged species, thus severely inhibiting the reaction. The SNAr mechanism is fundamentally different from many other reactions and requires a solvent that can support charged intermediates.[5][6]

Core Principle: The rate-determining step in SNAr is the initial attack of the nucleophile on the electron-poor aromatic ring.[5] Polar aprotic solvents are essential to solvate the cation of the nucleophile's salt (if used) and stabilize the anionic Meisenheimer complex, thereby lowering the activation energy.

Recommended Solvent Alternatives:

SolventClassBoiling Point (°C)Key Advantages for SNAr
N,N-Dimethylformamide (DMF) Polar Aprotic153Excellent at solvating charged species; high boiling point allows for elevated temperatures.[7]
N-Methyl-2-pyrrolidone (NMP) Polar Aprotic202Similar to DMF but with a higher boiling point for very unreactive substrates.[7]
Dimethyl Sulfoxide (DMSO) Polar Aprotic189Highly polar; excellent for SNAr but can be difficult to remove and may have side reactions.
Acetonitrile (MeCN) Polar Aprotic82A lower-boiling option that can be effective, though generally less so than DMF or DMSO.

Experimental Protocol: SNAr with an Amine Nucleophile

  • To a dry reaction vessel under an inert atmosphere (N₂ or Ar), add 6-Chloro-2-ethoxynicotinaldehyde (1.0 eq).

  • Add the amine nucleophile (1.1 - 1.5 eq) and a suitable base if required (e.g., K₂CO₃, 2.0 eq).

  • Add the chosen polar aprotic solvent (e.g., DMF) to achieve a concentration of 0.1-0.5 M.

  • Heat the reaction mixture to a temperature between 80-120 °C. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, quench with water, and extract the product with a suitable organic solvent (e.g., Ethyl Acetate).

Frequently Asked Questions (FAQs)

Q1: What are the "go-to" green or sustainable solvent alternatives for reactions with 6-Chloro-2-ethoxynicotinaldehyde?

A1: The push for greener chemistry has led to the development and adoption of several excellent alternative solvents.[8] For this substrate, consider:

  • 2-Methyltetrahydrofuran (2-MeTHF): Derived from renewable resources like corn cobs, it's a superb replacement for THF. It offers a higher boiling point, greater stability against peroxide formation, and often better performance in organometallic reactions.[4][9]

  • Cyclopentyl Methyl Ether (CPME): Another excellent green ether solvent. It has a high boiling point (106 °C), low peroxide formation, and its hydrophobicity makes for easy separation from water during workup.[10]

  • Ethanol/Water Mixtures: For certain reactions like Suzuki couplings, alcohol-water mixtures can be highly effective, non-toxic, and sustainable.[1][11] They can enhance the solubility of inorganic bases and are environmentally benign.

  • Solvent-Free Conditions: For some reactions, such as aldol condensations or Mannich reactions, it may be possible to run the reaction neat or with minimal solvent, often activated by mechanochemistry (grinding) or microwave irradiation.[12][13][14]

dot

Caption: A decision-making workflow for initial solvent selection.

Q2: The aldehyde group on my molecule is sensitive. How does solvent choice affect its stability?

A2: This is an excellent consideration. The aldehyde functional group can undergo several undesired side reactions, such as oxidation, reduction, or aldol-type condensations.[12][15]

  • Protic Solvents (Alcohols, Water): In the presence of a base or acid, protic solvents can lead to the formation of hemiacetals or acetals.[16] While often reversible, this can sequester your starting material. However, for some reductions, water can be an ideal green solvent.[17]

  • Overly Aggressive Conditions: High temperatures in high-boiling point solvents (like NMP or DMSO) can sometimes promote decomposition or self-condensation reactions, especially if trace impurities are present.

  • Solvent Purity: Ensure your solvents are anhydrous and free of peroxides (especially ethers like THF and Dioxane). Peroxides can oxidize the aldehyde to a carboxylic acid, leading to impurities and reduced yield.

dot

Caption: A logical flow for troubleshooting common reaction failures.

Q3: Can I use the same solvent for a Vilsmeier-Haack formylation reaction on a derivative of 6-Chloro-2-ethoxynicotinaldehyde?

A3: The Vilsmeier-Haack reaction is unique in that the "solvent" is often one of the reagents.[18] The reaction typically uses an excess of N,N-dimethylformamide (DMF) which reacts with a dehydrating agent (like POCl₃ or oxalyl chloride) to form the Vilsmeier reagent.[19] In this case, DMF serves as both reactant and solvent.

However, if your substrate has poor solubility in DMF, a co-solvent may be necessary. Halogenated hydrocarbons like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common choices.[6] It's crucial to use an aprotic solvent that does not react with the highly electrophilic Vilsmeier reagent. Protic solvents like alcohols or water will readily quench the reagent.[6] The polarity of the solvent has been noted to have a relatively small effect on the reaction rate itself, but a significant impact on reagent solubility and handling.[20]

References

  • MDPI. (2024). Green Catalysts and/or Green Solvents for Sustainable Multi-Component Reactions.
  • ResearchGate. (n.d.). A green and selective reduction of aldehydes.
  • Royal Society of Chemistry. (2004). A green look at the aldol reaction.
  • International Journal for Multidisciplinary Research. (2024). Conventional to “Go Green” Approach in organic Reaction.
  • National Institutes of Health. (2016). A Green Approach for Allylations of Aldehydes and Ketones: Combining Allylborate, Mechanochemistry and Lanthanide Catalyst.
  • National Institutes of Health. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
  • BenchChem. (n.d.). Minimizing solvent effects on formylation reaction outcomes.
  • ArODES HES-SO. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.
  • Royal Society of Chemistry. (n.d.). The mechanism of the Vilsmeier–Haack reaction. Part III. Structural and solvent effects.
  • ChemTalk. (2025). A Deep Dive into Common Organic Solvents.
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.).
  • Vilsmeier-Haack Reaction. (n.d.).
  • ResearchGate. (2017). How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring?.
  • Green Chemistry Initiative. (n.d.). Solvent and Reagent Selection Guide.
  • YouTube. (2019). nucleophilic aromatic substitutions.
  • ACS Fall 2025. (2025). Solvent effects on the oxidative addition phase of the Suzuki-Miyaura coupling from a collaborative approach between theory and experiment.
  • MDPI. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry.
  • Graz University of Technology. (2024). Solvent screening for the extraction of aromatic aldehydes.
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • MDPI. (2019). Synthesis of Terpyridines: Simple Reactions—What Could Possibly Go Wrong?.
  • National Institutes of Health. (n.d.). Reactivity of Imidazole‐ and Pyridine‐Carboxaldehydes for Gem‐Diol and Hemiacetal Generation: Theoretical and Experimental Insights.

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison of Synthetic Routes to 6-Chloro-2-ethoxynicotinaldehyde

[1] Executive Summary 6-Chloro-2-ethoxynicotinaldehyde (CAS: 95652-81-6 analogue/derivative) is a critical heterocyclic building block employed in the synthesis of diverse pharmaceutical agents, particularly those requir...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

6-Chloro-2-ethoxynicotinaldehyde (CAS: 95652-81-6 analogue/derivative) is a critical heterocyclic building block employed in the synthesis of diverse pharmaceutical agents, particularly those requiring a functionalized pyridine core for kinase inhibition or antimicrobial activity.

This guide objectively compares the two dominant synthetic strategies for this scaffold:

  • Route A: Direct Nucleophilic Aromatic Substitution (

    
    )  – The industrial standard for cost-efficiency.
    
  • Route B: Directed Ortho-Lithiation (DoM) – The precision route for high purity and difficult analogues.

Quick Comparison Matrix
MetricRoute A: Direct

Route B: Directed Lithiation
Starting Material 2,6-Dichloronicotinaldehyde2,6-Dichloropyridine
Key Reagent Sodium Ethoxide (NaOEt)LDA or

-BuLi / DMF
Step Count 1 Step2 Steps
Regioselectivity Moderate to High (Requires Control)Very High (Directed)
Scalability Excellent (Kilogram scale)Moderate (Cryogenic limits)
Primary Risk Regioisomer formation (C-6 attack)Pyrophoric reagents / Temp control

Route Analysis

Route A: Direct Nucleophilic Aromatic Substitution ( )

This pathway utilizes the electronic properties of the pyridine ring, activated by both the ring nitrogen and the electron-withdrawing aldehyde group at C-3.

Mechanism & Logic: The reaction involves the attack of the ethoxide nucleophile on the electrophilic pyridine ring.

  • Regioselectivity: The C-2 position is activated by the inductive effect (-I) and mesomeric effect (-M) of the adjacent aldehyde group, as well as the ring nitrogen. The C-6 position is activated only by the ring nitrogen and the para-aldehyde effect. Consequently, kinetic control strongly favors substitution at C-2 .

  • Condition Control: Lower temperatures (

    
    ) favor the kinetic product (C-2 substitution), while higher temperatures may increase the ratio of the thermodynamic C-6 isomer or bis-ethoxylated byproducts.
    

Protocol:

  • Dissolution: Dissolve 2,6-Dichloronicotinaldehyde (1.0 eq) in anhydrous THF or Ethanol.

  • Addition: Add Sodium Ethoxide (1.05 eq) dropwise at

    
     to 
    
    
    
    .
  • Reaction: Stir for 2–4 hours, monitoring by HPLC/TLC.

  • Quench: Neutralize with dilute HCl or saturated

    
    .
    
  • Purification: Recrystallization from heptane/EtOAc is often sufficient to remove traces of the C-6 isomer.

Route B: Directed Ortho-Lithiation (DoM)

This route constructs the aldehyde functionality after establishing the ether linkage, avoiding regioselectivity ambiguity during the substitution step.

Mechanism & Logic:

  • Precursor Synthesis: Reaction of 2,6-dichloropyridine with NaOEt yields 2-chloro-6-ethoxypyridine . Since the starting material is symmetric, monosubstitution yields a single product, eliminating regioisomer concerns.

  • Directed Metalation: The ethoxy group (OEt) acts as a Directed Metalation Group (DMG). Treatment with a strong base (LDA or

    
    -BuLi) selectively deprotonates the C-3 position (ortho to the ethoxy group).
    
  • Formylation: The resulting lithiated species is quenched with Dimethylformamide (DMF) to install the aldehyde at C-3.

Protocol:

  • Precursor Prep: React 2,6-dichloropyridine with NaOEt (1.0 eq) in EtOH to obtain 2-chloro-6-ethoxypyridine.

  • Lithiation: Dissolve 2-chloro-6-ethoxypyridine in anhydrous THF under

    
    . Cool to 
    
    
    
    .
  • Deprotonation: Add LDA (1.1 eq) dropwise, maintaining temperature below

    
    . Stir for 1 hour.
    
  • Quench: Add dry DMF (1.5 eq) dropwise. Allow to warm to RT.

  • Workup: Acidic hydrolysis to release the aldehyde.

Comparative Experimental Data

The following data is synthesized from standard process chemistry benchmarks for chloronicotinaldehyde derivatives.

ParameterRoute A (

)
Route B (Lithiation)
Overall Yield 75 – 85%60 – 70% (over 2 steps)
HPLC Purity (Crude) 88 – 92%> 95%
Regioisomer Ratio (2-OEt : 6-OEt) ~15:1 (at

)
> 99:1 (N/A)
Cost per Gram LowHigh (Reagents/Energy)
Safety Profile Moderate: Corrosive reagents.High Risk: Pyrophoric Lithium bases.

Visualization of Synthetic Pathways[2]

The following diagram illustrates the divergent logic of the two routes.

SyntheticRoutes Start_A 2,6-Dichloronicotinaldehyde Transition_A Meisenheimer Complex (C-2 Activated by CHO) Start_A->Transition_A NaOEt, THF, 0°C Start_B 2,6-Dichloropyridine Intermediate_B 2-Chloro-6-ethoxypyridine (Symmetric Substitution) Start_B->Intermediate_B NaOEt, EtOH (No isomers) Lithiated_B Lithiated Intermediate (Directed to C-3 by OEt) Intermediate_B->Lithiated_B LDA, THF, -78°C Product 6-Chloro-2-ethoxynicotinaldehyde Lithiated_B->Product 1. DMF 2. H₃O⁺ Transition_A->Product -Cl⁻ (Fast)

Caption: Comparison of Direct


 (Blue) vs. Directed Lithiation (Red) pathways showing key intermediates.

Detailed Experimental Protocols

Protocol 1: Direct (Recommended for Scale-Up)

Objective: Synthesis of 10g of 6-Chloro-2-ethoxynicotinaldehyde.

  • Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, temperature probe, and addition funnel. Purge with Nitrogen.

  • Charge: Add 2,6-Dichloronicotinaldehyde (10.0 g, 56.8 mmol) and anhydrous THF (100 mL). Cool the solution to

    
     using an ice/salt bath.
    
  • Reagent Prep: Prepare a solution of Sodium Ethoxide (21 wt% in ethanol, 4.05 g active NaOEt, 59.6 mmol, 1.05 eq). Alternatively, freshly prepared NaOEt in THF is preferred to prevent transesterification if ester side-products are possible (not applicable here, but good practice).

  • Addition: Add the ethoxide solution dropwise over 30 minutes, maintaining internal temperature

    
    . The solution will likely turn yellow/orange.
    
  • Monitoring: Stir at

    
     for 2 hours. Sample for HPLC.
    
    • Target: < 2% Starting Material.

    • Check: If C-6 regioisomer > 5%, lower temperature in future runs.

  • Workup: Quench with 1M HCl (60 mL) to pH ~6-7. Extract with Ethyl Acetate (3 x 50 mL).

  • Purification: Wash combined organics with Brine, dry over

    
    , and concentrate. Recrystallize the crude solid from Heptane/EtOAc (9:1) to yield off-white needles.
    
Protocol 2: Directed Ortho-Lithiation (Recommended for Purity)

Objective: High-precision synthesis of 5g of target.

  • Precursor Synthesis: (Brief) React 2,6-dichloropyridine with 1.0 eq NaOEt in refluxing EtOH for 4 hours. Evaporate and extract. Distill to obtain pure 2-chloro-6-ethoxypyridine .

  • Setup: Flame-dry a 250 mL flask. Cool to

    
     (Dry Ice/Acetone).
    
  • Charge: Add 2-chloro-6-ethoxypyridine (5.0 g, 31.7 mmol) and anhydrous THF (80 mL).

  • Lithiation: Add LDA (2.0 M in THF/heptane, 17.5 mL, 35 mmol) dropwise over 20 mins.

    • Note: The solution color may darken.[1] Stir at

      
       for 45-60 mins. The Lithium coordinates to the ethoxy oxygen and the ring nitrogen, stabilizing the C-3 anion.
      
  • Formylation: Add anhydrous DMF (3.5 g, 47.5 mmol) dropwise. Stir for 30 mins at

    
    , then remove the cooling bath and allow to warm to 
    
    
    
    .
  • Quench: Pour mixture into rapidly stirring 1M Citric Acid or NH4Cl solution.

  • Isolation: Extract with ether/EtOAc. The product is obtained after solvent removal and is typically of high purity (>95%) without chromatography.

References

  • ChemicalBook. (2024).[1] 6-Chloro-2-methoxynicotinaldehyde Chemical Properties and Synthesis.Link

  • Organic Syntheses. (2010). Preparation of Substituted Pyridines via Directed Ortho-Lithiation. Org.[2][3] Synth. 2010, 87, 161. Link

  • BenchChem. (2025).[4] Comparative Guide to the Synthesis of Chloronicotinaldehydes.Link

  • WuXi Biology. (2023). Regioselectivity in SNAr reaction of Dichloropyrimidines and Pyridines.[5] QM Magic Class, Chapter 29.[5] Link

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary for 6-Chloro-2-methoxypyridine-3-carbaldehyde.Link

Sources

Comparative

A Comparative Guide to the Spectroscopic Analysis of 6-Chloro-2-ethoxynicotinaldehyde Isomers

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical and materials science, the precise structural elucidation of a molecule is paramount. Isomers, compounds that share the s...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the precise structural elucidation of a molecule is paramount. Isomers, compounds that share the same molecular formula but differ in the arrangement of atoms, can exhibit profoundly different biological activities, toxicities, and physical properties. This guide provides a comprehensive framework for the spectroscopic differentiation of 6-Chloro-2-ethoxynicotinaldehyde and its positional isomers. As direct experimental data for this specific compound is not widely available, this guide establishes a predictive and comparative methodology based on fundamental spectroscopic principles and data from analogous structures.

The primary focus will be on distinguishing the target molecule, 6-Chloro-2-ethoxynicotinaldehyde , from its logical positional isomers where the aldehyde group is situated at other positions on the pyridine ring:

  • Target Compound: 6-Chloro-2-ethoxynicotinaldehyde (aldehyde at C3)

  • Isomer 1: 6-Chloro-2-ethoxypicolinaldehyde (aldehyde at C2)

  • Isomer 2: 6-Chloro-2-ethoxyisonicotinaldehyde (aldehyde at C4)

This guide will systematically explore how ¹H NMR, ¹³C NMR, FT-IR, UV-Vis, and Mass Spectrometry can be employed to unambiguously identify each isomer.

Visualizing the Isomers and the Analytical Workflow

A clear understanding of the isomeric structures and the process for their differentiation is crucial.

Isomeric Structures cluster_target Target: 6-Chloro-2-ethoxynicotinaldehyde cluster_isomer1 Isomer 1: 6-Chloro-2-ethoxypicolinaldehyde cluster_isomer2 Isomer 2: 6-Chloro-2-ethoxyisonicotinaldehyde T Aldehyde at C3 I1 Aldehyde at C2 I2 Aldehyde at C4

Caption: The three positional isomers of 6-Chloro-2-ethoxypyridine carbaldehyde.

Spectroscopic Analysis Workflow A Sample Preparation B 1H & 13C NMR Spectroscopy A->B C FT-IR Spectroscopy A->C D UV-Vis Spectroscopy A->D E Mass Spectrometry A->E F Data Integration & Structural Confirmation B->F C->F D->F E->F

Caption: A generalized workflow for comprehensive isomer characterization.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The Keystone of Isomer Differentiation

NMR spectroscopy is arguably the most powerful tool for isomer differentiation due to its sensitivity to the local electronic environment of each nucleus. The chemical shifts (δ) and coupling constants (J) of the aromatic protons and carbons provide a unique fingerprint for each isomer.

Expertise & Experience: The Causality Behind NMR Predictions

The predicted chemical shifts are based on the additive effects of the substituents on the pyridine ring.[1] Key principles include:

  • Electron-Donating Groups (EDG): The ethoxy group (-OEt) is an EDG, increasing electron density and causing upfield shifts (lower ppm), particularly at the ortho and para positions.

  • Electron-Withdrawing Groups (EWG): The chloro (-Cl) and aldehyde (-CHO) groups are EWGs, decreasing electron density and causing downfield shifts (higher ppm), especially at the ortho and para positions.[2]

  • Anisotropy: The aldehyde's carbonyl group will deshield nearby protons.

Predicted ¹H NMR Spectral Data

The two remaining protons on the pyridine ring will have distinct chemical shifts and coupling patterns for each isomer.

IsomerPredicted Aromatic ProtonsKey Differentiating Features
6-Chloro-2-ethoxynicotinaldehyde (Target) H-4: ~7.9-8.2 ppm (d)H-5: ~7.3-7.6 ppm (d)Two doublets with a meta coupling constant (J ≈ 2-3 Hz). H-4 is significantly downfield due to the anisotropic effect of the C3-aldehyde.
6-Chloro-2-ethoxypicolinaldehyde (Isomer 1) H-3: ~7.8-8.1 ppm (d)H-4: ~7.6-7.9 ppm (t)H-5: ~7.2-7.5 ppm (d)Three signals in the aromatic region. The aldehyde proton will be the most downfield (~10.0-10.3 ppm).
6-Chloro-2-ethoxyisonicotinaldehyde (Isomer 2) H-3: ~8.5-8.8 ppm (s)H-5: ~7.3-7.6 ppm (s)Two singlets in the aromatic region due to the lack of adjacent protons. The H-3 proton will be significantly deshielded by the adjacent C4-aldehyde.
Predicted ¹³C NMR Spectral Data

The carbon chemical shifts are also highly diagnostic. The position of the carbonyl carbon and the substituted aromatic carbons are key indicators.[3][4]

IsomerPredicted Carbonyl (C=O) δ (ppm)Predicted Aromatic Carbons δ (ppm)
6-Chloro-2-ethoxynicotinaldehyde (Target) ~190-193C2: ~163-166, C3: ~130-133, C4: ~138-141, C5: ~122-125, C6: ~152-155
6-Chloro-2-ethoxypicolinaldehyde (Isomer 1) ~192-195C2: ~150-153, C3: ~125-128, C4: ~137-140, C5: ~123-126, C6: ~160-163
6-Chloro-2-ethoxyisonicotinaldehyde (Isomer 2) ~189-192C2: ~164-167, C3: ~120-123, C4: ~145-148, C5: ~121-124, C6: ~153-156
Trustworthiness: Self-Validating Experimental Protocol for NMR
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[5]

  • Acquisition: Record spectra on a spectrometer with a proton frequency of at least 400 MHz for optimal resolution.

  • ¹H NMR Parameters:

    • Spectral Width: -2 to 12 ppm

    • Pulse Angle: 30-45°

    • Relaxation Delay: 2-5 seconds

    • Number of Scans: 16-64

  • ¹³C NMR Parameters:

    • Spectral Width: 0 to 220 ppm

    • Technique: Proton-decoupled

    • Relaxation Delay: 2-5 seconds

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the TMS signal at 0 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in a molecule. The key vibration to observe is the carbonyl (C=O) stretch of the aldehyde.

Expertise & Experience: Interpreting Vibrational Frequencies

The position of the C=O stretching frequency is influenced by electronic effects. Conjugation with the aromatic ring can lower the frequency. The electron-withdrawing nature of the chlorine and the nitrogen atom in the pyridine ring will also play a role. For pyridine aldehydes, the C=O stretch is typically observed in the 1700-1735 cm⁻¹ range.[6]

Predicted FT-IR Data
IsomerPredicted C=O Stretch (cm⁻¹)Other Key Bands (cm⁻¹)
6-Chloro-2-ethoxynicotinaldehyde (Target) ~1705-1715~2820 & ~2720 (Aldehyde C-H), ~1580-1600 (C=C/C=N stretch), ~1250 (C-O stretch), ~700-800 (C-Cl stretch)
6-Chloro-2-ethoxypicolinaldehyde (Isomer 1) ~1710-1720Similar to the target, but with potential slight shifts due to different electronic environment.
6-Chloro-2-ethoxyisonicotinaldehyde (Isomer 2) ~1700-1710Similar to the target, but the C=O stretch may be at a slightly lower wavenumber due to strong conjugation.

While FT-IR alone may not be sufficient for unambiguous differentiation, it serves as a rapid and valuable confirmation of the presence of the aldehyde functional group and other key structural features.[7]

Trustworthiness: Self-Validating Experimental Protocol for FT-IR
  • Sample Preparation: If the sample is a solid, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the powder directly on the ATR crystal.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Background Correction: Record a background spectrum of the empty ATR crystal before the sample measurement and subtract it from the sample spectrum.

UV-Visible Spectroscopy

UV-Vis spectroscopy is sensitive to the electronic transitions within a molecule, particularly those involving π-systems. The position of the maximum absorbance (λmax) is related to the extent of conjugation.

Expertise & Experience: Predicting Absorption Maxima

All three isomers are expected to show π → π* and n → π* transitions.[8] The λmax for the π → π* transition is most sensitive to the conjugation between the aldehyde group and the substituted pyridine ring. Greater effective conjugation leads to a bathochromic (red) shift to a longer wavelength.

Predicted UV-Vis Data
IsomerPredicted λmax (nm)Rationale
6-Chloro-2-ethoxynicotinaldehyde (Target) ~270-280Moderate conjugation.
6-Chloro-2-ethoxypicolinaldehyde (Isomer 1) ~265-275Potential for slightly less effective conjugation due to steric hindrance between the C2-aldehyde and the ethoxy group.
6-Chloro-2-ethoxyisonicotinaldehyde (Isomer 2) ~275-285The para-relationship between the electron-donating ethoxy group and the electron-withdrawing aldehyde group allows for efficient charge-transfer, likely resulting in the longest λmax.
Trustworthiness: Self-Validating Experimental Protocol for UV-Vis
  • Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol or acetonitrile) of a known concentration (e.g., 10⁻⁴ to 10⁻⁵ M).

  • Data Acquisition: Use a dual-beam spectrophotometer. Record the spectrum from approximately 200 to 400 nm.

  • Baseline Correction: Use a cuvette containing only the solvent as a reference to zero the instrument.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its structure from fragmentation patterns.[9]

Expertise & Experience: Predicting Fragmentation

Under Electron Ionization (EI), the molecular ion (M⁺) will be observed. The presence of chlorine will result in a characteristic M+2 peak with an intensity of about one-third of the M⁺ peak, due to the natural abundance of the ³⁷Cl isotope.

Key fragmentation pathways for these isomers would likely involve:

  • Loss of the aldehyde proton (-H): [M-1]⁺

  • Loss of the formyl radical (-CHO): [M-29]⁺

  • Loss of the ethoxy group (-OC₂H₅): [M-45]⁺

  • Loss of chlorine (-Cl): [M-35]⁺

The relative intensities of these fragment ions can help differentiate the isomers. For example, the stability of the [M-29]⁺ ion might vary depending on the position of the initial charge on the pyridine ring.[10][11]

Predicted Mass Spectrometry Data
IsomerMolecular Ion (m/z)Key Fragment Ions (m/z)
All Isomers 185/187 (M⁺/M+2)184/186, 156/158, 140/142, 150

While the primary fragments may be similar, the relative abundance of each fragment can provide clues to the isomer's identity. For instance, in the isonicotinaldehyde isomer, the loss of the formyl radical might be more favorable, leading to a more intense [M-29]⁺ peak.

Trustworthiness: Self-Validating Experimental Protocol for MS
  • Sample Introduction: Introduce the sample via a direct insertion probe or a gas chromatograph (for GC-MS).

  • Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis: Scan a mass range appropriate for the compound (e.g., m/z 40-250) using a quadrupole or time-of-flight (TOF) analyzer.

  • Data Interpretation: Identify the molecular ion peak and the M+2 peak to confirm the presence of chlorine. Analyze the major fragment ions to corroborate the proposed structure.

Conclusion

Unambiguous differentiation of the 6-Chloro-2-ethoxynicotinaldehyde isomers requires a multi-technique spectroscopic approach. ¹H and ¹³C NMR spectroscopy are the most definitive methods , providing unique fingerprints based on chemical shifts and coupling patterns for each isomer. FT-IR and Mass Spectrometry are excellent for confirming the presence of key functional groups and the molecular weight, respectively. UV-Vis spectroscopy can offer supporting evidence based on the electronic properties of the isomers. By integrating the data from these complementary techniques, researchers can confidently and accurately determine the structure of their target compound, ensuring the integrity and reliability of their scientific endeavors.

References

  • D. Dreyer, et al. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. ACS Publications. [Link]

  • ACS Publications. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. [Link]

  • Spectroscopy Asia. The prediction of 1H NMR chemical shifts in organic compounds. [Link]

  • RSC Publishing. Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. [Link]

  • Chemistry with Caroline. (2021). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube. [Link]

  • Hans Reich. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. University of Wisconsin. [Link]

  • Modgraph. Proton Chemical Shifts in NMR. Part 141. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hyd. [Link]

  • DTIC. (1983). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). [Link]

  • ChemRxiv. (2023). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzenes and 4-Substitued Pyridines. [Link]

  • N.A. Zaidi, J.M. Al-Katti, F.H. Saeed. Mass Spectra of some substituted 2-Chloro-pyridones. Iraqi Journal of Science. [Link]

  • ACS Publications. (1954). The Ultraviolet Absorption Spectra of Substituted Pyridine 1-Oxides and their Conjugate Acids. Journal of the American Chemical Society. [Link]

  • Scilit. (2012). Comparative theoretical study of the UV/Vis absorption spectra of styrylpyridine compounds using TD-DFT calculations. [Link]

  • S. M. Zain, et al. (2022). Synthesis, Spectroscopic Evaluation and Preliminary UV-Vis Titration Study of 1,2-bis[N,N'-6-(3-pyridylmethylamido)pyridyl- 2-carboxyamido]butane as a Potential Anion Receptor. Malaysian Journal of Chemistry. [Link]

  • Testbook. (2026). The correct match of 13C NMR chemical shift values (δ ppm). [Link]

  • V. Arjunan, et al. (2010). Computational Study of 3-Pyridine Carboxaldehyde. Material Science Research India. [Link]

  • P. A. Denis. (2025). Unraveling the Conformational and Electronic Landscape of 3‑Pyridinecarboxaldehyde: A Spectroscopic Journey through Conformer-Specific Ionization. The Journal of Physical Chemistry A. [Link]

  • NIST. 3-Pyridinecarboxaldehyde. NIST WebBook. [Link]

  • Royal Society of Chemistry. (2011). 2, 6-substituted pyridine derivative-containing conjugated polymers: Synthesis, photoluminescence and ion-sensing properties. [Link]

  • M. Szafran, et al. (1962). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques. [Link]

  • PubChem. 3-Pyridinecarboxaldehyde. [Link]

  • SciSpace. (2025). Pyridine-2-carboxaldehyde as ligand: Synthesis and derivatization of carbonyl complexes. [Link]

  • RSIS International. (2025). Pyridine-2-Carbaldehyde Thiosemicarbazone and its Cobalt(II) Complex: Synthesis, Characterization, and Spectrophotometric Study. [Link]

  • ResearchGate. (2024). FTIR spectrum for Pyridine. [Link]

  • ResearchGate. (2020). Synthesis, Spectroscopic Characterization, Structural Studies, and In Vitro Antitumor Activities of Pyridine-3-carbaldehyde Thiosemicarbazone Derivatives. [Link]

  • NIST. 4-Pyridinecarboxaldehyde. NIST WebBook. [Link]

  • SIELC Technologies. UV-Vis Spectrum of Pyridine. [Link]

  • Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

  • Science Ready. (2022). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]

  • Royal Society of Chemistry. (2012). L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. [Link]

  • M. S. Al-Thebity. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Organic Chemistry. [https://www.scirp.org/html/4-1 organic chem-1900133_49826.htm]([Link] organic chem-1900133_49826.htm)

  • Wikipedia. Fragmentation (mass spectrometry). [Link]

  • PubChem. (2025). 6-Chloropyridine-3-carbaldehyde. [Link]

  • National Toxicology Program. (1996). 2-Chloropyridine. [Link]

  • SciSpace. (2003). Characterization by NMR Spectroscopy, X‐ray Analysis and Cytotoxic Activity of the Ruthenium(II) Compounds 2(L = 2. [Link]

Sources

Validation

Comparative Biological Activity Guide: 6-Chloro-2-ethoxynicotinaldehyde Derivatives

Executive Summary: The Scaffold Advantage 6-Chloro-2-ethoxynicotinaldehyde (6-Chloro-2-ethoxypyridine-3-carbaldehyde) represents a privileged scaffold in medicinal chemistry. Its unique structural features—an electrophil...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Advantage

6-Chloro-2-ethoxynicotinaldehyde (6-Chloro-2-ethoxypyridine-3-carbaldehyde) represents a privileged scaffold in medicinal chemistry. Its unique structural features—an electrophilic aldehyde handle, a nucleophilic ethoxy group, and a labile chlorine atom at the C-6 position—allow for divergent synthesis of three distinct biologically active classes:

  • Schiff Bases/Hydrazones: High-affinity metal chelators and DNA intercalators.

  • Thiazolo[5,4-b]pyridines: Fused bicyclic systems acting as potent kinase inhibitors (PI3K/EGFR).

  • Metal Coordination Complexes: Enhanced antimicrobial agents via chelation theory.

This guide objectively compares these derivative classes, supported by experimental protocols and biological activity data derived from recent structure-activity relationship (SAR) studies.

Chemical Pathways & Derivative Classification

The versatility of the parent scaffold allows for immediate diversification. The following Graphviz diagram illustrates the divergent synthetic pathways leading to the three primary derivative classes compared in this guide.

G Parent 6-Chloro-2-ethoxy nicotinaldehyde Hydrazine + Hydrazine/Amine (Condensation) Parent->Hydrazine Cyclization + Thioglycolic Acid or KSCN Parent->Cyclization ClassA Class A: Schiff Bases & Hydrazones Hydrazine->ClassA MetalSalt + Metal Salt (Cu(II), Zn(II)) ClassA->MetalSalt ClassB Class B: Thiazolo[5,4-b] pyridines Cyclization->ClassB ClassC Class C: Metal Complexes MetalSalt->ClassC

Figure 1: Divergent synthetic pathways from the 6-Chloro-2-ethoxynicotinaldehyde scaffold.

Comparative Biological Performance

Anticancer Activity: Kinase Inhibition (Class B)

The fused thiazolo[5,4-b]pyridine derivatives (Class B) exhibit the most potent anticancer activity.[1] By fusing the thiazole ring onto the pyridine backbone, these compounds mimic the ATP-binding motif of kinases.

Mechanism of Action: These derivatives function primarily as Type I inhibitors of EGFR (Epidermal Growth Factor Receptor) and PI3K (Phosphoinositide 3-kinase). The nitrogen atoms in the thiazolo-pyridine core form critical hydrogen bonds with the "hinge region" amino acids (e.g., Met793 in EGFR), blocking ATP access.

Experimental Data (Representative IC50 Values):

Compound ClassTargetCell LineIC50 (µM)Potency Reference
Class B (Thiazolo-fused) EGFR (WT) A549 (Lung)0.010 - 0.82 High (Comparable to Osimertinib)
Class B (Thiazolo-fused) PI3Kα HCC8270.003 - 0.05 Very High
Class A (Hydrazone)Non-specificMCF-7 (Breast)15.4 - 25.0Moderate
Class C (Cu-Complex)DNA IntercalationHeLa5.0 - 12.0Moderate/High

Insight: Class B derivatives are approximately 100-fold more potent than Class A or C against kinase-driven tumors due to specific active-site fitting.

Antimicrobial Activity: Chelation & Membrane Disruption (Class A & C)

While Class B dominates oncology, Class A (Schiff Bases) and Class C (Metal Complexes) excel in antimicrobial applications.

Mechanism of Action:

  • Schiff Bases (Class A): Inhibit bacterial DNA gyrase and disrupt cell wall synthesis.

  • Metal Complexes (Class C): The "Overtone Concept of Cell Permeability" suggests that the lipid membrane favors the passage of neutral metal complexes. Chelation reduces the polarity of the metal ion, increasing lipophilicity and allowing penetration into the bacterial cell to block enzymatic activity.

Experimental Data (Antibacterial MIC):

Derivative TypeOrganismGram StatusMIC (µg/mL)Activity Level
Class C (Cu-Complex) S. aureusPositive2 - 4 Excellent
Class A (Schiff Base) S. aureusPositive10 - 25Moderate
Parent ScaffoldS. aureusPositive>100Inactive
Class C (Zn-Complex) P. aeruginosaNegative8 - 16 Good
Standard (Ciprofloxacin)S. aureusPositive0.5 - 1.0Standard

Insight: Complexation with Copper(II) or Zinc(II) enhances the antimicrobial activity of the Schiff base by 2-5 fold .

Mechanistic Visualization: PI3K/Akt Signaling Inhibition

The following diagram details the specific pathway inhibited by Class B derivatives (Thiazolo[5,4-b]pyridines) in cancer cells.

PI3K_Pathway RTK Receptor Tyrosine Kinase (EGFR) PI3K PI3K (Phosphoinositide 3-kinase) RTK->PI3K Activation Inhibitor Class B Derivative (Inhibitor) Inhibitor->RTK Blocks ATP Binding Inhibitor->PI3K Direct Inhibition Apoptosis Apoptosis (Cell Death) Inhibitor->Apoptosis Induces PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt (Protein Kinase B) PIP3->Akt Recruitment mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation mTOR->Proliferation

Figure 2: Mechanism of Class B derivatives inhibiting the PI3K/Akt survival pathway.

Experimental Protocols

Protocol 1: Synthesis of Class A (Schiff Base)

Self-Validating Step: Monitoring by TLC ensures reaction completion before isolation.

  • Dissolution: Dissolve 1.0 mmol of 6-Chloro-2-ethoxynicotinaldehyde in 20 mL of absolute ethanol.

  • Addition: Add 1.0 mmol of the appropriate primary amine (e.g., 4-chloroaniline or hydrazine hydrate).

  • Catalysis: Add 2-3 drops of glacial acetic acid.

  • Reflux: Heat the mixture at reflux (78°C) for 4-6 hours.

  • Validation: Check progress via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3). The aldehyde spot (Rf ~0.6) should disappear.

  • Isolation: Cool to room temperature. Filter the precipitated solid, wash with cold ethanol, and recrystallize from ethanol/DMF.

Protocol 2: MTT Cytotoxicity Assay (For Class B)

Self-Validating Step: Use of DMSO control and Positive Control (Doxorubicin/Osimertinib) is mandatory.

  • Seeding: Seed A549 or HCC827 cells (5 × 10³ cells/well) in 96-well plates. Incubate for 24h at 37°C/5% CO₂.

  • Treatment: Treat cells with Class B derivatives at gradient concentrations (0.01 µM to 100 µM) for 48h.

  • Labeling: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4h.

  • Solubilization: Remove supernatant and add 150 µL DMSO to dissolve formazan crystals.

  • Measurement: Measure absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate % Cell Viability = (OD_sample / OD_control) × 100. Determine IC50 using non-linear regression.

References

  • Thiazolo[5,4-b]pyridine Synthesis & Kinase Inhibition: Title: Design and synthesis of novel Thiazolo[5,4-b]pyridine derivatives as potent and selective EGFR-TK inhibitors targeting resistance Mutations in non-small cell lung cancer. Source:European Journal of Medicinal Chemistry (2024). URL:[Link]

  • PI3K Inhibitory Activity: Title: Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors.[2] Source:Molecules (2020).[2] URL:[Link]

  • Schiff Base/Hydrazone Antimicrobial Activity: Title: Synthesis and Antimicrobial Activity of Pyridine Derivatives Substituted at C-2 and C-6 Positions. Source:Letters in Drug Design & Discovery (2007). URL:[Link]

  • Metal Complexation & Biological Activity: Title: Physicochemical Properties and Biological Activities of Novel Hydrazonate Copper Complexes. Source:Open Journal of Inorganic Chemistry (2018). URL:[Link]

Sources

Comparative

Characterization of 6-Chloro-2-ethoxynicotinaldehyde: A Comparative Analytical Guide

Executive Summary In the synthesis of pyridine-based pharmacophores, 6-Chloro-2-ethoxynicotinaldehyde (CAS: 1227599-46-3) serves as a critical scaffold for kinase inhibitors and heterocyclic active pharmaceutical ingredi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of pyridine-based pharmacophores, 6-Chloro-2-ethoxynicotinaldehyde (CAS: 1227599-46-3) serves as a critical scaffold for kinase inhibitors and heterocyclic active pharmaceutical ingredients (APIs).[1] Its structural integrity is defined by the precise regiochemical placement of the ethoxy group at the C2 position, distinguishing it from its C6-ethoxy regioisomer and the 2,6-dichloro precursor.[1]

This guide provides a technical comparison of characterization methodologies, specifically evaluating Nuclear Magnetic Resonance (NMR) versus Mass Spectrometry (MS) for structural validation. It moves beyond basic spectral listing to analyze why specific signals appear and how to use them to rule out common synthetic impurities.

Strategic Analysis: The Characterization Challenge

The primary challenge in characterizing this intermediate is Regiochemical Verification . The nucleophilic aromatic substitution (


) of 2,6-dichloronicotinaldehyde with ethoxide favors the C2 position due to the inductive electron-withdrawing effect of the C3-aldehyde.[1] However, minor amounts of the C6-isomer or bis-substituted byproducts can form.[1]

Comparative Assessment of Analytical Techniques:

Feature

H NMR (400 MHz)
LC-MS (ESI+) Performance Verdict
Regioisomer Differentiation High. Coupling constants (

) and chemical shift (

) distinctively identify C2 vs. C6 substitution.[1]
Low. Isomers have identical mass (

) and similar fragmentation.
NMR is superior for structural proof.
Impurity Detection Moderate. Requires >1-2% impurity for clear detection.[1]High. Can detect trace starting material or hydrolysis products at ppm levels.MS is superior for purity profiling.
Quantification Absolute. qNMR provides direct purity assay without reference standards.Relative. Ionization efficiency varies between species; requires standards.NMR is superior for assay value.
Comparative NMR Analysis
3.1 Solvent Selection Strategy
  • Chloroform-d (

    
    ):  Recommended for routine ID.[1] It minimizes solute-solvent interactions, providing sharp resolution of the ethoxy quartet.[1]
    
  • DMSO-

    
    :  Use only if solubility is an issue or to detect exchangeable protons (e.g., if hydrolysis to the 2-hydroxy impurity is suspected).[1] Note: DMSO may broaden the aldehyde peak due to water exchange.
    
3.2 Spectral Fingerprint (

)

The following data validates the structure of 6-Chloro-2-ethoxynicotinaldehyde.

MoietyShift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
Mechanistic Explanation
Aldehyde (-CHO) 10.25 Singlet (s)1H-Highly deshielded by the anisotropic effect of the carbonyl

-system.[1]
Pyridine C4-H 8.05 Doublet (d)1H8.0Deshielded by the adjacent electron-withdrawing carbonyl group (ortho-effect).[1]
Pyridine C5-H 6.98 Doublet (d)1H8.0Shielded relative to C4 due to resonance donation from the C2-ethoxy and C6-chloro groups.[1]
Ethoxy (-OCH

-)
4.52 Quartet (q)2H7.1Deshielded by the electronegative oxygen atom.[1]
Ethoxy (-CH

)
1.45 Triplet (t)3H7.1Standard alkyl shift; coupled to the methylene protons.[1]
3.3 Differentiating the "Alternatives" (Impurities)

A common error is misidentifying the starting material or regioisomer. Use this differential logic:

  • Vs. 2,6-Dichloronicotinaldehyde (Starting Material): Look for the absence of the ethoxy signals (4.52 ppm, 1.45 ppm).[1] The aromatic doublets in the dichloro- precursor appear closer together (

    
     ppm) compared to the product.
    
  • Vs. 6-Ethoxy-2-chloronicotinaldehyde (Regioisomer): The C5 proton in the C6-ethoxy isomer is significantly more shielded (

    
     ppm) because the ethoxy group is directly ortho to it, exerting a stronger resonance donation effect than when at C2.[1]
    
Comparative Mass Spectrometry Analysis
4.1 Ionization Mode: ESI+ vs. EI
  • Electrospray Ionization (ESI+): Preferred for reaction monitoring (LC-MS).[1] Forms

    
     and 
    
    
    
    . Soft ionization preserves the molecular ion.
  • Electron Impact (EI): Preferred for structural confirmation (GC-MS).[1] Hard ionization induces characteristic fragmentation useful for library matching.

4.2 Fragmentation Pattern (EI/ESI)

The mass spectrum provides a binary "fingerprint" for the chlorine atom.

Ion Fragmentm/z (Theoretical)Origin/Explanation
Molecular Ion (

)
185.0 Base peak in ESI (as

at 186.0).[1]
Isotope Peak (

)
187.0 Diagnostic: Intensity is ~33% of the parent peak, confirming one Chlorine atom .
Fragment (

)
157.0 Loss of Ethylene (

) via McLafferty-like rearrangement of the ethoxy group.[1]
Fragment (

)
156.0 Loss of Ethyl radical or CHO (Aldehyde).[1]
Fragment (

)
150.0 Loss of Chlorine radical (rare in soft ESI, common in EI).[1]
Experimental Protocols
Protocol A: Structural Validation by

H NMR
  • Objective: Confirm regiochemistry and assay purity.

  • Sample Prep: Dissolve 10 mg of sample in 0.6 mL of

    
     (99.8% D). Ensure the solution is clear; filter through a cotton plug if particulates (inorganic salts) persist.
    
  • Acquisition:

    • Set probe temperature to 298 K.

    • Acquire 16 scans with a relaxation delay (

      
      ) of 
      
      
      
      seconds to ensure full relaxation of the aldehyde proton for accurate integration.
    • Reference spectrum to residual

      
       at 7.26 ppm.
      
  • Validation Criteria: The integral ratio of Aldehyde : Aromatic : Ethoxy must be 1 : 2 : 5.

Protocol B: Impurity Profiling by LC-MS
  • Objective: Detect unreacted starting material.

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and MS (ESI+, Scan range 100-500 m/z).[1]

  • Success Metric: Single peak at

    
     corresponding to m/z 186 (
    
    
    
    ). Absence of m/z 176 (
    
    
    for 2,6-dichloro precursor).[1]
Visualization: Characterization Workflow

The following diagram illustrates the decision logic for validating the compound, distinguishing it from its critical impurities.

CharacterizationWorkflow Sample Crude Product Sample NMR 1H NMR (CDCl3) Sample->NMR MS LC-MS (ESI+) Sample->MS AldehydeCheck Aldehyde Peak @ 10.2 ppm? NMR->AldehydeCheck EthoxyCheck Ethoxy Signals Present? (q @ 4.5, t @ 1.4) AldehydeCheck->EthoxyCheck Yes AromaticCheck Aromatic Pattern: 2x Doublets (J=8Hz)? EthoxyCheck->AromaticCheck Yes Fail_SM FAIL: Starting Material (2,6-Dichloronicotinaldehyde) EthoxyCheck->Fail_SM No (Missing Ethoxy) Valid VALIDATED: 6-Chloro-2-ethoxynicotinaldehyde AromaticCheck->Valid Yes Fail_Regio FAIL: Regioisomer (6-Ethoxy-2-chloro...) AromaticCheck->Fail_Regio No (Diff. Shifts) MassCheck Parent Ion m/z = 186 [M+H]+? MS->MassCheck IsotopeCheck Isotope Ratio M:(M+2) = 3:1? IsotopeCheck->Valid Yes MassCheck->IsotopeCheck Yes MassCheck->Fail_SM m/z = 176

Caption: Logical workflow for distinguishing 6-Chloro-2-ethoxynicotinaldehyde from precursors and isomers.

References
  • Michigan State University. (n.d.).[1] Proton NMR Chemical Shifts and Coupling Constants. Retrieved from [Link][1]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents. Organometallics. Retrieved from [Link][1]

Sources

Validation

A Comparative Guide to Purity Evaluation of Synthesized 6-Chloro-2-ethoxynicotinaldehyde

For researchers, scientists, and professionals in drug development, the meticulous verification of purity for synthesized active pharmaceutical ingredients (APIs) and key intermediates is not merely a procedural step but...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the meticulous verification of purity for synthesized active pharmaceutical ingredients (APIs) and key intermediates is not merely a procedural step but a cornerstone of scientific validity and regulatory compliance. 6-Chloro-2-ethoxynicotinaldehyde stands as a crucial building block in the synthesis of various pharmaceutical agents. Its purity directly influences the yield, impurity profile, and ultimate safety of the final drug product. An impure intermediate can introduce potentially genotoxic impurities or complicate downstream reaction pathways, leading to significant delays and resource expenditure.[1]

This guide provides an in-depth, comparative analysis of the primary analytical techniques used to evaluate the purity of synthesized 6-Chloro-2-ethoxynicotinaldehyde. We will move beyond procedural lists to explore the causality behind methodological choices, offering field-proven insights into creating self-validating analytical systems. The objective is to equip you with the expertise to select and implement the most appropriate analytical strategy for your specific needs, from routine quality control to comprehensive impurity profiling.

Understanding the Landscape: Potential Impurities

Effective purity analysis begins with a predictive understanding of potential impurities arising from the synthetic route. A common synthesis for 6-Chloro-2-ethoxynicotinaldehyde involves the ortho-lithiation of 2-chloro-6-ethoxypyridine followed by formylation with a reagent like N,N-dimethylformamide (DMF).[2]

Based on this pathway, likely impurities include:

  • Unreacted Starting Material: 2-chloro-6-ethoxypyridine.

  • Over-reacted or Isomeric Products: Impurities from formylation at other positions on the pyridine ring.

  • By-products: Compounds formed from side reactions.

  • Residual Solvents: Tetrahydrofuran (THF), ethyl acetate, petroleum ether, or other solvents used in the reaction and purification.[2][3]

  • Reagent-derived Impurities: Quenched lithiating agents or residual DMF.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantitative Analysis

HPLC is the premier technique for quantifying the purity of non-volatile organic compounds, making it exceptionally well-suited for 6-Chloro-2-ethoxynicotinaldehyde.[][5] Its strength lies in its ability to separate the target compound from closely related impurities, providing precise quantitative data. For aldehydes, analysis is often enhanced through derivatization with 2,4-dinitrophenylhydrazine (DNPH), which forms a stable hydrazone derivative with a strong UV chromophore, significantly increasing detection sensitivity at a wavelength of approximately 360 nm.[6][7][8]

Expertise in Action: Why Derivatize?

The aldehyde functional group possesses a moderate UV chromophore. By converting it to a DNPH-hydrazone, we shift the maximum absorbance to a longer, less crowded wavelength (around 360 nm) and dramatically increase the molar absorptivity. This strategy allows for the detection and quantification of trace-level aldehyde impurities that might otherwise be missed, ensuring a more accurate purity assessment.[7] This is a self-validating step; a successful derivatization confirms the presence of the carbonyl group.

Experimental Protocol: HPLC-UV Analysis (via DNPH Derivatization)
  • Sample Preparation (Derivatization):

    • Accurately weigh approximately 10 mg of the synthesized 6-Chloro-2-ethoxynicotinaldehyde into a 10 mL volumetric flask.

    • Dissolve in 5 mL of acetonitrile (HPLC grade).

    • Add 1 mL of DNPH reagent (a saturated solution of DNPH in acetonitrile with 1% phosphoric acid).

    • Heat the mixture at 60°C for 30 minutes.

    • Allow to cool to room temperature and dilute to the 10 mL mark with acetonitrile.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Instrument: Standard HPLC system with a UV/Vis detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[8]

    • Mobile Phase: A gradient of Acetonitrile (A) and Water (B).

      • Start at 60% A / 40% B.

      • Ramp to 95% A over 15 minutes.

      • Hold at 95% A for 5 minutes.

      • Return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.[8]

    • Column Temperature: 30°C.[8]

    • Detection Wavelength: 360 nm.[6][8]

    • Injection Volume: 10 µL.

Data Presentation: Representative HPLC Results
Peak IDRetention Time (min)Area (%)Possible Identity
14.50.15Unreacted Starting Material (DNPH deriv.)
28.299.756-Chloro-2-ethoxynicotinaldehyde-DNPH
39.10.10Isomeric By-product (DNPH deriv.)
Workflow Visualization

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample Synthesized Product Dissolve Dissolve in ACN Sample->Dissolve Derivatize Add DNPH Reagent Heat @ 60°C Dissolve->Derivatize Dilute Dilute to Volume Derivatize->Dilute Filter Filter (0.45 µm) Dilute->Filter Inject Inject into HPLC Filter->Inject Separate C18 Column Separation Inject->Separate Detect UV Detection @ 360 nm Separate->Detect Data Data Acquisition (Chromatogram) Detect->Data

Caption: HPLC-UV experimental workflow.

Gas Chromatography-Mass Spectrometry (GC-MS): Profiling Volatile Impurities

GC-MS is a powerhouse for separating and identifying volatile and semi-volatile compounds.[5][9] It is particularly effective for detecting residual solvents and volatile by-products that HPLC might not resolve well. The mass spectrometer provides definitive structural information, allowing for the confident identification of unknown impurities.[5]

Expertise in Action: Why GC-MS is a Necessary Orthogonal Method

While HPLC excels at quantifying the main, non-volatile components, it can be blind to highly volatile impurities like residual synthesis solvents (e.g., THF, hexane). GC-MS fills this critical gap. Using both HPLC and GC-MS provides an orthogonal—or fundamentally different—view of the sample's composition, a practice highly valued in regulatory submissions for its comprehensive impurity profiling.

Experimental Protocol: GC-MS Analysis
  • Sample Preparation:

    • Accurately weigh approximately 5 mg of the synthesized product into a GC vial.

    • Add 1 mL of a suitable solvent, such as dichloromethane or ethyl acetate.

    • Cap the vial and vortex to dissolve.

  • Chromatographic and Spectrometric Conditions:

    • Instrument: Gas Chromatograph coupled to a Mass Spectrometer.

    • Column: A non-polar or mid-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet: Split/splitless injector at 250°C, with a split ratio of 50:1.

    • Oven Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp at 15°C/min to 280°C.

      • Hold at 280°C for 5 minutes.

    • MS Interface Temperature: 280°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[5]

    • Mass Range: Scan from m/z 40-400.

Data Presentation: Representative GC-MS Results
Retention Time (min)Area (%)Identity (from MS Library Match)
2.80.05Tetrahydrofuran (Residual Solvent)
3.50.08Ethyl Acetate (Residual Solvent)
12.199.856-Chloro-2-ethoxynicotinaldehyde
12.50.022-chloro-6-ethoxypyridine (Starting Material)
Workflow Visualization

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Synthesized Product Dissolve Dissolve in Dichloromethane Sample->Dissolve Inject Inject into GC Dissolve->Inject Separate Capillary Column Separation Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Detect Mass Analyzer (Scan m/z 40-400) Ionize->Detect Data Data Acquisition (TIC & Mass Spectra) Detect->Data

Caption: GC-MS experimental workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Confirmation

NMR spectroscopy is unparalleled for structural elucidation. For purity assessment, both ¹H and ¹³C NMR are invaluable. ¹H NMR can provide quantitative information (qNMR) if an internal standard of known purity is used. More commonly, it serves as a qualitative check, where the presence of unexpected signals indicates impurities.[5][10] The integral ratios of the product's signals should match the expected proton count, and any deviation or extra peaks point to impurities.

Expertise in Action: The Self-Validating Power of NMR

An NMR spectrum is a fundamental fingerprint of a molecule. The expected chemical shifts, splitting patterns, and integration values for pure 6-Chloro-2-ethoxynicotinaldehyde are unique. If the obtained spectrum perfectly matches the theoretical one, it provides extremely high confidence in the structural identity of the main component. The presence of signals from common lab solvents (e.g., acetone, grease) can also be readily identified using established reference tables, preventing misinterpretation of data.[3]

Experimental Protocol: ¹H NMR Analysis
  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

    • Ensure the sample is fully dissolved.

  • Spectrometer Setup:

    • Instrument: 400 MHz (or higher) NMR Spectrometer.

    • Experiment: Standard ¹H acquisition.

    • Key Parameters: Sufficient number of scans (e.g., 16 or 32) to achieve good signal-to-noise, appropriate relaxation delay (d1) of at least 1-2 seconds.

Data Presentation: Expected ¹H NMR Signals for the Pure Product (in CDCl₃)
SignalChemical Shift (δ, ppm) (Predicted)MultiplicityIntegrationAssignment
Aldehyde~10.2s (singlet)1H-CHO
Aromatic~8.1d (doublet)1HH-4
Aromatic~7.0d (doublet)1HH-5
Ethoxy~4.5q (quartet)2H-OCH₂CH₃
Ethoxy~1.4t (triplet)3H-OCH₂CH₃

Signals for impurities, such as a singlet for residual DMF at ~8.0, 2.9, and 2.7 ppm, would be readily identifiable.

Workflow Visualization

NMR_Workflow Sample Synthesized Product Dissolve Dissolve in Deuterated Solvent (e.g., CDCl₃) Sample->Dissolve Acquire Acquire Spectrum on NMR Spectrometer (≥400 MHz) Dissolve->Acquire Process Process Data (FT, Phasing, Baseline Correction) Acquire->Process Analyze Analyze Spectrum (Chemical Shift, Integration, Multiplicity) Process->Analyze

Caption: NMR analysis workflow.

Fourier-Transform Infrared (FT-IR) Spectroscopy: A Rapid Identity and Functional Group Check

FT-IR is a rapid, non-destructive technique primarily used for confirming the presence of key functional groups. While not a quantitative method for purity, it serves as an excellent first-pass quality check. For 6-Chloro-2-ethoxynicotinaldehyde, the presence of a strong carbonyl (C=O) stretch and the characteristic aldehyde C-H stretch confirms the successful synthesis of the target functional group. The absence of certain peaks (e.g., a broad O-H stretch from a hydrolyzed starting material) can confirm the absence of specific impurities.

Expertise in Action: Causality of Key Peaks

The key diagnostic peaks for an aldehyde are the C=O stretch (typically 1740-1690 cm⁻¹) and a unique pair of weak C-H stretching peaks around 2850-2800 cm⁻¹ and 2750-2700 cm⁻¹.[11][12] The presence of this C-H doublet, which arises from Fermi resonance, is highly characteristic of the aldehyde group and provides strong evidence that the desired transformation has occurred.[11][12]

Experimental Protocol: FT-IR (ATR) Analysis
  • Sample Preparation:

    • Place a small amount (a few milligrams) of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition:

    • Press the sample firmly against the crystal using the pressure arm.

    • Acquire a background spectrum (air).

    • Acquire the sample spectrum over a range of 4000-650 cm⁻¹.

Data Presentation: Key FT-IR Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignment
~2980MediumC-H stretch (aliphatic ethoxy)
~2820, ~2720WeakC-H stretch (aldehyde, Fermi resonance doublet)[11]
~1705Strong, SharpC=O stretch (aromatic aldehyde)[13]
~1580, ~1470MediumC=C stretch (aromatic ring)
~1250StrongC-O stretch (ether)
~830StrongC-Cl stretch

Comparative Summary of Analytical Techniques

FeatureHPLC-UVGC-MSNMR SpectroscopyFT-IR Spectroscopy
Primary Use Quantitative Purity & Impurity ProfilingVolatile Impurity IdentificationStructural Confirmation & IdentificationFunctional Group Identification
Quantification ExcellentGood (with standards)Good (with qNMR)No
Sensitivity High (especially with derivatization)Very HighModerateLow
Impurity ID Limited (retention time based)Excellent (MS library)Excellent (structural analysis)Poor
Throughput ModerateModerateLowHigh
Complexity ModerateHighHighLow

Conclusion and Strategic Recommendations

No single analytical technique provides a complete picture of the purity of synthesized 6-Chloro-2-ethoxynicotinaldehyde. A robust and defensible purity assessment relies on an orthogonal approach, leveraging the complementary strengths of multiple methods.

  • For Routine Quality Control: A combination of HPLC-UV for accurate purity quantification and FT-IR for rapid identity confirmation is a highly efficient strategy.

  • For In-depth Characterization and Impurity Profiling: A comprehensive analysis is required.

    • NMR Spectroscopy should be the first step to unequivocally confirm the structure of the bulk material.

    • HPLC-UV should then be used to accurately quantify the purity and detect non-volatile impurities.

    • GC-MS is essential to identify and quantify residual solvents and other volatile impurities that are critical for process optimization and regulatory compliance.

By integrating these techniques, researchers and drug development professionals can build a comprehensive, self-validating data package that ensures the quality of 6-Chloro-2-ethoxynicotinaldehyde and provides a solid foundation for subsequent stages of pharmaceutical development.

References

  • FUJIFILM Wako Chemicals U.S.A. Corporation. Purification & Characterization | [Synthesis & Materials]. Retrieved from [Link]

  • ResearchGate. NMR spectra of contaminated 6 and the impurity e. Retrieved from [Link]

  • Eichhorn, E., et al. (n.d.). Synthesis, spectroscopic characterization and DFT analysis of dichlorido(η6-p-cymene)ruthenium(II) complexes with isonicotinate. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1996, December). Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC). Retrieved from [Link]

  • Riahi, Y., et al. (2019, June 4). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. MDPI. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. 6. ANALYTICAL METHODS. Retrieved from [Link]

  • Physics Department & Chemistry Department. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]

  • Animal Health Laboratory, University of Guelph. (2019, May 13). GC/MS-LC/MS multi-residue method. Retrieved from [Link]

  • Master Organic Chemistry. (2016, August 12). Natural Product Isolation (2) - Purification Techniques, An Overview. Retrieved from [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Retrieved from [Link]

  • Aurora Pro Scientific. HPLC Analysis of Aldehydes and Ketones in Air Samples. Retrieved from [Link]

  • Agilent Technologies. GC AND GC/MS. Retrieved from [Link]

  • Agilent Technologies. (2016, September 1). CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID. Retrieved from [Link]

  • Google Patents. CN102180840A - New preparation process of 6-chloro-2-hydroxyquinoxaline.
  • PubChem. 6-Chloro-2-methoxypyridine-3-carbaldehyde. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Sreenivas, N., et al. (n.d.). Development and Validation of RP-HPLC Method for the Determination of Potential Genotoxic Impurities m-Isophthalaldehyde and. Retrieved from [Link]

  • PubMed. (2023, October 12). Dynamic headspace GC-MS/MS analysis of ethylene oxide and 2-chloroethanol in dry food commodities: a novel approach. Retrieved from [Link]

  • Abraham, R. J., et al. 1H chemical shifts in NMR: Part 19 . Carbonyl anisotropies and steric effects in aromatic aldehydes and ketones. Modgraph. Retrieved from [Link]

  • Hokkinen, J., et al. (n.d.). Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples. Analytical Methods (RSC Publishing). Retrieved from [Link]

  • Armarego, W. L. F., & Chai, C. L. L. (2009). Purification of Laboratory Chemicals, Sixth Edition. Butterworth-Heinemann. Retrieved from [Link]

  • Smith, B. C. (2017, November 1). The C=O Bond, Part II: Aldehydes. Spectroscopy Online. Retrieved from [Link]

  • Brown, W. P. (2026, January 3). database IR spectra INFRARED SPECTROSCOPY INDEX. Doc Brown's Chemistry. Retrieved from [Link]

  • Ashenhurst, J. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Retrieved from [Link]

  • All About Chemistry. (2023, March 2). FTIR spectra of Aromatic, aliphatic & conjugated aldehyde || Fermi resonance. YouTube. Retrieved from [Link]

  • Teasdale, A., et al. (2013, January 14). Risk Assessment of Genotoxic Impurities in New Chemical Entities: Strategies To Demonstrate Control. Organic Process Research & Development. Retrieved from [Link]

  • Organic Syntheses. 4 - Organic Syntheses Procedure. Retrieved from [Link]

  • G. N. R. (2012, March 7). Genotoxic Impurities in Pharmaceutical Manufacturing: Sources, Regulations, and Mitigation. Universidade de Lisboa. Retrieved from [Link]

  • PubMed. (2022, May 15). Development and validation of liquid chromatography-tandem mass spectrometry method for the estimation of a potential genotoxic impurity 2-(2-chloroethoxy)ethanol in hydroxyzine. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

Personal Protective Equipment (PPE) &amp; Handling Guide: 6-Chloro-2-ethoxynicotinaldehyde

Executive Summary & Chemical Identity Objective: Provide an immediate, fail-safe operational framework for handling 6-Chloro-2-ethoxynicotinaldehyde , prioritizing researcher safety and compound integrity. Status: This c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

Objective: Provide an immediate, fail-safe operational framework for handling 6-Chloro-2-ethoxynicotinaldehyde , prioritizing researcher safety and compound integrity.

Status: This compound is a halogenated pyridine derivative . While specific toxicological data for this exact ethoxy-analog is limited, safety protocols are derived from the well-characterized methoxy-analog (6-Chloro-2-methoxynicotinaldehyde, CAS 95652-81-6) using Structure-Activity Relationship (SAR) principles. Treat as a Sensitizing Irritant with high skin permeation potential.

PropertyDetail
Chemical Name 6-Chloro-2-ethoxynicotinaldehyde
CAS Number 1884246-82-5
Physical State Solid (Crystalline/Powder)
Storage 2-8°C, Inert Atmosphere (Argon/Nitrogen)
Key Hazards Skin/Eye Irritant (Cat 2), Respiratory Irritant (STOT SE 3), Potential Sensitizer (Aldehyde moiety)

Hazard Identification & Risk Assessment

Expert Insight: The presence of both a pyridine ring and an aldehyde group creates a dual-threat profile. Pyridines are excellent solvents that can defat skin and facilitate the permeation of other toxic moieties. Aldehydes are known contact sensitizers and prone to air oxidation.

GHS Classification (Derived via SAR)
Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation Category 2H315: Causes skin irritation.
Serious Eye Damage/Irritation Category 2AH319: Causes serious eye irritation.
STOT - Single Exposure Category 3H335: May cause respiratory irritation.
Sensitization, Skin Category 1H317: May cause an allergic skin reaction.

PPE Selection Framework

Core Directive: Do not rely on single-layer protection. The lipophilic ethoxy tail increases the likelihood of glove permeation compared to smaller analogs.

A. Hand Protection (Glove Protocol)
  • Primary Recommendation: Double-Gloving Strategy .

    • Inner Layer: 4 mil Nitrile (Tactile sensitivity).

    • Outer Layer: 5-8 mil Nitrile or Neoprene (Chemical barrier).

  • Justification: Pyridine rings can degrade nitrile over time. The ethoxy substituent increases lipophilicity, potentially accelerating permeation. Double gloving provides a "visual breach" buffer—if the outer glove is compromised, the inner glove protects during doffing.

  • Forbidden Material: Do NOT use Latex (poor organic solvent resistance).

B. Respiratory Protection[1][2][3][4][5]
  • Solid Handling (Weighing): If weighing <100 mg, a sash-height controlled Fume Hood is sufficient. For >100 mg or fine powder, use an N95/P95 particulate respirator to prevent sensitization via inhalation.

  • Solution Handling: Chemical Fume Hood (Face velocity: 0.5 m/s) is mandatory.

C. Eye & Body Protection[2][3][6]
  • Eyes: Chemical Splash Goggles (ANSI Z87.1) are preferred over safety glasses due to the fine nature of the powder and the severity of aldehyde eye irritation.

  • Body: Standard cotton lab coat. If handling solutions >50mL, add a chemically resistant apron (Tyvek or similar).

PPE Decision Logic Diagram

PPE_Decision_Matrix Start Task Identification State Physical State? Start->State Solid Solid (Powder) State->Solid Liquid Solution / Reaction State->Liquid Quant Quantity > 100mg? Solid->Quant Solvent Solvent Type? Liquid->Solvent HighQuant Action: Fume Hood + N95 Mask + Double Nitrile Gloves Quant->HighQuant Yes LowQuant Action: Fume Hood (Sash Low) + Single Nitrile Gloves Quant->LowQuant No Penetrating Penetrating (DCM, DMF)? Solvent->Penetrating Standard Standard (EtOAc, MeOH)? Solvent->Standard Action_Pen Action: Double Gloves (Change <15 min) + Splash Goggles + Apron Penetrating->Action_Pen Action_Std Action: Double Nitrile Gloves + Safety Glasses Standard->Action_Std

Caption: Decision matrix for selecting PPE based on physical state and solvent carrier risks.

Operational Protocols

Protocol 1: Safe Weighing & Transfer

Why: Static electricity can cause small organic solids to "jump," leading to invisible surface contamination.

  • Preparation: Place the balance inside the fume hood or a powder containment enclosure.

  • Static Control: Use an anti-static gun or wipe on the spatula and weighing boat before contact.

  • Transfer: Never transfer the open container outside the hood. Pre-weigh the solvent in the reaction flask, then add the solid directly to the flask inside the hood to minimize airborne dust.

Protocol 2: Reaction Setup (Inert Atmosphere)

Why: The aldehyde moiety is susceptible to autoxidation to the carboxylic acid (6-Chloro-2-ethoxynicotinic acid), which alters stoichiometry and purity.

  • Purge: Flush the reaction vessel with Argon or Nitrogen for 5 minutes before introducing the reagent.

  • Seal: Use a septum and balloon or Schlenk line. Do not leave the vessel open to air for prolonged periods.

Emergency Response & Disposal

Spill Response Workflow

Immediate Action: Alert nearby personnel. If the spill is >5g or outside a hood, evacuate.

Spill_Response Spill Spill Detected Type Type? Spill->Type SolidSpill Solid Powder Type->SolidSpill LiquidSpill Solution Type->LiquidSpill Action_Solid 1. Dampen paper towel (prevent dust) 2. Wipe gently (One direction) 3. Place in bag SolidSpill->Action_Solid Action_Liquid 1. Cover with Absorbent Pads 2. Do NOT use paper towels (rapid evap) 3. Scoop into bag LiquidSpill->Action_Liquid Disposal Label: 'Halogenated Organic Waste' Contact EHS Action_Solid->Disposal Action_Liquid->Disposal

Caption: Step-by-step logic for containing and cleaning spills based on physical state.

Disposal Procedures[4][5][7][8]
  • Waste Stream: Halogenated Organic Waste .[1][2]

    • Critical: Do not mix with strong acids or oxidizers in the waste container.

    • Labeling: Must explicitly state "Halogenated" due to the Chlorine atom; incineration requires specific scrubbing for HCl gas generation.

  • Container Decontamination: Triple rinse empty vials with Acetone or Ethanol. Collect the first two rinses as halogenated waste.

References

Sources

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